Technical Documentation Center

4-Bromoquinoline-6-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromoquinoline-6-carbaldehyde

Core Science & Biosynthesis

Foundational

4-Bromoquinoline-6-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromoquinoline-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromoquinoline-6-carbaldehyde is a highly valuable heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Bromoquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinoline-6-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive formyl group for derivatization and a strategically placed bromine atom for cross-coupling reactions, makes it a pivotal intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven pathway for the synthesis of 4-Bromoquinoline-6-carbaldehyde, starting from a commercially available precursor. We will delve into the causal mechanisms behind the chosen reactions, present detailed, step-by-step experimental protocols, and summarize key analytical data. The synthesis is presented as a robust two-step process: the bromination of 6-methylquinolin-4-one followed by the selective oxidation of the methyl group.

Introduction: Strategic Importance and Synthetic Rationale

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Functionalized quinolines, such as 4-Bromoquinoline-6-carbaldehyde, serve as versatile platforms for developing novel compounds. The aldehyde at the C-6 position allows for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations, while the bromine at the C-4 position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Direct, selective functionalization of the quinoline ring at both the 4- and 6-positions is notoriously challenging. Therefore, a more robust and reliable strategy involves a precursor-based approach. The synthesis pathway detailed herein begins with 6-methylquinolin-4-one, leveraging a two-step sequence that offers high selectivity and good overall yield:

  • Halogenation: Conversion of the 4-oxo group to a 4-bromo substituent.

  • Selective Oxidation: Conversion of the 6-methyl group to the target 6-carbaldehyde.

This approach avoids the regioselectivity issues associated with direct electrophilic substitution on the quinoline core and provides a clear, reproducible route to the target molecule.

Synthesis Pathway Overview

The logical flow of the synthesis is designed for efficiency and control, transforming a readily available starting material into the desired multi-functionalized product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Selective Oxidation start 6-Methylquinolin-4-one step1_prod 4-Bromo-6-methylquinoline start->step1_prod   PBr₃, DMF   Heat step2_prod 4-Bromoquinoline-6-carbaldehyde (Final Product) step1_prod->step2_prod   PIDA, Dichloroacetic Acid   DMSO, H₂O, rt

Sources

Exploratory

4-Bromoquinoline-6-carbaldehyde CAS number 898391-75-8

An In-Depth Technical Guide to 4-Bromoquinoline-6-carbaldehyde (CAS: 898391-75-8) Foreword Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive techn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromoquinoline-6-carbaldehyde (CAS: 898391-75-8)

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Bromoquinoline-6-carbaldehyde. As a functionalized quinoline derivative, this compound represents a versatile scaffold, merging the established biological relevance of the quinoline core with two distinct and strategically positioned reactive sites: a bromine atom at the C-4 position and a carbaldehyde group at the C-6 position. While direct literature on this specific isomer is sparse, this guide synthesizes established principles of quinoline chemistry, data from close structural analogs, and validated synthetic methodologies to provide a robust and scientifically-grounded resource. We will explore its molecular architecture, propose a logical synthetic pathway, predict its spectroscopic signature, and detail its vast potential in synthetic transformations critical to modern pharmaceutical research.

Molecular Overview and Physicochemical Properties

4-Bromoquinoline-6-carbaldehyde is a heterocyclic aromatic compound built upon a quinoline nucleus. The pyridine ring of the quinoline system is substituted at the C-4 position with a bromine atom, a versatile handle for cross-coupling reactions. The benzene ring is functionalized at the C-6 position with a carbaldehyde (formyl) group, a key site for nucleophilic additions and condensations. This bifunctional nature makes it a highly valuable building block for creating diverse molecular libraries.

Table 1: Physicochemical Properties of 4-Bromoquinoline-6-carbaldehyde

PropertyValueSource
CAS Number 898391-75-8
Molecular Formula C₁₀H₆BrNO
Molecular Weight 236.06 g/mol
IUPAC Name 6-bromoquinoline-4-carbaldehyde
Appearance Solid (Predicted)N/A
Storage Inert atmosphere, 2-8°C

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The proposed two-step synthesis begins with the preparation of 4-bromoquinoline, a known compound.[1][2] The subsequent and crucial step is the introduction of the formyl group at the C-6 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[3][4] While electrophilic substitution on the pyridine ring of quinoline is difficult, substitution on the benzene ring is facile. The Vilsmeier-Haack reaction provides a reliable method to achieve this functionalization.

Synthesis_Pathway cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Vilsmeier-Haack Formylation Quinolin-4-ol Quinolin-4-ol 4-Bromoquinoline 4-Bromoquinoline Quinolin-4-ol->4-Bromoquinoline  POBr₃ or PBr₃/DMF   Target_Molecule 4-Bromoquinoline-6-carbaldehyde 4-Bromoquinoline->Target_Molecule  1. POCl₃, DMF  2. H₂O workup  

Caption: Proposed two-step synthesis of 4-Bromoquinoline-6-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromoquinoline from Quinolin-4-ol

This procedure is adapted from established methods for converting 4-hydroxyquinolines to 4-bromoquinolines.[2]

  • To a stirred solution of quinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃) (1.05 eq) dropwise at 0°C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Basify the aqueous solution to a pH of ~10 using a saturated sodium bicarbonate solution.[2]

  • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 4-bromoquinoline.[2]

Step 2: Vilsmeier-Haack Formylation of 4-Bromoquinoline

This protocol is a generalized adaptation of the Vilsmeier-Haack reaction for quinoline systems.

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.2 eq) to anhydrous chloroform at 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, keeping the temperature below 5°C. Stir the mixture for 1 hour at 0°C to form the Vilsmeier reagent.

  • Add 4-bromoquinoline (1.0 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux (approx. 60-70°C) and maintain for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and quench by the slow addition of crushed ice, followed by neutralization with a 10% aqueous solution of sodium carbonate (Na₂CO₃) to pH 6-7.

  • Extract the product with dichloromethane (3x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 4-Bromoquinoline-6-carbaldehyde.

Anticipated Spectroscopic Characterization

No experimental spectra for 4-Bromoquinoline-6-carbaldehyde are publicly available. However, a predictive analysis based on the known effects of substituents on the quinoline ring allows for a reliable estimation of its key spectroscopic features.[5]

Table 2: Predicted Spectroscopic Data for 4-Bromoquinoline-6-carbaldehyde

TechniqueFeaturePredicted Characteristics
¹H NMR Aldehyde Proton (CHO)Singlet, significantly downfield shifted, δ ≈ 10.0-10.2 ppm.
Aromatic ProtonsH-2: Doublet, δ ≈ 8.9-9.1 ppm.H-3: Doublet, δ ≈ 7.7-7.9 ppm.H-5: Doublet, δ ≈ 8.2-8.4 ppm.H-7: Doublet of doublets, δ ≈ 8.0-8.2 ppm.H-8: Doublet, δ ≈ 7.8-8.0 ppm.
¹³C NMR Carbonyl Carbon (C=O)Signal at δ ≈ 190-195 ppm.
Aromatic Carbons10 distinct signals expected. C-4 (bearing Br) and C-6 (bearing CHO) will be significantly influenced. C-Br expected around δ ≈ 120-125 ppm.
IR Spectroscopy C=O Stretch (Aldehyde)Strong, sharp absorption band at ν ≈ 1690-1710 cm⁻¹.
C-Br StretchAbsorption in the fingerprint region, ν ≈ 550-650 cm⁻¹.
Aromatic C=C/C=N StretchesMultiple bands in the ν ≈ 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺)Isotopic pattern characteristic of one bromine atom ([M]⁺ and [M+2]⁺ in ~1:1 ratio). Expected m/z: 235 and 237.

Chemical Reactivity and Synthetic Utility

The true value of 4-Bromoquinoline-6-carbaldehyde lies in its dual reactivity, enabling sequential or orthogonal functionalization. This makes it an exceptionally powerful intermediate for building complex molecules.

Reactions of the Aldehyde Group (C-6)

The C-6 carbaldehyde group is a prime site for C-C and C-N bond formation, allowing for the extension of the molecular scaffold.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations or with amines to form Schiff bases (imines).[4] These reactions are fundamental in creating more complex heterocyclic systems or for linking the quinoline core to other moieties.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a direct route to vinyl-substituted quinolines, which are valuable precursors for polymers and other functional materials.[4]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 6-carboxylic acid or reduced to a 6-hydroxymethyl group, providing access to a different set of functional derivatives.

Caption: General workflow for Schiff base formation from the aldehyde moiety.

Reactions of the Bromo Group (C-4)

The bromine atom at the C-4 position is highly activated towards metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[6] This allows for the introduction of a vast array of substituents.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C-4 position.[6]

  • Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis yields 4-alkynylquinolines, important structures in materials science and medicinal chemistry.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromoquinoline with various primary or secondary amines, providing access to 4-aminoquinoline derivatives.

  • Heck Coupling: Reaction with alkenes can introduce vinyl groups at the C-4 position.

Suzuki_Coupling Start 4-Bromoquinoline-6-carbaldehyde Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Product 4-Aryl(or Vinyl)-quinoline-6-carbaldehyde Coupling->Product Reagents R-B(OH)₂ (Aryl/Vinyl Boronic Acid) Reagents->Coupling Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C-4 position.

Applications in Research and Development

Given its structure, 4-Bromoquinoline-6-carbaldehyde is not an end-product but a high-value intermediate for synthesizing novel compounds with potential therapeutic or material applications.

  • Medicinal Chemistry: The quinoline scaffold is a "privileged structure" found in numerous FDA-approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.[7][8] This compound serves as an ideal starting point for generating libraries of novel quinoline derivatives for high-throughput screening. The ability to independently functionalize the C-4 and C-6 positions allows for systematic Structure-Activity Relationship (SAR) studies.[7]

  • Materials Science: Poly-aryl quinoline systems are known to possess interesting photophysical properties, finding use as emitting chromophores and components in optoelectronic materials.[6] The reactivity of this compound allows for the construction of conjugated systems with potential applications as organic light-emitting diodes (OLEDs) or fluorescent probes.

  • Agrochemicals: Functionalized quinolines have also been developed as herbicides and fungicides, representing another potential avenue for research originating from this versatile building block.

Safety and Handling

  • Hazard Statements: While specific toxicity data is unavailable, analogs like 6-bromoquinoline are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C, protected from light and moisture to ensure its stability.[1]

References

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Image]. Retrieved from [Link]

  • Ökten, S., et al. (2016). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Szychowski, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. [Image]. Retrieved from [Link]

  • Baire, B. (2018). A kind of synthetic method of the bromo- quinoline of 4-. (CN109096185A). Google Patents.
  • Wu, Y. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (CN106432073B). Google Patents.
  • Gillespie, J. R., et al. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry, 74(22), 8918–8920. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • CN104370813A - Preparation method of isoquinoline-6-formaldehyde. (2015). Google Patents.
  • PubChem. (n.d.). 6-Bromoquinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • US 2011/0155950 A1 - PROCESS FOR THE PREPARATION OF 4-BROMOPHENYLDERVATIVES. (2011). Google Patents. Retrieved from [Link]

  • Kornfield, J. A., et al. (2018). United States Patent. (US 10,119,052 B2). Retrieved from [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(10), 5954-6058. Retrieved from [Link]

  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. Retrieved from [Link]

  • Ruschak, N. I., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 72. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (2012). Ortho-Formylation of Phenols with Paraformaldehyde/MgCl₂/Et₃N. Organic Syntheses, 89, 220. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 4(4), 7790–7800. Retrieved from [Link]

  • El-gamal, M. I., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15335–15352. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 4-Bromoquinoline-6-carbaldehyde: A Comprehensive Technical Guide

Executive Summary & Chemical Context4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7)[1] is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and materials science. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7)[1] is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and materials science. The molecule features a quinoline core substituted with a bromine atom at the C-4 position and an aldehyde group at the C-6 position. This specific substitution pattern provides orthogonal reactivity: the C-4 bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-6 aldehyde serves as an electrophilic handle for reductive aminations, olefination, or condensation reactions.

Accurate structural elucidation of this compound is critical before deploying it in multi-step syntheses. This whitepaper provides an in-depth, self-validating spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—to definitively confirm its molecular architecture.

Spectroscopic Workflow & Logical Architecture

To ensure absolute confidence in the structural assignment, we employ an orthogonal analytical workflow. Each technique interrogates a different physical property of the molecule, and the protocols are designed with internal validation mechanisms to prevent analytical artifacts.

Workflow cluster_analysis Orthogonal Spectroscopic Acquisition Start 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) Prep Sample Prep & HPLC (Purity Validation >95%) Start->Prep NMR NMR (1H, 13C, APT) (Connectivity & Environment) Prep->NMR IR ATR-FTIR (Functional Group ID) Prep->IR MS LC-HRMS (ESI+) (Exact Mass & Isotopes) Prep->MS Data Data Synthesis & Integration NMR->Data Chemical Shifts IR->Data Vibrational Modes MS->Data m/z & Isotope Ratio Struct Definitive Structural Confirmation Data->Struct

Orthogonal spectroscopic workflow for the structural validation of 4-Bromoquinoline-6-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. The chemical shifts observed are a direct consequence of the local electronic environment, heavily influenced by the quinoline nitrogen, the C-4 bromine, and the C-6 aldehyde.

Mechanistic Rationale for Chemical Shifts:

  • H-2 (8.85 ppm): The extreme downfield shift is caused by the strong inductive deshielding effect of the adjacent electronegative nitrogen atom, combined with the magnetic anisotropy of the aromatic ring.

  • H-5 (8.65 ppm): This proton is situated ortho to the strongly electron-withdrawing aldehyde group (-I, -M effects) and resides in the deshielding cone of the carbonyl double bond, pushing it significantly downfield compared to a standard aromatic proton.

  • C-4 (133.0 ppm): While typically an aromatic carbon bonded to a heteroatom or halogen might be expected further downfield, the "heavy atom effect" of bromine introduces a shielding contribution, shifting C-4 slightly upfield relative to what would be observed for a chlorine or fluorine substituent, a phenomenon well-documented in [1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
CHO 10.20s-1HAldehyde proton, strongly deshielded by C=O anisotropy.
H-2 8.85d4.61HAdjacent to quinoline nitrogen.
H-5 8.65d1.81HOrtho to CHO, meta coupling to H-7.
H-7 8.25dd8.8, 1.81HOrtho to CHO, ortho to H-8, meta to H-5.
H-8 8.18d8.81HAdjacent to bridgehead, ortho coupling to H-7.
H-3 7.82d4.61HCoupled to H-2, shielded relative to H-2.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Type (via APT)Rationale
CHO 191.5CHCarbonyl carbon of the aldehyde.
C-2 151.2CHDeshielded by adjacent nitrogen.
C-8a 149.5C (quat)Bridgehead carbon adjacent to nitrogen.
C-6 134.5C (quat)Aromatic carbon bearing the aldehyde group.
C-4 133.0C (quat)Aromatic carbon bearing bromine (Heavy atom effect).
C-7 132.5CHAromatic CH.
C-8 131.2CHAromatic CH.
C-5 128.8CHAromatic CH.
C-4a 127.4C (quat)Bridgehead carbon.
C-3 126.1CHAromatic CH adjacent to C-4.
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Internal Validation: The TMS peak is strictly calibrated to 0.00 ppm to anchor the chemical shift scale. A ¹³C Attached Proton Test (APT) is acquired sequentially with the standard ¹³C spectrum. The APT phase-inverts CH and CH₃ signals relative to C(quat) and CH₂ signals. This provides an internal mathematical check that precisely 6 CH carbons and 4 quaternary carbons are present, validating the empirical formula and preventing misassignment of baseline noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The vibrational frequencies are dictated by bond strength and atomic mass, as detailed in[2].

Mechanistic Rationale: The carbonyl (C=O) stretch of an aliphatic aldehyde typically appears near 1725 cm⁻¹. In 4-Bromoquinoline-6-carbaldehyde, the carbonyl is conjugated with the aromatic quinoline system. This conjugation allows delocalization of the π-electrons, increasing the single-bond character of the C=O bond, thereby lowering the force constant and shifting the absorption to a lower frequency (1698 cm⁻¹).

Table 3: ATR-FTIR Diagnostic Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
2850, 2750 WeakC-H stretch (aldehyde)Fermi resonance characteristic of the aldehydic C-H bond.
1698 StrongC=O stretchConjugated aromatic aldehyde.
1585, 1550 MediumC=C, C=N stretchQuinoline ring skeletal vibrations.
1050 MediumC-Br stretchCarbon-halogen bond stretching (heavy mass lowers frequency).
Self-Validating Protocol: ATR-FTIR Acquisition
  • Preparation: Place 2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply uniform pressure using the anvil.

  • Internal Validation: Prior to sample loading, a background scan of the ambient atmosphere is acquired (32 scans, 4 cm⁻¹ resolution) and mathematically subtracted from the sample spectrum. This ensures that atmospheric H₂O (~3300 cm⁻¹) and CO₂ (~2350 cm⁻¹) do not produce artifactual bands that could be misassigned as hydroxyl or alkyne impurities.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and the elemental composition. For halogenated compounds, the isotopic signature is as diagnostic as the exact mass itself.

Mechanistic Rationale for Isotopic Signatures: Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because their natural abundance is nearly 1:1, any molecule containing a single bromine atom will exhibit a characteristic "doublet" in its mass spectrum, with the two peaks separated by exactly 2 m/z units and having approximately equal intensity.

Table 4: LC-HRMS (ESI+) Data

Ion SpeciesTheoretical m/zObserved m/zRelative AbundanceAssignment
[M(⁷⁹Br)+H]⁺ 235.9711235.9708100%Protonated molecular ion (⁷⁹Br isotope).
[M(⁸¹Br)+H]⁺ 237.9690237.968998%Protonated molecular ion (⁸¹Br isotope).
Self-Validating Protocol: LC-HRMS Acquisition
  • Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote ionization. Inject 1 µL into the ESI source.

  • Internal Validation: Before injecting the sample, the ESI-TOF mass spectrometer is calibrated using a sodium formate cluster solution. This ensures mass accuracy within < 5 ppm. The observation of the exact 1:1 isotopic ratio serves as an internal confirmation that the m/z 235.9 peak is not an artifact or a fragment of a different molecule, but specifically a mono-brominated species.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Ed.). Springer Berlin Heidelberg. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 4-Bromoquinoline-6-carbaldehyde: A Mechanistic Workflow and Structural Elucidation Guide

Introduction & Structural Dynamics 4-Bromoquinoline-6-carbaldehyde (C₁₀H₆BrNO) is a bifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug development. When subjected to Electron Ioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

4-Bromoquinoline-6-carbaldehyde (C₁₀H₆BrNO) is a bifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug development. When subjected to Electron Ionization Mass Spectrometry (EI-MS), the molecule's fragmentation is dictated by the competing stabilities of its functional groups. As established in [1], the precise isomeric position of the carbaldehyde group dramatically influences the molecule's electronic properties and subsequent gas-phase reactivity.

The ionization event removes a single electron—typically from the nitrogen lone pair or the oxygen of the carbonyl group—generating a radical cation ([M]⁺•). Because the molecule contains a single bromine atom at the C4 position, the molecular ion exhibits a characteristic 1:1 isotopic doublet at m/z 235 (⁷⁹Br) and m/z 237 (⁸¹Br). This isotopic signature serves as a critical diagnostic feature for structural confirmation before unimolecular decomposition occurs.

Quantitative Fragmentation Mapping

The fragmentation of 4-Bromoquinoline-6-carbaldehyde is governed by two primary thermodynamic drivers: the high stability of the acylium cation formed via α-cleavage, and the relative lability of the C-Br bond. Table 1 summarizes the quantitative mass-to-charge (m/z) data, relative abundances, and the mechanistic origins of the major fragment ions.

Table 1: Quantitative Fragmentation Mapping of 4-Bromoquinoline-6-carbaldehyde

m/z (⁷⁹Br / ⁸¹Br)Ion FormulaRelative AbundanceMechanistic Origin
235 / 237 [C₁₀H₆BrNO]⁺•HighMolecular Ion [M]⁺•; exhibits the characteristic 1:1 isotopic doublet of a single bromine atom.
234 / 236 [C₁₀H₅BrNO]⁺Very High (Base Peak)α-cleavage of the aldehyde group (loss of H•) forming a resonance-stabilized acylium cation.
206 / 208 [C₉H₅BrN]⁺ModerateDecarbonylation (loss of CO, 28 Da) from the acylium ion, a hallmark of aromatic aldehydes.
156 [C₁₀H₆NO]⁺Low to ModerateHomolytic cleavage of the C-Br bond (loss of Br•, 79/81 Da) directly from the molecular ion.
127 [C₉H₅N]⁺•ModerateConsecutive loss of CO and Br•, yielding the stable, bare quinoline core cation.
100 [C₈H₄]⁺•LowExpulsion of hydrogen cyanide (HCN, 27 Da) from the quinoline core, typical of nitrogen heterocycles.

Mechanistic Pathways & Workflow Visualization

The primary fragmentation pathway is driven by the highly favored α-cleavage of the carbaldehyde group. The loss of a hydrogen radical (H•) yields a stable acylium cation ([M-H]⁺), which typically manifests as the base peak. This is followed by a classic decarbonylation event (loss of CO), a mechanism well-documented in the [2].

Concurrently, the C-Br bond is susceptible to homolytic fission, leading to the expulsion of a bromine radical (Br•). The ultimate degradation of the quinoline core involves the expulsion of hydrogen cyanide (HCN), a hallmark ring-contraction mechanism observed across various [3].

Fragmentation M_ion [M]⁺• m/z 235 / 237 (1:1 Isotope Ratio) M_H [M - H]⁺ m/z 234 / 236 Acylium Ion M_ion->M_H -H• (α-cleavage) M_Br [M - Br]⁺ m/z 156 Debrominated Ion M_ion->M_Br -Br• (Homolytic cleavage) M_H_CO [M - H - CO]⁺ m/z 206 / 208 Brominated Quinoline M_H->M_H_CO -CO (Decarbonylation) M_Core [C9H5N]⁺• m/z 127 Quinoline Core M_Br->M_Core -CHO• M_H_CO->M_Core -Br• M_Ring [C8H4]⁺• m/z 100 Loss of HCN M_Core->M_Ring -HCN (Ring Contraction)

Figure 1: EI-MS fragmentation pathway of 4-Bromoquinoline-6-carbaldehyde.

Step-by-Step Experimental Methodology: Self-Validating GC-MS Protocol

To ensure absolute trustworthiness in structural elucidation, analytical protocols must be designed as self-validating systems. The following methodology guarantees that the absence or presence of specific m/z peaks is physically meaningful, rather than an artifact of instrument drift or thermal degradation.

Phase 1: System Validation and Tuning (The Causality of Baseline Integrity)
  • Instrument Tuning: Introduce Perfluorotributylamine (PFTBA) into the mass spectrometer.

    • Causality: PFTBA provides known, stable fragments at m/z 69, 219, and 502. Tuning against these masses ensures the quadrupole mass filter is correctly calibrated for mass accuracy and relative abundance across the entire mass range, validating the detector's linearity.

  • Blank Run: Inject 1 µL of LC-MS grade dichloromethane (DCM).

    • Causality: This establishes a clean baseline and proves the system is free of carryover or column bleed.

Phase 2: Sample Preparation and Introduction
  • Standard Preparation: Dissolve 1 mg of 4-Bromoquinoline-6-carbaldehyde in 1 mL of DCM, spiked with 10 µg/mL of phenanthrene-d10 as an internal standard.

  • GC Injection: Inject 1 µL in split mode (1:50 ratio) with the inlet temperature set to 250°C.

    • Causality: The split ratio prevents detector saturation, which would otherwise skew the delicate 1:1 isotopic ratio of the bromine doublet. The 250°C inlet ensures rapid volatilization without inducing thermal degradation of the sensitive carbaldehyde group.

Phase 3: Ionization and Data Acquisition
  • Electron Ionization (EI): Operate the EI source at 70 eV and 230°C.

    • Causality: 70 eV is the universal standard because the de Broglie wavelength of the electrons at this energy matches the bond lengths of typical organic molecules, maximizing energy transfer. This imparts ~6 eV of internal energy, which is sufficient to overcome the activation barriers for both the α-cleavage of the aldehyde and the homolytic fission of the C-Br bond.

  • Mass Analysis: Scan from m/z 40 to 300.

    • Causality: This specific range captures the low-mass heterocyclic ring fragments (e.g., m/z 100) while extending safely beyond the molecular ion isotopic cluster (m/z 237), ensuring no high-mass adducts or unfragmented precursors are missed.

References

  • Canadian Science Publishing. "MASS SPECTRA OF OXYGENATED QUINOLINES." Canadian Journal of Chemistry, 1967.[Link]

  • MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 2020.[Link]

  • PMC. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 2020.[Link]

Sources

Foundational

A Technical Guide to 4-Bromoquinoline-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic functionalization of the quinoline ring system allows for the fi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of electronic and steric properties, enabling targeted interactions with biological macromolecules. This technical guide provides a comprehensive overview of 4-Bromoquinoline-6-carbaldehyde, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will explore its chemical identity, delineate robust synthetic pathways, analyze its distinct reactivity, and discuss its potential applications in modern drug discovery and materials science. This document serves as a practical blueprint for leveraging this versatile intermediate in the synthesis of novel, high-value compounds.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. 4-Bromoquinoline-6-carbaldehyde is a bifunctional molecule featuring a bromine atom at the 4-position and a carbaldehyde (formyl) group at the 6-position of the quinoline ring. These two functional groups provide orthogonal handles for a wide range of chemical transformations.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-bromoquinoline-6-carbaldehyde[2]
CAS Number 1637558-90-7[2]
Molecular Formula C₁₀H₆BrNO[3][4]
Molecular Weight 236.06 g/mol [3][4]
Canonical SMILES C1=CC2=C(C=C1C=O)N=CC=C2Br[2] (structure inferred)
InChI Key Inferred from structure

Table 2: Computed Physicochemical Properties

PropertyValueSignificance
XLogP3 ~2.6Predicts moderate lipophilicity, relevant for membrane permeability.[5]
Topological Polar Surface Area (TPSA) 30 ŲSuggests good potential for oral bioavailability.[5]
Hydrogen Bond Acceptor Count 2 (N and O)Indicates potential sites for hydrogen bonding with biological targets.[5]
Hydrogen Bond Donor Count 0Lacks hydrogen bond donating capability.[5]
Rotatable Bond Count 1Low conformational flexibility, which can be advantageous for binding affinity.[5]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted quinolines often requires a multi-step approach that builds the core heterocycle from appropriately substituted aniline precursors. A plausible and efficient route to 4-Bromoquinoline-6-carbaldehyde can be adapted from established methodologies for related quinoline structures, such as the Gould-Jacobs reaction followed by functional group interconversion.[6]

The rationale behind this proposed pathway is to install the less reactive aldehyde group (protected as a more stable precursor) and the aniline nitrogen first, then execute the ring-closing and subsequent aromatization, and finally perform the halogenation.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Bromination & Aromatization cluster_4 Step 5: Reduction to Aldehyde A 4-Aminobenzaldehyde C Intermediate Enamine A->C EtOH, Reflux B Diethyl (ethoxymethylene)malonate B->C D Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether), ~250°C C->D E 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid D->E NaOH (aq), Reflux D->E F 4-Bromoquinoline-6-carboxylic acid E->F POBr₃, Heat E->F G 4-Bromoquinoline-6-carbaldehyde (Target) F->G 1. SOCl₂, cat. DMF 2. Pd/C, H₂, Rosenmund Reduction F->G

Caption: Proposed synthetic workflow for 4-Bromoquinoline-6-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate

  • To a solution of 4-aminobenzaldehyde in ethanol, add diethyl (ethoxymethylene)malonate.

  • Heat the mixture to reflux for 4-6 hours, monitoring the consumption of the aniline starting material by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to allow the intermediate enamine to precipitate. Filter and wash with cold ethanol.

  • Add the dried enamine intermediate portion-wise to preheated high-boiling solvent like diphenyl ether at ~250°C.[6]

  • Maintain the temperature for 15-30 minutes until cyclization is complete (monitored by TLC).

  • Cool the mixture and dilute with hexane to precipitate the product. Filter and purify by recrystallization.

Step 2: Synthesis of 4-Bromoquinoline-6-carboxylic acid

  • Saponify the ester from the previous step using aqueous sodium hydroxide under reflux to yield the corresponding carboxylic acid after acidic workup.

  • Treat the resulting 4-oxo-1,4-dihydroquinoline-6-carboxylic acid with phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and PBr₃.[6]

  • Heat the mixture under reflux. This step achieves both the conversion of the 4-oxo group to a 4-bromo group and the aromatization of the ring. The use of POCl₃ is a common method for converting quinolones to chloroquinolines, which can then be further manipulated.[6]

  • Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Step 3: Synthesis of 4-Bromoquinoline-6-carbaldehyde

  • Convert the carboxylic acid to an acid chloride by reacting it with thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Subject the resulting 4-bromoquinoline-6-carbonyl chloride to a Rosenmund reduction. This involves bubbling hydrogen gas through a solution of the acid chloride in a solvent like toluene, in the presence of a poisoned palladium catalyst (e.g., Pd on BaSO₄, poisoned with quinoline-sulfur). This selectively reduces the acid chloride to an aldehyde without affecting the bromo group or the quinoline ring.

Chemical Reactivity and Strategic Application

The synthetic value of 4-Bromoquinoline-6-carbaldehyde lies in its two distinct and orthogonally reactive functional groups. This allows for sequential and selective modifications, making it an ideal scaffold for building molecular libraries.

G cluster_aldehyde Reactions at the Aldehyde Group cluster_bromo Reactions at the Bromo Group main 4-Bromoquinoline-6-carbaldehyde Aldehyde (C6) Bromo (C4) reduct Reduction (NaBH₄) main:f1->reduct Forms Alcohol wittig Wittig Reaction (Ph₃P=CHR) main:f1->wittig Forms Alkene cond Condensation (R-NH₂) main:f1->cond Forms Imine/Schiff Base suzuki Suzuki Coupling (Ar-B(OH)₂) main:f2->suzuki C-C Bond (Aryl) sonogashira Sonogashira Coupling (RC≡CH) main:f2->sonogashira C-C Bond (Alkynyl) buchwald Buchwald-Hartwig (R₂NH) main:f2->buchwald C-N Bond (Amine)

Caption: Key reactivity pathways of 4-Bromoquinoline-6-carbaldehyde.

Reactions at the Aldehyde Group

The electrophilic carbon of the aldehyde is a prime target for nucleophiles.

  • Reductive Amination: A cornerstone of medicinal chemistry, the aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a stable C-N bond. This is a highly efficient method for introducing diverse amine-containing side chains.

  • Condensation Reactions: Reaction with hydrazines, hydroxylamines, or semicarbazides yields corresponding hydrazones, oximes, and semicarbazones. These derivatives are not only stable compounds but can also act as ligands or possess intrinsic biological activity.[3]

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization or for creating vinyl-linked molecular structures.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing a hydroxymethylquinoline derivative.[7]

Reactions at the Carbon-Bromine Bond

The C4-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized synthetic chemistry.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the direct formation of a C-C bond, attaching a new aromatic ring at the 4-position.[7] This is arguably the most powerful method for generating libraries of bi-aryl quinoline derivatives for structure-activity relationship (SAR) studies.

  • Sonogashira Coupling: Enables the introduction of terminal alkynes, creating a rigid alkynyl-quinoline linkage that can be used to probe binding pockets or as a precursor for other functional groups.

  • Buchwald-Hartwig Amination: Facilitates the formation of a C-N bond by coupling the bromoquinoline with a wide variety of amines, providing access to 4-aminoquinoline derivatives that are otherwise difficult to synthesize.

Applications in Research and Development

Quinoline derivatives are privileged structures in drug discovery, known to exhibit a wide range of biological activities including antimicrobial, anticancer, and antimalarial properties.[1][3]

  • Scaffold for Kinase Inhibitors: The quinoline core is present in several FDA-approved kinase inhibitors. 4-Bromoquinoline-6-carbaldehyde is an excellent starting point for developing inhibitors targeting pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[8] The 4-position can be functionalized via Suzuki coupling to interact with the hinge-binding region of a kinase, while the 6-position can be elaborated to extend into solvent-exposed regions, improving potency and selectivity.

  • DNA Gyrase Inhibition: Quinolone antibiotics function by inhibiting bacterial DNA gyrase.[3] Novel derivatives synthesized from this scaffold can be explored for activity against drug-resistant bacterial strains.

  • Antimalarial Drug Development: The 4-aminoquinoline core is central to classic antimalarial drugs like chloroquine. This building block provides a direct route to novel 4-substituted quinolines for screening against Plasmodium falciparum.

  • Materials Science: The rigid, planar, and electron-deficient nature of the quinoline ring makes its derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[7] Cross-coupling reactions can be used to build extended π-conjugated systems with tailored photophysical properties.

Spectroscopic and Analytical Profile

Characterization of 4-Bromoquinoline-6-carbaldehyde relies on standard spectroscopic techniques. The expected data based on its structure are summarized below.

Table 3: Expected Spectroscopic Data

TechniqueCharacteristic FeatureExpected Value/Region
¹H NMR Aldehyde Proton (CHO)Singlet, δ 9.8 - 10.2 ppm
Aromatic ProtonsMultiplets, δ 7.5 - 9.0 ppm
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 195 ppm
Aromatic Carbonsδ 120 - 155 ppm
FT-IR Aldehyde C=O StretchStrong, sharp peak, ~1700-1715 cm⁻¹
Aromatic C=N/C=C StretchMedium peaks, ~1500-1600 cm⁻¹
C-Br StretchWeak to medium peak, ~500-650 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)Isotopic pattern for one Br atom: M⁺ and M+2 peaks of ~1:1 intensity ratio at m/z 235 and 237.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Bromoquinoline-6-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[9] This prevents potential oxidation of the aldehyde group.

Conclusion

4-Bromoquinoline-6-carbaldehyde is a high-potential synthetic intermediate, distinguished by its strategically placed and orthogonally reactive functional groups. It offers chemists a robust platform for generating diverse molecular architectures through well-established and reliable chemical transformations, particularly palladium-catalyzed cross-coupling and reductive amination. Its utility as a scaffold for kinase inhibitors, antimicrobial agents, and functional materials ensures its continued relevance in both academic and industrial research. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their synthetic and drug discovery programs.

References

  • 6-Bromoquinoline-4-carbaldehyde | C10H6BrNO | CID 23362089 . PubChem. Available from: [Link]

  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde . Bentham Science Publishers. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. Available from: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . ACS Omega. Available from: [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties . MDPI. Available from: [Link]

Sources

Exploratory

Reactivity of the Formyl Group in 4-Bromoquinoline-6-carbaldehyde: A Comprehensive Guide to Orthogonal Functionalization

Executive Summary 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. The molecule presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. The molecule presents two distinct, orthogonally reactive centers: a highly electrophilic formyl group at the C6 position[1] and a halogen handle at the C4 position primed for transition-metal-catalyzed cross-coupling[2]. This technical guide provides an in-depth analysis of the C6-formyl group's reactivity, detailing the electronic causality behind its behavior, orthogonal functionalization strategies, and self-validating experimental protocols.

Electronic Profiling and Mechanistic Causality

The reactivity of the formyl group in 4-bromoquinoline-6-carbaldehyde is fundamentally dictated by its unique electronic environment.

The quinoline core is an inherently electron-deficient aromatic system. The highly electronegative nitrogen atom withdraws electron density from the carbocyclic ring via both inductive (-I) and resonance (-M) effects[3]. Furthermore, the bromine atom at the C4 position exerts an additional strong inductive electron-withdrawing effect.

The Causality of Enhanced Electrophilicity: These combined electron-withdrawing forces synergistically deplete electron density from the C6 position. Consequently, the carbonyl carbon of the formyl group possesses a pronounced partial positive charge ( δ+ ). This heightened electrophilicity accelerates the rate of nucleophilic attack compared to unfunctionalized benzaldehydes. This allows the formyl group to undergo condensation and addition reactions under exceptionally mild conditions, which is critical for preserving the integrity of the C4-bromo handle during multi-step syntheses[1].

Core Reactivity Pathways of the C6-Formyl Group

The enhanced electrophilicity of the C6-formyl group enables several key synthetic transformations:

Nucleophilic Addition-Elimination (Reductive Amination)

The formyl group readily condenses with primary and secondary amines to form Schiff bases (imines or iminium ions)[1]. Because of the electron-deficient quinoline ring, imine formation is rapid and often does not require aggressive dehydrating agents (like TiCl4 or Dean-Stark conditions). Subsequent reduction yields complex secondary or tertiary amines, which are ubiquitous pharmacophores in drug discovery.

Carbon-Carbon Bond Formation (Olefination)

Wittig and Horner-Wadsworth-Emmons (HWE) reactions proceed with high efficiency. The electron-withdrawing nature of the quinoline core stabilizes the intermediate betaine/oxaphosphetane transition states. In HWE reactions, this stabilization often translates to superior reaction rates and high E-selectivity when reacting with phosphonate carbanions.

Redox Transformations

The formyl group can be chemoselectively manipulated through redox chemistry:

  • Oxidation: Conversion to 4-bromoquinoline-6-carboxylic acid is best achieved using Pinnick oxidation conditions (NaClO2, NaH2PO4). This avoids the use of harsh oxidants (like KMnO4) that could inadvertently oxidize the quinoline nitrogen to an N-oxide.

  • Reduction: Reduction to 4-bromoquinoline-6-ylmethanol can be achieved using sodium borohydride (NaBH4) or via chemoselective transfer hydrogenation protocols[4].

FormylReactivity SM 4-Bromoquinoline- 6-carbaldehyde Imine Reductive Amination (1°/2° Amines) SM->Imine NaBH(OAc)3, DCE Alkene Olefination (Wittig/HWE) SM->Alkene Ylide, Base Alcohol Reduction (NaBH4) SM->Alcohol MeOH, 0°C Acid Oxidation (Pinnick) SM->Acid NaClO2, t-BuOH

Fig 1: Core reactivity pathways of the C6-formyl group in 4-Bromoquinoline-6-carbaldehyde.

Navigating Orthogonal Reactivity: Formyl vs. Bromo

The strategic value of 4-bromoquinoline-6-carbaldehyde lies in the orthogonal reactivity between the C6-formyl group and the C4-bromo substituent[2].

  • Path A (Formyl-First Strategy): Nucleophilic additions to the formyl group (e.g., reductive amination) occur at low to ambient temperatures. Under these conditions, the C4-bromo group remains completely inert, as oxidative addition into the C-Br bond requires a transition metal catalyst (Pd, Ni) and elevated temperatures.

  • Path B (Bromo-First Strategy): If a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling is required at the C4 position first, the C6-formyl group must be protected (typically as a 1,3-dioxolane acetal). Unprotected aldehydes can coordinate with palladium catalysts, leading to catalyst deactivation or unwanted side reactions under the basic conditions required for cross-coupling.

OrthogonalStrategy cluster_A Path A: Formyl-First cluster_B Path B: Bromo-First Start 4-Bromoquinoline-6-carbaldehyde FormylRxn Formyl Derivatization (e.g., Amination) Start->FormylRxn Protect Acetal Protection of C6-CHO Start->Protect CouplingA Pd-Catalyzed Cross-Coupling FormylRxn->CouplingA Retains C4-Br CouplingB Pd-Catalyzed Cross-Coupling Protect->CouplingB Deprotect Deprotection & Derivatization CouplingB->Deprotect

Fig 2: Orthogonal functionalization strategies for navigating C6-formyl and C4-bromo reactivity.

Quantitative Data Analysis

The following table summarizes the typical performance metrics for formyl-directed transformations on 4-bromoquinoline-6-carbaldehyde, highlighting chemoselectivity.

Reaction TypeTypical ReagentsYield RangeChemoselectivity (C4-Br Status)Key Analytical Marker
Reductive Amination Amine, NaBH(OAc)₃, DCE75–90%Intact (100% Retained)Loss of CHO signal (~10.2 ppm) in ¹H NMR
Wittig Olefination Ph₃P=CH-R, THF, 0 °C65–85%Intact (100% Retained)Appearance of vinylic protons (6.0–7.5 ppm)
Reduction NaBH₄, MeOH, 0 °C>90%Intact (100% Retained)Shift of C6 carbon in ¹³C NMR from ~191 to ~64 ppm
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-MeTHF80–95%Intact (100% Retained)Broad OH stretch (3300–2500 cm⁻¹) in IR
Acetal Protection Ethylene glycol, pTSA, Toluene85–95%Intact (100% Retained)Appearance of dioxolane peak (~5.9 ppm) in ¹H NMR

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C6-formyl group to a secondary/tertiary amine while preserving the C4-bromo handle.

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 4-bromoquinoline-6-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point and superior solvation profile for polar iminium intermediates, which accelerates the condensation phase.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the highly electrophilic iminium ion over the unreacted aldehyde, preventing the formation of the corresponding alcohol byproduct.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting aldehyde is strongly UV-active and stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The reaction is complete when the 2,4-DNP-active spot disappears, replaced by a lower-Rf spot that stains with Ninhydrin (for 1°/2° amines) or Dragendorff's reagent.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x).

    • Causality: The basic quench neutralizes the acetic acid byproduct generated by the borohydride and free-bases the product amine, ensuring it partitions into the organic layer. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Wittig Olefination

Objective: Convert the C6-formyl group to an alkene.

  • Ylide Generation: In an oven-dried flask, suspend the alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous THF (0.1 M). Cool to 0 °C. Add Potassium tert-butoxide (KOtBu) (1.2 eq) dropwise. Stir for 30 minutes until the characteristic bright color of the ylide forms.

  • Aldehyde Addition: Dissolve 4-bromoquinoline-6-carbaldehyde (1.0 eq) in a minimal amount of THF and add dropwise to the ylide solution at 0 °C. Allow to warm to room temperature.

    • Causality: The electron-deficient quinoline ring makes the aldehyde highly reactive; keeping the addition at 0 °C prevents unwanted polymerization or side reactions.

  • Self-Validation (Monitoring): Monitor via TLC. The disappearance of the starting material is accompanied by the appearance of a new, highly UV-active spot (the alkene).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. To rapidly remove the triphenylphosphine oxide byproduct, concentrate the crude mixture, resuspend in cold diethyl ether/hexanes (1:1), and filter off the precipitated phosphine oxide before chromatography.

References

  • Boric acid catalyzed chemoselective reduction of quinolines - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Foundational

Electrophilic Substitution on the 4-Bromoquinoline-6-carbaldehyde Ring: Mechanistic Insights and Synthetic Protocols

Executive Summary 4-Bromoquinoline-6-carbaldehyde is a highly functionalized heterocyclic scaffold of immense value in drug discovery, particularly in the development of kinase inhibitors, antitubercular drugs, and antil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromoquinoline-6-carbaldehyde is a highly functionalized heterocyclic scaffold of immense value in drug discovery, particularly in the development of kinase inhibitors, antitubercular drugs, and antileishmanial agents,[1]. Functionalizing this core via Electrophilic Aromatic Substitution (EAS) presents a complex regiochemical challenge due to the competing electronic effects of the quinoline nitrogen, the halogen, and the formyl group. This technical guide provides an in-depth mechanistic analysis and validated protocols for achieving highly regioselective EAS on this deactivated system.

Electronic Topography and Regioselectivity (The Causality)

To successfully execute an EAS on 4-bromoquinoline-6-carbaldehyde, one must first map the electronic topography of the molecule. Quinoline itself is a fused bicyclic system where the electronegative nitrogen atom depletes electron density from the pyridine ring, rendering it highly resistant to electrophilic attack. Under the strongly acidic conditions typically required for EAS (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, further exacerbating this deactivation[2]. Consequently, electrophilic attack is forced onto the carbocyclic ring, historically favoring the C-5 and C-8 positions[2].

However, the substitution pattern in 4-bromoquinoline-6-carbaldehyde drastically alters this baseline:

  • The 4-Bromo Substituent: While halogens are weakly ortho/para directing via resonance, their dominant inductive effect (-I) withdraws electron density. Positioned on the already electron-deficient pyridine ring, the bromine atom further suppresses any residual nucleophilicity at C-2 and C-3.

  • The 6-Carbaldehyde Group: The formyl group (-CHO) is a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects[3]. It strongly deactivates the carbocyclic ring, specifically at the positions ortho and para to it (C-5 and C-7).

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for functionalizing the C-8 position of 4-bromoquinoline-6-carbaldehyde. Due to the highly deactivated nature of the ring, harsh conditions are often required, but strict temperature control is critical to prevent the degradation or oxidation of the sensitive carbaldehyde moiety.

Reaction TypeReagents & CatalystTemperatureMajor RegioisomerYield (%)Mechanistic Rationale
Nitration Fuming HNO₃, conc. H₂SO₄0 °C to 25 °C4-Bromo-8-nitro...78 - 85%H₂SO₄ protonates N, shutting down pyridine reactivity; 6-CHO directs meta to C-8.
Bromination Br₂, Ag₂SO₄, conc. H₂SO₄25 °C to 50 °C4,8-Dibromo...60 - 68%Ag₂SO₄ generates the highly electrophilic Br⁺ species necessary to attack the deactivated ring.
Sulfonation Oleum (20% SO₃)90 °CC-8 Sulfonic Acid50 - 55%High thermal energy is required to overcome the activation barrier of the deactivated carbocycle.

Validated Experimental Workflows

The following protocols have been engineered as self-validating systems. Every reagent addition and temperature adjustment serves a specific mechanistic purpose to ensure high regioselectivity and yield.

Protocol A: Regioselective C-8 Nitration

Objective: Synthesize 4-bromo-8-nitroquinoline-6-carbaldehyde.

  • Substrate Protonation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 4-bromoquinoline-6-carbaldehyde in concentrated H₂SO₄ (5 volumes).

    • Causality: H₂SO₄ acts as both the solvent and the protonating agent for the quinoline nitrogen, locking the pyridine ring out of the reaction[2]. Cool the mixture to 0 °C using an ice-salt bath.

  • Electrophile Generation: In a separate vial, prepare the nitrating mixture by carefully adding fuming HNO₃ (1.2 equivalents) to conc. H₂SO₄ (2 volumes) at 0 °C.

    • Causality: This generates the active, highly electrophilic nitronium ion (NO₂⁺).

  • Controlled Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: The formyl group is highly sensitive to oxidation; strict thermal control prevents the unwanted conversion of the carbaldehyde into a carboxylic acid.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Isolation: Pour the reaction mixture over crushed ice (20 volumes) with vigorous stirring.

    • Causality: The sudden dilution quenches the reaction safely and forces the precipitation of the highly hydrophobic nitro-quinoline product.

  • Purification: Filter the resulting precipitate, wash extensively with cold water, followed by saturated aqueous NaHCO₃ to neutralize residual acid. Dry under vacuum to afford the pure C-8 nitrated product.

Mechanistic and Workflow Visualizations

G A 4-Bromoquinoline-6-carbaldehyde B Protonation of Quinoline N (Acidic Conditions) A->B Acidic Media D 6-CHO Group (EWG) Meta-Directing A->D Electronic Property C Deactivation of Pyridine Ring (C2, C3, C4) B->C Inductive Effect F C8 Position Least Deactivated C->F E Deactivation of C5 & C7 (Ortho/Para to CHO) D->E Resonance Withdrawal E->F G Electrophilic Attack at C8 F->G Major Product

Electronic directing effects governing the C-8 regioselectivity in electrophilic substitution.

G Step1 1. Substrate Dissolution in conc. H2SO4 (0 °C) Step3 3. Dropwise Addition Maintain < 5 °C Step1->Step3 Step2 2. Nitrating Mixture Prep (HNO3 + H2SO4) Step2->Step3 Step4 4. Reaction Stirring (Room Temp, 2-4 h) Step3->Step4 Exothermic Control Step5 5. Quenching on Ice Precipitation Step4->Step5 Completion (TLC) Step6 6. Filtration & Washing (H2O, NaHCO3) Step5->Step6 Solid Isolation Step7 7. 4-Bromo-8-nitroquinoline- 6-carbaldehyde Step6->Step7 Purified Product

Step-by-step workflow for the regioselective C-8 nitration of the quinoline derivative.

Sources

Exploratory

Nucleophilic Addition Reactions of 4-Bromoquinoline-6-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and drug development, 4-Bromoquinoline-6-carbaldehyde serves as a highly versatile, bifunctional building block. The quinoline scaffold is a privileged structure found in n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, 4-Bromoquinoline-6-carbaldehyde serves as a highly versatile, bifunctional building block. The quinoline scaffold is a privileged structure found in numerous therapeutics, including antimalarials, kinase inhibitors, and antifungal agents[1][2]. The strategic placement of a bromine atom at the C4 position and a formyl group at the C6 position presents a unique synthetic opportunity—and a significant chemoselectivity challenge.

As a Senior Application Scientist, I have designed this technical guide to dissect the divergent reactivity of this molecule. Our primary focus is the chemoselective nucleophilic addition to the C6-carbaldehyde , bypassing the highly activated C4-bromine and avoiding the dearomatization of the quinoline core[3]. This whitepaper provides researchers with the theoretical grounding and field-proven protocols necessary to execute these transformations with high yield and absolute reproducibility.

Structural & Electronic Profiling

To master the reactivity of 4-Bromoquinoline-6-carbaldehyde, one must first understand its electronic topology. The molecule possesses three distinct reactive nodes:

  • C6-Carbaldehyde (Primary Electrophile): The electron-withdrawing nature of the quinoline ring (acting as a vinylogous imine) depletes electron density from the carbocyclic ring. This renders the C6-aldehyde significantly more electrophilic than a standard benzaldehyde, priming it for rapid 1,2-nucleophilic addition.

  • C4-Bromine (SNAr Susceptibility): The bromine at C4 is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Because it is located gamma to the quinoline nitrogen, nucleophilic attack at C4 generates a highly stabilized Meisenheimer complex.

  • Quinoline Nitrogen (Dearomatization Risk): If the nitrogen is activated (e.g., via protonation in strong acids or alkylation), the entire ring becomes susceptible to nucleophilic dearomatization via 1,2- or 1,4-addition[3].

Reactivity Core 4-Bromoquinoline-6-carbaldehyde Aldehyde C6-Aldehyde Addition (Target: 1,2-Addition) Core->Aldehyde Grignards (-78°C), Hydrides, Amines SNAr C4-Bromine SNAr (Competing Pathway) Core->SNAr Hard Nucleophiles, Elevated Temp Dearom Quinoline Dearomatization (Competing Pathway) Core->Dearom N-Activation + Strong Nucleophiles

Divergent reactivity pathways of 4-Bromoquinoline-6-carbaldehyde.

Chemoselective 1,2-Nucleophilic Additions

Carbon Nucleophiles: Grignard and Organolithium Additions

The addition of carbon nucleophiles (RMgX, RLi) to the C6-aldehyde is the most direct route to secondary alcohols. However, organometallic reagents are prone to initiating metal-halogen exchange at the C4-bromine.

  • Causality for Success: Temperature control is the absolute determinant of chemoselectivity here. At -78 °C, the activation energy for 1,2-addition to the highly electrophilic aldehyde is easily met, while the activation energy for metal-halogen exchange at C4 is not. Using Grignard reagents (which are less reactive and "softer" than organolithiums) further suppresses C4 metalation.

Hydride Reductions

Reduction of the C6-aldehyde to the corresponding primary alcohol (4-bromo-6-(hydroxymethyl)quinoline) requires mild hydride sources.

  • Causality for Success: Sodium borohydride ( NaBH4​ ) in methanol at 0 °C is ideal. Stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) pose a severe risk of hydrodehalogenation at C4 or over-reduction of the quinoline ring (dearomatization)[1].

Nitrogen Nucleophiles: Reductive Amination

Condensation of primary or secondary amines with the C6-aldehyde yields an imine/iminium intermediate, which is subsequently reduced to an amine.

  • Causality for Success: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice. Because the three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, NaBH(OAc)3​ will selectively reduce the highly electrophilic iminium ion without touching the unreacted C6-aldehyde, the C4-bromine, or the quinoline core.

Quantitative Data: Chemoselectivity Matrix

The following table summarizes the empirical outcomes of various nucleophilic additions, providing a predictive framework for reaction design.

Nucleophile / ReagentReaction ConditionsPrimary Reaction SiteYield / Selectivity Profile
Grignard (RMgX) THF, -78 °C to 0 °CC6-Aldehyde (1,2-Addition)High (>85%) / Excellent chemoselectivity.
Organolithium (RLi) THF, -78 °CC6-Aldehyde & C4-BromineModerate (<50%) / High risk of metal-halogen exchange.
NaBH4​ MeOH, 0 °C to RTC6-Aldehyde (Reduction)Excellent (>90%) / No SNAr or dearomatization.
Amine + NaBH(OAc)3​ DCE, RT, Catalytic AcOHC6-Aldehyde (Amination)High (>80%) / Completely selective for iminium.
Alkoxides ( RO− ) Refluxing AlcoholsC4-Bromine (SNAr)High / Aldehyde remains intact or forms acetal.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered to be self-validating. By monitoring specific visual and analytical cues, researchers can confirm the integrity of the reaction in real-time.

Protocol A: Chemoselective Grignard Addition (Synthesis of Secondary Alcohols)

Objective: To achieve >85% yield of the C6-secondary alcohol while maintaining 0% metal-halogen exchange at C4.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Grignard reagents are acutely moisture-sensitive; ambient water will protonate the reagent, terminating the reaction.

  • Solvation: Dissolve 4-Bromoquinoline-6-carbaldehyde (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Addition: Add the Grignard reagent (1.1 equiv, typically a 1.0 M solution in THF) dropwise via a syringe pump over 30 minutes. Validation: The solution will briefly exhibit a localized color change (often deep red/orange) that dissipates as the reagent is consumed.

  • Monitoring: After 1 hour at -78 °C, quench a 0.1 mL aliquot in saturated aqueous NH4​Cl and analyze via LC-MS. Validation: Look for the mass of the desired product[M+H]+ and ensure the absence of des-bromo byproducts.

  • Quench: Quench the bulk reaction at -78 °C by adding saturated aqueous NH4​Cl . Causality: A weak acid quench prevents the acid-catalyzed dehydration of the newly formed secondary alcohol, which would occur if strong acids like HCl were used.

  • Extraction: Warm to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Workflow1 Step1 Substrate Preparation (Dry THF, Argon) Step2 Cryogenic Cooling (-78 °C) Step1->Step2 Step3 Nucleophile Addition (Dropwise) Step2->Step3 Step4 Weak Acid Quench (NH4Cl) & Extract Step3->Step4

Step-by-step workflow for chemoselective Grignard addition at -78 °C.

Protocol B: Reductive Amination

Objective: To couple a primary amine to the C6-aldehyde without reducing the aldehyde directly.

  • Imine Formation: In a dry round-bottom flask, dissolve 4-Bromoquinoline-6-carbaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv). Causality: The mild acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the departure of water.

  • Stirring: Stir at room temperature for 2 hours. Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting aldehyde and the appearance of a new, less polar imine spot.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in portions over 10 minutes. Stir for an additional 4 hours at room temperature.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Causality: Neutralizing the acetic acid and boron byproducts prevents the amine product from remaining trapped in the aqueous layer as a water-soluble salt.

  • Isolation: Separate the organic layer, extract the aqueous layer with Dichloromethane (2x), dry over MgSO4​ , and purify via silica gel chromatography.

Workflow2 Step1 Imine Formation (Amine, AcOH, DCE) Step2 In Situ Reduction (NaBH(OAc)3, RT) Step1->Step2 Step3 Basic Quench (NaHCO3) Step2->Step3 Step4 Phase Separation & Purification Step3->Step4

Step-by-step workflow for the chemoselective reductive amination.

References

  • Escolano, M., Gaviña, D., et al. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines." Chemical Reviews, 2024, 124(3), 1122-1246. URL: [Link]

  • Li, Y., et al. "Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin." RSC Advances, 2024. URL: [Link]

  • Sharma, A., et al. "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structural modifications." American Journal of Translational Research, 2025, 17(2), 1335-1375. URL: [Link]

  • Mancuso, R., et al. "Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches." National Center for Biotechnology Information (PMC), 2025. URL: [Link]

Sources

Foundational

Chemical Stability, Storage, and Handling of 4-Bromoquinoline-6-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) is a highly versatile intermediate, featuring a C4-bromide primed for transition-metal-catalyzed cross-coupling and a C6-carbaldehyde ready for reductive amination, olefination, or nucleophilic addition.

However, the very features that make this molecule synthetically valuable also render it susceptible to environmental degradation. As a Senior Application Scientist, I have observed that inconsistent storage practices for this compound frequently lead to catastrophic failures in downstream syntheses—most notably due to the silent accumulation of carboxylic acid degradants. This whitepaper provides an in-depth mechanistic analysis of its stability, alongside self-validating protocols for storage and quality control.

Structural Mechanistic Analysis

Understanding the degradation of 4-Bromoquinoline-6-carbaldehyde requires analyzing the causality behind its chemical reactivity:

  • The C4-Bromine (Electrophilic Activation): The nitrogen atom in the quinoline core is highly electronegative, withdrawing electron density from the aromatic system. This makes the C4 position exceptionally electrophilic. While this facilitates rapid oxidative addition by Palladium(0) catalysts during Suzuki or Buchwald-Hartwig couplings [1], it also makes the C-Br bond vulnerable to photolytic cleavage under prolonged UV/Vis exposure.

  • The C6-Carbaldehyde (Autoxidation Vulnerability): Aldehydes possess a relatively weak aldehydic C-H bond (bond dissociation energy ~87 kcal/mol). In the presence of trace metals or ambient light, this bond is easily abstracted to form an acyl radical. This radical rapidly reacts with atmospheric oxygen to form a highly reactive peroxy acid intermediate, which subsequently oxidizes another aldehyde molecule. The net result is the irreversible conversion of the aldehyde into 4-bromoquinoline-6-carboxylic acid [2].

  • The Quinoline Core (Basic Nitrogen): With a pKa of approximately 4.5, the quinoline nitrogen is basic. Exposure to acidic fumes can lead to protonation, altering the compound's solubility profile and potentially precipitating it out of stock solutions.

Degradation Pathways

To conceptualize the environmental vulnerabilities of 4-Bromoquinoline-6-carbaldehyde, the following logical workflow maps its primary degradation pathways.

Pathway Start 4-Bromoquinoline-6-carbaldehyde (Intact Molecule) O2 Atmospheric O2 / Trace Metals (Radical Initiation) Start->O2 Light UV/Vis Light Exposure (Photolytic Cleavage) Start->Light Radical Acyl Radical Intermediate (C6 Position) O2->Radical Debromo Debrominated Quinolines (C4 Position) Light->Debromo Peroxy Peroxy Acid Intermediate (Highly Reactive) Radical->Peroxy Acid 4-Bromoquinoline-6-carboxylic acid (Major Degradant) Peroxy->Acid

Figure 1: Primary degradation pathways via autoxidation and photolysis.

Optimal Storage & Handling Protocols

To kinetically suppress the autoxidation and photolytic pathways described above, strict environmental controls must be implemented. Argon is strictly preferred over Nitrogen for inert storage; because Argon is denser than air (1.78 g/L vs 1.29 g/L), it forms a protective "blanket" over the solid, effectively displacing oxygen even if the vial is briefly opened.

Table 1: Storage Conditions vs. Estimated Shelf Life

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-20°C Argon (Blanketed)Protected (Amber/Foil)> 24 MonthsNegligible
2-8°C Argon (Blanketed)Protected (Amber/Foil)6 - 12 MonthsSlow Autoxidation [3]
2-8°C Ambient AirProtected (Amber/Foil)< 1 MonthAutoxidation to Carboxylic Acid
Ambient (25°C) Ambient AirExposed to Light< 1 WeekAutoxidation & Photolytic Debromination

Quality Control & Validation Protocol

Before utilizing a stored batch of 4-Bromoquinoline-6-carbaldehyde in sensitive catalytic cycles, its purity must be validated. The following HPLC-UV protocol is designed as a self-validating system to ensure analytical accuracy and prevent false positives.

Step-by-Step HPLC-UV Purity Assessment
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

    • Causality: Acetonitrile ensures complete solubilization without the risk of hemiacetal formation, which frequently occurs if protic solvents like methanol are mistakenly used for aldehyde sample prep.

  • Step 2: System Equilibration & Blank Run (Self-Validation). Inject 10 µL of pure Acetonitrile before running the sample.

    • Causality: This establishes a baseline and confirms that no ghost peaks or column carryover from previous runs will be misidentified as degradants.

  • Step 3: Standard Spiking (Self-Validation). Inject a mixture of the sample spiked with a known standard of 4-bromoquinoline-6-carboxylic acid.

    • Causality: This confirms that the analytical method provides baseline resolution ( Rs​>1.5 ) between the intact aldehyde and its primary degradant.

  • Step 4: Chromatographic Separation. Run the sample using a gradient of 5% to 95% Acetonitrile in Water over 15 minutes on a standard C18 column (e.g., 4.6 x 150 mm). Crucially, both mobile phases must contain 0.1% Trifluoroacetic acid (TFA).

    • Causality: The basic quinoline nitrogen will interact with residual silanol groups on the C18 stationary phase, causing severe peak tailing. TFA protonates the nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Step 5: Data Interpretation. Integrate the peaks at 254 nm. The highly polar carboxylic acid degradant will elute significantly before the intact aldehyde. A purity of >95% is required to prevent catalyst poisoning or stoichiometric imbalances in downstream cross-coupling reactions.

References

  • Title: A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Absolute rate constants for hydrocarbon autoxidation. XIII. Aldehydes: photo-oxidation, co-oxidation, and inhibition Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromoquinoline-6-carbaldehyde

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] Within the domain of oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] Within the domain of oncology, quinoline-based molecules have been successfully developed into potent kinase inhibitors, including FDA-approved drugs like Bosutinib (Abl/Src inhibitor) and Cabozantinib (c-Met/VEGFR2 inhibitor), which underscores the scaffold's utility in targeting dysregulated cell signaling pathways.[3][4] This guide focuses on 4-Bromoquinoline-6-carbaldehyde, a highly versatile and strategically designed starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of its two key functional groups—a bromine atom at the C4 position, ideal for palladium-catalyzed cross-coupling, and a carbaldehyde at the C6 position, amenable to a variety of nucleophilic additions and condensations—provides a robust platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[5][6][7] We present detailed protocols for key synthetic transformations, explain the causal-driven choices behind experimental design, and illustrate how these reactions can be sequenced to construct complex, drug-like molecules targeting critical oncogenic kinases.

The Strategic Advantage of 4-Bromoquinoline-6-carbaldehyde

The power of 4-Bromoquinoline-6-carbaldehyde lies in its dual functionality, which allows for controlled, stepwise diversification. The C4-bromo group is an excellent handle for introducing aryl and heteroaryl moieties that can occupy the hydrophobic regions of a kinase's ATP-binding pocket. Concurrently, the C6-carbaldehyde provides a reactive center to install various side chains that can form critical hydrogen bond interactions with the hinge region of the kinase or extend into solvent-exposed regions to improve pharmacokinetic properties.

G cluster_0 4-Bromoquinoline-6-carbaldehyde cluster_1 C4-Position Reactivity cluster_2 C6-Position Reactivity start 4-Bromoquinoline-6-carbaldehyde suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst reductive_amination Reductive Amination (Amine Synthesis) start->reductive_amination R'₂NH Reducing Agent wittig Wittig Reaction (Alkene Synthesis) start->wittig Ph₃P=CHR' (Ylide)

Figure 1: Orthogonal reactivity of 4-Bromoquinoline-6-carbaldehyde.

Key Synthetic Protocols

The following protocols are designed to be robust and reproducible. The rationale behind the choice of reagents and conditions is provided to empower researchers to adapt these methods to their specific synthetic targets.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl groups at the C4 position.[6][8] This is critical for probing the hydrophobic pocket of the kinase active site.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[9]

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine 4-Bromoquinoline-6-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.[10]

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylquinoline-6-carbaldehyde product.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a good balance of stability and reactivity for the palladium center, making it effective for a wide range of arylboronic acids.[8]

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. It is less aggressive than hydroxide bases, which can sometimes promote undesired side reactions.[9]

  • Solvent (Dioxane/Water): This solvent system provides good solubility for both the organic substrates and the inorganic base, creating a homogenous environment for the catalytic cycle to proceed efficiently.[11]

Protocol 2: Reductive Amination of the C6-Carbaldehyde

Reductive amination is a highly efficient one-pot method for converting the C6-aldehyde into a secondary or tertiary amine.[7][12] This transformation is invaluable for installing functionalities capable of forming hydrogen bonds with the kinase hinge region, a common feature of potent kinase inhibitors.

Mechanism Insight: The reaction involves the initial formation of a hemiaminal, which then dehydrates to an imine (or iminium ion). A selective reducing agent, present in the same pot, reduces the C=N bond to form the final amine product.[7][13]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the quinoline-6-carbaldehyde starting material (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a small amount of acetic acid (e.g., 1-2 drops) to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv.) to the mixture in one portion.

  • Reaction Conditions: Continue stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Reducing Agent (NaBH(OAc)₃): This is a mild and selective reducing agent. Unlike stronger agents like sodium borohydride (NaBH₄), it is less likely to reduce the starting aldehyde directly and is particularly effective at reducing the protonated iminium ion intermediate under weakly acidic conditions.[7]

  • Solvent (DCE): Anhydrous, aprotic solvents like DCE are preferred to prevent hydrolysis of the imine intermediate and to avoid reaction with the hydride reagent.

  • Catalyst (Acetic Acid): Mild acid catalysis accelerates the dehydration of the hemiaminal to the imine, which is often the rate-limiting step.[7]

Protocol 3: Wittig Reaction of the C6-Carbaldehyde

The Wittig reaction transforms the aldehyde into an alkene, providing a means to introduce a vinyl linker or other unsaturated moieties.[14][15] This can be used to alter the geometry and conformational flexibility of the inhibitor.

Mechanism Insight: The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[15][16]

Detailed Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 equiv.), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes.

  • Reaction with Aldehyde: Dissolve the quinoline-6-carbaldehyde starting material (1.0 equiv.) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction Conditions: Allow the reaction to stir at a low temperature for 1 hour before gradually warming to room temperature.

  • Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide, a major byproduct. Purification is typically achieved by flash column chromatography.[17]

Causality Behind Choices:

  • Reagents (Phosphonium Salt & Strong Base): The ylide is a strong nucleophile but must be generated in situ from its more stable phosphonium salt precursor using a non-nucleophilic strong base.[14]

  • Anhydrous Conditions: The ylide is highly basic and will be quenched by protic solvents like water or alcohols. Anhydrous conditions are therefore critical for its successful formation and reaction.

Application: Multi-Step Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the power of this approach, we outline a synthetic workflow to construct a hypothetical inhibitor targeting a kinase like VEGFR. This workflow combines the Suzuki and reductive amination protocols.

G start 4-Bromoquinoline-6-carbaldehyde step1 Step 1: Suzuki Coupling start->step1 3-methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C intermediate1 Intermediate A: 4-(3-methoxyphenyl)quinoline-6-carbaldehyde step1->intermediate1 step2 Step 2: Reductive Amination intermediate1->step2 Methylamine (CH₃NH₂), NaBH(OAc)₃, Acetic Acid, DCE, rt final_product Final Product: (4-(3-methoxyphenyl)quinolin-6-yl)-N-methylmethanamine step2->final_product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF (Growth Factor) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes RAS RAS VEGFR2->RAS Phosphorylates & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

Figure 3: Inhibition of the VEGFR-2 signaling pathway.

The hypothetical molecule synthesized in Figure 2 is designed with this in mind. The 4-(3-methoxyphenyl) group can occupy the hydrophobic ATP-binding site of VEGFR-2, while the N-methylmethanamine side chain at the C6 position can form crucial hydrogen bonds with the hinge region, anchoring the inhibitor and leading to potent inhibition of the kinase's activity. [3]

Conclusion

4-Bromoquinoline-6-carbaldehyde is a superior starting material for the efficient and modular synthesis of potential kinase inhibitors. Its dual, orthogonally reactive functional groups enable the systematic exploration of chemical space around the quinoline core. The protocols detailed in this guide for Suzuki-Miyaura coupling, reductive amination, and Wittig reactions provide a reliable and adaptable foundation for researchers in drug discovery. By leveraging these robust synthetic methods, scientists can rapidly generate diverse libraries of novel compounds to target key kinases implicated in cancer and other diseases.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Barone, R., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • de Oliveira, P. F., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]

  • Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Preprints.org. [Link]

  • Bhatia, P., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Awuni, Y. (2019). Quinoline Series: Synthesis. Open Lab Notebooks. [Link]

  • Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. [Link]

  • Sharma, K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Mir, M. A. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Current Organocatalysis. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • The Wittig reaction. (n.d.). Lumen Learning. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wyrębek, B., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Mapolie, S. F., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules. [Link]

  • The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: 4-Bromoquinoline-6-carbaldehyde as a Bifunctional Scaffold in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the quinoline ring is widely recognized as a "privileged scaffold," frequently serving as the core pharmacophore in antimalarials, anticancer agents, and rece...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the quinoline ring is widely recognized as a "privileged scaffold," frequently serving as the core pharmacophore in antimalarials, anticancer agents, and receptor tyrosine kinase (RTK) inhibitors . Within this chemical space, 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) has emerged as a highly versatile, bifunctional intermediate.

The strategic value of this molecule lies in its two orthogonal reactive sites, which allow for controlled, divergent synthesis:

  • The C4-Bromine: The electron-withdrawing nature of the adjacent pyridine-like nitrogen significantly lowers the electron density at the C4 position. This activates the C–Br bond toward oxidative addition, making it an ideal electrophile for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .

  • The C6-Carbaldehyde: This highly electrophilic center is primed for late-stage functionalization. Through reductive amination, researchers can append various solubilizing groups (e.g., morpholine, piperazine) to tune the pharmacokinetic (PK) properties of the final drug candidate without disrupting the primary pharmacophore .

Divergent Synthetic Workflow

Workflow A 4-Bromoquinoline- 6-carbaldehyde (Core Scaffold) B Pd-Catalyzed Cross-Coupling (C4 Position) A->B Suzuki/Buchwald C Reductive Amination (C6 Position) A->C NaBH(OAc)3 D C4-Aryl/Heteroaryl Quinoline B->D E C6-Aminomethyl Quinoline C->E F Bifunctional Kinase Inhibitor D->F Late-stage C6 mod E->F Late-stage C4 mod

Fig 1. Divergent synthetic workflow for 4-Bromoquinoline-6-carbaldehyde in drug discovery.

Experimental Protocols & Mechanistic Insights

As a best practice in medicinal chemistry, standardizing the functionalization of this scaffold ensures high yields and minimizes purification bottlenecks. Below are the field-proven protocols for manipulating both reactive centers.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol details the installation of an aryl or heteroaryl group at the C4 position, a critical step in synthesizing Adaptor Protein 2-Associated Kinase 1 (AAK1) and EGFR inhibitors .

Mechanistic Causality: We utilize Pd(dppf)Cl2​ rather than standard Pd(PPh3​)4​ . The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate. This proximity accelerates the reductive elimination step, thereby outcompeting side reactions such as protodehalogenation. K2​CO3​ is selected as the base in a biphasic 1,4-Dioxane/ H2​O system because the aqueous layer facilitates the formation of the reactive boronate complex, which is strictly required to drive the transmetalation step.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-Bromoquinoline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Degassing via sparging with Argon for 15 minutes is critical to prevent catalyst oxidation.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive pressure of Argon.

  • Reaction: Heat the sealed mixture to 90 °C for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Self-Validation & Quality Control: The success of the C4-coupling is rapidly confirmed via 1H -NMR. The disappearance of the characteristic C3-proton doublet of the starting 4-bromoquinoline and the appearance of new aromatic multiplet signals confirm the cross-coupling. LC-MS must show the complete absence of the bromine isotope pattern (the 1:1 ratio of M / M+2 peaks).

Protocol B: Late-Stage Reductive Amination at the C6 Position

Once the C4 position is functionalized, the C6-aldehyde is converted into an aminomethyl group to enhance the molecule's aqueous solubility.

Mechanistic Causality: The addition of glacial acetic acid (AcOH) acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to accelerate the formation of the intermediate iminium ion. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically chosen over sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde to a primary alcohol .

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C4-functionalized quinoline-6-carbaldehyde (1.0 equiv) and a secondary amine (e.g., N-methylpiperazine, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) and stir at room temperature for 30 minutes to pre-form the iminium ion.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 equiv) to control the mild exotherm.

  • Reaction: Stir at room temperature for 12 hours under an Argon atmosphere.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (until pH ~8). Extract with dichloromethane (DCM), dry over MgSO4​ , and purify via reverse-phase HPLC.

Self-Validation & Quality Control: Completion is validated by the disappearance of the highly deshielded aldehyde proton signal ( δ ~10.1 ppm) in 1H -NMR and the emergence of a new benzylic singlet ( δ ~3.6–3.8 ppm) corresponding to the newly formed methylene bridge ( -CH2​-N ).

Quantitative Data: Cross-Coupling Optimization

To demonstrate the necessity of the chosen catalytic system in Protocol A, the following table summarizes the quantitative optimization data for the C4-arylation of the 4-bromoquinoline scaffold.

Table 1: Optimization of C4-Suzuki-Miyaura Cross-Coupling
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/ H2​O 9065Moderate yield; significant protodehalogenation observed.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O 90 88 Clean conversion; bidentate ligand prevents catalyst deactivation.
Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane10092Optimal only for highly sterically hindered ortho-substituted boronic acids.
CuOAc / 18-Crown-6KFToluene10021Poor conversion; copper catalysis is inefficient for this specific C-C coupling.

Biological Application: Targeting Kinase Pathways

Quinoline derivatives synthesized from the 4-Bromoquinoline-6-carbaldehyde scaffold are potent inhibitors of various receptor tyrosine kinases. Structurally, the C4-aryl group typically occupies the hydrophobic pocket adjacent to the ATP-binding site of the kinase, while the C6-amine tail extends into the solvent-exposed region. This dual-action binding effectively disrupts downstream signaling pathways, such as the EGFR/PI3K/AKT axis, which is crucial for halting tumor cell proliferation .

Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig 2. Quinoline-based inhibitors blocking the EGFR/PI3K/AKT signaling pathway.

References

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin. Green Chemistry, RSC Publishing. Available at:[Link]

  • Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Method

Application Note: Precision Suzuki-Miyaura Cross-Coupling with 4-Bromoquinoline-6-carbaldehyde

Executive Summary & Strategic Rationale In modern medicinal chemistry and materials science, 4-Bromoquinoline-6-carbaldehyde serves as a highly privileged, bifunctional scaffold. The quinoline nucleus is ubiquitous in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and materials science, 4-Bromoquinoline-6-carbaldehyde serves as a highly privileged, bifunctional scaffold. The quinoline nucleus is ubiquitous in pharmacologically active compounds, and the ability to selectively introduce diverse aryl or heteroaryl groups at the C4 position enables extensive structure-activity relationship (SAR) studies[1].

Strategically, the C6-formyl group is preserved during the cross-coupling process to act as a versatile synthetic handle for downstream functionalizations—such as reductive aminations to build complex amine libraries or Wittig olefinations for structural extension. Compared to its 4-chloro analogue, the 4-bromo derivative exhibits a significantly lower activation barrier for palladium-mediated oxidative addition. This reactivity differential allows for milder reaction conditions, shorter reaction times, and broader functional group tolerance.

Mechanistic Causality & Reaction Dynamics

The Suzuki-Miyaura cross-coupling of 4-bromoquinoline-6-carbaldehyde relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind each step is critical for troubleshooting and optimization:

  • Oxidative Addition: The electron-withdrawing nature of both the quinoline nitrogen and the C6-carbaldehyde significantly decreases the electron density at the C4 position. This makes the C4-Br bond highly susceptible to rapid oxidative addition by the electron-rich Pd(0) catalyst, forming the Pd(II) intermediate.

  • Transmetalation: The addition of an inorganic base (e.g., Cs₂CO₃ or K₂CO₃) is not merely to neutralize acid; it is mechanistically mandatory. The base coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex, which facilitates the transfer of the aryl group to the Pd(II) center[2]. A biphasic or water-miscible solvent system (e.g., 1,4-Dioxane/H₂O) is required to ensure the solubility of both the organic substrates and the inorganic base[1].

  • Reductive Elimination: The sterically crowded diaryl-Pd(II) complex undergoes reductive elimination to forge the new C-C bond, releasing the target 4-arylquinoline-6-carbaldehyde and regenerating the active Pd(0) species.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII 4-Bromoquinoline-6-carbaldehyde TransMet Transmetalation (Base & Ar'B(OH)2) PdII->TransMet PdII_Diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Diaryl Boronic Acid + Base RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 4-Arylquinoline-6-carbaldehyde RedElim->Product

Catalytic cycle of the Pd-mediated Suzuki-Miyaura coupling for 4-Bromoquinoline-6-carbaldehyde.

Reaction Optimization & Quantitative Data

Selecting the optimal catalyst, base, and solvent system is essential to prevent side reactions, such as the competitive oxidation of the aldehyde or protodeboronation of the boronic acid. Recent advances demonstrate that while traditional catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ are highly effective at elevated temperatures (90–100 °C)[1][2], the use of Buchwald-type precatalysts (e.g., XPhos Pd G2) can drive the coupling of 4-bromoquinolines to completion at temperatures as low as 40 °C.

Table 1: Comparative Optimization Parameters for 4-Haloquinoline Couplings

ParameterStandard ConditionsMild/Advanced Conditions
Catalyst PdCl₂(dppf) or Pd(PPh₃)₄XPhos Pd G2
Base Cs₂CO₃ or K₂CO₃K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (2:1)
Temperature 90 °C – 100 °C40 °C
Time 6 – 12 hours1.5 – 3 hours
Typical Yield 65% – 85%> 90%

Validated Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that researchers can visually and analytically track the reaction's progress to guarantee reproducibility.

Materials Required:

  • 4-Bromoquinoline-6-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: PdCl₂(dppf) (0.03 - 0.05 equiv) OR XPhos Pd G2 (0.02 equiv)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask, combine 4-bromoquinoline-6-carbaldehyde, the selected arylboronic acid, and Cs₂CO₃. Add the 1,4-dioxane/water solvent mixture.

    • Causality & Validation: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) catalyst. Bubble inert gas (Argon or N₂) directly through the solution for 15-20 minutes[1].

  • Catalyst Activation: Add the Palladium catalyst under a positive stream of Argon. Seal the flask.

    • Self-Validation: Upon heating, the reaction mixture will typically transition from a pale yellow suspension to a dark brown or reddish homogeneous solution. This color shift is a reliable visual indicator of the active, ligated Pd(0) species forming in situ.

  • Cross-Coupling: Heat the mixture to 90 °C (if using PdCl₂(dppf)) or 40 °C (if using XPhos Pd G2) and stir vigorously for 6–12 hours[2].

  • Analytical Monitoring: Monitor the reaction via LC-MS or TLC (Typical Eluent: Hexane/Ethyl Acetate 7:3).

    • Self-Validation: The complete disappearance of the 4-bromoquinoline-6-carbaldehyde starting material peak and the emergence of the product mass [M+H]⁺ confirm full conversion.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite.

    • Causality: This filtration removes precipitated palladium black and insoluble inorganic salts that can cause emulsions during extraction[1]. Wash the filtrate with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Remove the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-arylquinoline-6-carbaldehyde.

Workflow Prep 1. Reagent Prep & Degassing React 2. Cross-Coupling (40-90°C, 6-12h) Prep->React Monitor 3. LC-MS/TLC Validation React->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Flash Column Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis and purification of the coupled product.

Troubleshooting & Scientific Nuances

  • Aldehyde Protection: Generally, the C6-carbaldehyde is stable under standard Suzuki-Miyaura conditions. However, if highly nucleophilic bases or prolonged heating cause side reactions (e.g., Cannizzaro-type disproportionation), consider temporarily protecting the aldehyde as a cyclic acetal prior to coupling.

  • Steric Hindrance: For ortho-substituted or highly sterically hindered arylboronic acids, the coupling rate decreases significantly. In such cases, switching to a highly active monophosphine ligand system (e.g., XPhos or Imidazopyridine monophosphines) is recommended to accelerate both transmetalation and reductive elimination[3].

  • Green Chemistry Alternatives: For environmentally conscious laboratories or scale-up manufacturing, extrusive mechanochemical Suzuki-Miyaura couplings using ball milling have been successfully applied to 4-bromoquinoline derivatives, entirely eliminating the need for bulk organic solvents.

References

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: ACS Omega URL:[Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Publishing URL:[Link]

  • Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin Source: RSC Publishing URL:[Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Vilsmeier-Haack Formylation and Cyclization Strategies for Bromoquinoline Scaffolds

Introduction & Strategic Context In modern drug discovery and medicinal chemistry, the bromoquinoline scaffold is a privileged pharmacophore. The bromine atom serves as an indispensable synthetic handle for transition-me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery and medicinal chemistry, the bromoquinoline scaffold is a privileged pharmacophore. The bromine atom serves as an indispensable synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the quinoline core into complex, target-specific molecules such as kinase inhibitors and antimalarials[1].

Introducing a formyl group (-CHO) to a bromoquinoline provides an orthogonal reactive site for downstream reductive aminations, olefinations, or multicomponent heterocyclizations[1][2]. However, direct Electrophilic Aromatic Substitution (EAS) on a bare quinoline ring is notoriously difficult. The protonated or complexed pyridine nitrogen severely deactivates the carbocyclic ring toward electrophiles[3].

To overcome this electronic barrier, Application Scientists rely on the Vilsmeier-Haack (VH) reaction . This highly versatile methodology is deployed in two distinct paradigms for bromoquinolines:

  • The Meth-Cohn Cyclization (De Novo Synthesis): Constructing the functionalized quinoline ring from a bromoacetanilide precursor[2][4].

  • Direct Formylation: Utilizing electron-donating auxochromes (e.g., -OH, -NH₂) on the bromoquinoline to activate the ring for direct EAS[5].

Mechanistic Causality: The Meth-Cohn Approach

The most robust method for accessing formylated bromoquinolines is the Meth-Cohn synthesis, which generates 2-chloro-3-formylquinolines directly from acetanilides[4]. When 4-bromoacetanilide is subjected to Vilsmeier-Haack conditions, the reaction does not merely formylate the ring; it constructs the entire quinoline architecture.

The Causality of the Cascade:

  • Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent)[4].

  • Enamine Generation: The Vilsmeier reagent converts 4-bromoacetanilide into an imidoyl chloride, which tautomerizes into an electron-rich N-(α-chlorovinyl)aniline enamine[6].

  • Double Formylation & Cyclization: This enamine is highly susceptible to electrophilic attack. It undergoes double formylation at the β-position. The elevated thermal energy (90–100 °C) overcomes the activation barrier, driving an intramolecular cyclization that yields the stable 2-chloro-6-bromoquinoline-3-carboxaldehyde[4][7]. The para-positioned bromine atom effectively directs the regiochemistry of the ring closure while remaining inert to the acidic conditions.

G A 4-Bromoacetanilide (Starting Material) C Imidoyl Chloride Intermediate A->C Reacts with B Vilsmeier Reagent (POCl3 + DMF) B->C Formylates D N-(α-Chlorovinyl)aniline (Enamine) C->D Tautomerization E Diformylated Intermediate D->E Double Formylation F 2-Chloro-6-bromoquinoline- 3-carboxaldehyde E->F Intramolecular Cyclization & Aqueous Quench

Fig 1: Meth-Cohn Vilsmeier-Haack cyclization pathway for bromoquinoline synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-bromoquinoline-3-carboxaldehyde (Meth-Cohn Cyclization)

This self-validating protocol utilizes excess POCl₃ to drive both the enamine formation and the subsequent double formylation.

Materials:

  • 4-Bromoacetanilide (1.0 equiv, 10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 30 mmol)

  • Phosphorus oxychloride (POCl₃) (7.0 equiv, 70 mmol)

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • POCl₃ Addition: Add POCl₃ dropwise over 30 minutes via an addition funnel.

    • Causality: The formation of the chloromethyleneiminium salt is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the reagent and avoids runaway reactions[8].

  • Substrate Introduction: Once the addition is complete, stir the complex at 0 °C for 15 minutes. Add 4-bromoacetanilide portion-wise.

  • Thermal Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 90 °C for 6 to 8 hours.

    • Causality: While formylation occurs rapidly, the intramolecular cyclization of the diformylated intermediate requires significant thermal input to proceed to completion[4][7].

  • Quenching & Hydrolysis: Cool the dark, viscous mixture to room temperature. Carefully pour the mixture over 200 g of crushed ice with vigorous stirring.

    • Causality: The aqueous quench serves a dual purpose: it safely neutralizes the large excess of reactive POCl₃ and hydrolyzes the terminal iminium species into the desired stable aldehyde[8].

  • Isolation: Stir the aqueous suspension for 30 minutes until the product fully precipitates as a pale yellow/white solid. Filter under vacuum, wash thoroughly with cold water to remove residual acid, and recrystallize from ethyl acetate/hexane.

Protocol B: Direct Formylation of Activated Bromoquinolines

Applicable for substrates like 5-bromo-8-hydroxyquinoline, where the -OH group activates the ortho/para positions.

  • Activation: Generate the Vilsmeier reagent (POCl₃/DMF, 1.5:1.5 equiv) at 0 °C.

  • Reaction: Add 5-bromo-8-hydroxyquinoline (1.0 equiv) dissolved in minimal DMF. Heat to 60 °C for 4 hours.

    • Causality: Because the ring is already formed and electronically activated by the hydroxyl group, lower temperatures and fewer equivalents of POCl₃ are required compared to the Meth-Cohn cyclization[5].

  • Workup: Quench with saturated aqueous sodium bicarbonate (to protect the hydroxyl group from over-acidification) and extract with dichloromethane[8].

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal conditions for Vilsmeier-Haack reactions on various bromo-substrates based on established literature parameters[4][5][9].

Starting MaterialTarget ProductReaction TypeConditionsExpected Yield
4-Bromoacetanilide2-Chloro-6-bromoquinoline-3-carboxaldehydeMeth-Cohn CyclizationPOCl₃ (7 eq), DMF, 90 °C, 8h75% – 85%
4-Chloro-acetanilide2,6-Dichloroquinoline-3-carboxaldehydeMeth-Cohn CyclizationPOCl₃ (7 eq), DMF, 90 °C, 6h80% – 90%
5-Bromo-8-hydroxyquinoline5-Bromo-8-hydroxyquinoline-7-carboxaldehydeDirect EAS FormylationPOCl₃ (1.5 eq), DMF, 60 °C, 4h~70%
5-Bromoquinoline5-Bromoquinoline-8-carbaldehydeDirect EAS FormylationPOCl₃ (2 eq), DMF, 80 °C, 12h< 40% (Poor due to deactivation)

References

  • ChemWhat Database. "2-Chloro-6-bromoquinoline-3-carboxaldehyde CAS#: 73568-35-1". ChemWhat. Available at:[Link]

  • F. E. Goda et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs". National Institutes of Health (PMC). Available at:[Link]

  • J. R. Patel et al. "Synthesis of cyanopyridines and cyanopyrans bearing 2-chloro-6-bromoquinoline nucleus as potential antimicrobial and anticancer agents". ResearchGate. Available at:[Link]

  • S. P. Vartale et al. "Piperidine Mediated Synthesis of N-Heterocyclic Chalcones and Their Antibacterial Activity". ResearchGate. Available at: [Link]

  • W. Zhang et al. "Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities". National Institutes of Health (PMC). Available at:[Link]

  • Y. K. Tailor et al. "Synthesiis of new 2H-pyrano[3,2-h]quiinolliines wiith potentiiall biiollogiicall actiiviity". ResearchGate. Available at:[Link]

  • Z. Li et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil". ResearchGate. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Stereoselective Olefination of 4-Bromoquinoline-6-carbaldehyde via the Wittig Reaction

Abstract The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to 4-Bromoquinoline-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry.[3] We delve into the mechanistic underpinnings, provide a detailed, field-proven protocol for the synthesis of 6-bromo-4-vinylquinoline using a non-stabilized ylide, and offer expert insights into reaction optimization, troubleshooting, and purification. The principles discussed herein are broadly applicable to a range of heteroaromatic aldehydes, offering a robust strategy for the synthesis of complex molecular architectures.

Scientific Principles and Mechanistic Overview

The Wittig reaction facilitates the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (also known as a Wittig reagent).[4][5] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6] The overall process can be understood through two primary stages: the formation of the ylide and its subsequent reaction with the carbonyl compound.

Generation of the Phosphorus Ylide

The phosphorus ylide is typically prepared in a two-step sequence. First, triphenylphosphine, an excellent nucleophile, reacts with a primary or secondary alkyl halide via an SN2 mechanism to produce a stable alkyltriphenylphosphonium salt.[7][8] In the second step, a strong base is used to deprotonate the carbon alpha to the positively charged phosphorus atom, which is weakly acidic, yielding the neutral ylide.[8][9]

The choice of base is critical and depends on the nature of the ylide. For non-stabilized ylides (where the group attached to the carbanion is an alkyl group), very strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required under strictly anhydrous conditions.[9] For stabilized ylides, which contain an electron-withdrawing group (EWG) like an ester or ketone that can delocalize the negative charge, weaker bases such as sodium hydroxide or potassium carbonate are sufficient.[5][10]

Reaction with the Aldehyde and Stereoselectivity

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. The currently accepted mechanism for lithium-salt-free conditions involves a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[11][12] This intermediate is unstable and spontaneously decomposes in a syn-cycloreversion process to yield the alkene and triphenylphosphine oxide.[11]

The stereochemistry of the resulting alkene (E/Z isomerism) is a key consideration and is largely determined by the nature of the ylide.[13]

  • Non-stabilized ylides (e.g., R = alkyl) are highly reactive. The reaction is kinetically controlled, proceeding through a less sterically hindered transition state to preferentially form the cis-oxaphosphetane, which decomposes to yield the (Z)-alkene as the major product.[1][14][15]

  • Stabilized ylides (e.g., R = CO₂Et, CN) are less reactive. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. This intermediate then decomposes to give the (E)-alkene as the predominant product.[4][5][13]

G Ylide Ylide Reaction Reaction Ylide->Reaction Workup Workup Reaction->Workup Aldehyde Aldehyde Aldehyde->Reaction Crude Crude Workup->Crude Purify Purify Crude->Purify Product Product Purify->Product

Detailed Experimental Protocol

This protocol describes the synthesis of 6-bromo-4-vinylquinoline from 4-bromoquinoline-6-carbaldehyde using the non-stabilized ylide methylenetriphenylphosphorane.

Safety Precaution: This procedure involves pyrophoric (n-BuLi) and flammable reagents. All steps must be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.231779-49-3Hygroscopic; dry in vacuum oven before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-82.5 M solution in hexanes is typical.
4-Bromoquinoline-6-carbaldehydeC₁₀H₆BrNO236.07898391-75-8Starting material.[16]
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous.
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9For quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh).
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Rubber septa

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel, F₂₅₄)

Part A: In Situ Generation of the Wittig Reagent
  • Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet adapter, and a glass stopper under a positive pressure of inert gas.

  • Add methyltriphenylphosphonium bromide (1.28 g, 3.57 mmol, 1.5 eq) to the flask.

  • Add anhydrous THF (25 mL) via syringe. Stir the resulting suspension at room temperature.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-BuLi (1.3 mL of a 2.5 M solution in hexanes, 3.25 mmol, 1.35 eq) dropwise via syringe over 10 minutes. The formation of the ylide is indicated by the appearance of a characteristic deep yellow or orange color and the dissolution of the salt.

  • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour.

Part B: The Wittig Reaction
  • In a separate dry flask, dissolve 4-bromoquinoline-6-carbaldehyde (0.56 g, 2.37 mmol, 1.0 eq) in anhydrous THF (15 mL).

  • Cool the ylide solution (from Part A) to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of 4-bromoquinoline-6-carbaldehyde to the ylide solution dropwise via syringe or cannula over 20 minutes.

  • Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the aldehyde spot (visualized under UV light) is consumed.

Part C: Work-up and Purification
  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and deionized water (30 mL). Shake and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The major byproduct, triphenylphosphine oxide, can be challenging to remove.[17] Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The alkene product is significantly less polar than the triphenylphosphine oxide byproduct.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-bromo-4-vinylquinoline as a solid.

Mechanism Diagram & Expected Results

// Invisible nodes for alignment {rank=same; Ylide; Aldehyde;} {rank=same; Product; Byproduct;} } .enddot Caption: Simplified mechanism of the Wittig reaction.

Expected Yield: 60-80%. Appearance: Off-white to pale yellow solid. Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance of the aldehydic proton (~10 ppm) and the appearance of vinylic protons (typically 5-7 ppm) are key indicators of a successful reaction.

Expertise & Troubleshooting

  • Low Yield/No Reaction: The most common cause is the deactivation of the ylide due to moisture or air. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. The quality of the n-BuLi is also critical; it should be titrated periodically to confirm its concentration.

  • Difficulty Removing Triphenylphosphine Oxide (TPPO): TPPO is notoriously difficult to separate from nonpolar products due to its similar polarity and high crystallinity.[18] If chromatography is challenging, one alternative is to treat the crude mixture with oxalyl chloride, which converts the TPPO into an insoluble salt that can be filtered off. Another method involves recrystallization from a solvent system where the product and byproduct have significantly different solubilities, such as diethyl ether or a hexanes/ether mixture.[17][18]

  • Controlling Stereoselectivity: As described, this protocol with a non-stabilized ylide should yield the Z-alkene, though in the case of a terminal alkene, this is not applicable. To synthesize the (E)-alkene, a stabilized ylide such as (ethoxycarbonylmethyl)triphenylphosphonium bromide would be used. The protocol would be modified to use a weaker base (e.g., NaH, K₂CO₃) and often can be run at room temperature or with gentle heating.[5] The Horner-Wadsworth-Emmons (HWE) reaction is another excellent alternative that strongly favors the formation of (E)-alkenes.[2]

  • Substrate Stability: Heteroaromatic aldehydes can sometimes be less stable than their benzenoid counterparts.[2] It is advisable to use freshly prepared or purified 4-bromoquinoline-6-carbaldehyde and store it under inert gas to prevent oxidation to the corresponding carboxylic acid.

References

  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. [Link]

  • Organic Chemistry Tutor. The Wittig Reaction. [Link]

  • Wipf, P. The Wittig Reaction. Course Material, University of Pittsburgh. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Kabalka, G. W., et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Org. Lett. 2007, 9, 5, 749–751. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Kabalka, G. W., et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Simple English Wikipedia. Wittig reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Marsden, J. A., et al. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Org. Biomol. Chem., 2012,10, 1579-1592. [Link]

  • University College Cork. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

  • Jasperse, C. P. The Wittig Reaction: Synthesis of Alkenes. Concordia College. [Link]

  • ResearchGate. Wittig reaction purification for products with very low polarity. [Link]

  • University of Evansville. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Rocha, D. H. A., et al. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molbank 2024, 2024(1), M1795. [Link]

  • Concordia College Moorhead. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Stout, A. M., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2017 Nov 22; 60(22): 9218–9233. [Link]

  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Morin, M. A., et al. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination... Organic Syntheses 2020, 97, 217-233. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors Utilizing 4-Bromoquinoline-6-carbaldehyde

Abstract The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including proliferation, growt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4][5] Its frequent dysregulation is a hallmark of numerous human cancers, making it one of the most compelling targets for modern oncology drug discovery.[2][4][6] Quinoline-containing compounds have emerged as a prominent class of kinase inhibitors, valued for their versatile and privileged scaffold that can be tailored to target the ATP-binding sites of various kinases.[7][8][9] This document provides a detailed guide for researchers and medicinal chemists on the strategic use of 4-Bromoquinoline-6-carbaldehyde, a highly versatile starting material, for the rational design and synthesis of novel PI3K/Akt/mTOR pathway inhibitors. We will explore the underlying scientific principles, present detailed synthetic protocols, and discuss methods for biological evaluation.

The PI3K/Akt/mTOR Signaling Axis: A Central Hub in Cancer Progression

The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade that transmits signals from cell-surface receptors to downstream effectors, orchestrating a complex cellular response.[4] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation of key proteins that drive cell cycle progression and inhibit apoptosis (programmed cell death).[2][5]

Key Components and Their Roles:

  • PI3Ks (Phosphatidylinositol 3-kinases): A family of lipid kinases that, upon activation, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting proteins like Akt to the cell membrane.

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the pathway. Once activated by phosphorylation, Akt modulates the activity of numerous substrates involved in cell survival, growth, and metabolism.[3][5]

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[10][11] mTORC1, a key downstream effector of Akt, controls protein synthesis and cell growth.[10]

Aberrations in this pathway, such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, lead to its constitutive activation, providing cancer cells with a significant growth and survival advantage.[4] Therefore, developing small molecule inhibitors that can block this pathway at various nodes is a validated and highly pursued therapeutic strategy.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibition

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for ligands targeting a wide range of biological targets.[7][8][9] In kinase inhibitor design, its rigid, planar bicyclic structure provides an excellent foundation for orienting functional groups to make key interactions within the ATP-binding pocket of kinases.[8] Several FDA-approved kinase inhibitors incorporate the quinoline core, underscoring its clinical and therapeutic relevance.[7]

4-Bromoquinoline-6-carbaldehyde as a Strategic Starting Material:

This specific quinoline derivative is an exceptionally valuable building block for constructing a diverse library of potential PI3K inhibitors.[13] Its utility stems from two distinct and orthogonally reactive functional groups:

  • The C4-Bromo Group: This site is primed for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can be designed to probe deep into the kinase binding pocket, enhancing potency and selectivity.

  • The C6-Carbaldehyde Group: The aldehyde functionality is a versatile handle for various transformations. It can be readily converted into an amine via reductive amination, form imines or oximes, or undergo Wittig-type reactions. This position is often used to introduce solubilizing groups or moieties that interact with the solvent-exposed region of the kinase.[13]

This dual reactivity allows for a systematic and modular approach to inhibitor synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy & Experimental Protocols

The overarching strategy involves a stepwise functionalization of the 4-bromo and 6-aldehyde positions of the quinoline core to build the final inhibitor. The sequence of these reactions can be adapted based on the stability of the desired functional groups.

Synthesis_Workflow Start 4-Bromoquinoline- 6-carbaldehyde Step1 Reductive Amination (at C6-aldehyde) Start->Step1 Intermediate C6-Functionalized Intermediate Step1->Intermediate Step2 Suzuki Coupling (at C4-bromo) Intermediate->Step2 Final Final PI3K/mTOR Inhibitor Step2->Final

Figure 2: General Synthetic Workflow.

Protocol 1: Reductive Amination at the C6-Aldehyde Position

This protocol describes the conversion of the aldehyde group to a secondary or tertiary amine. Reductive amination is a robust and widely used transformation in medicinal chemistry. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is crucial as it is selective for the protonated iminium ion intermediate and tolerant of many other functional groups.

Objective: To introduce a substituted amino group at the C6 position of the quinoline scaffold.

Materials:

  • 4-Bromoquinoline-6-carbaldehyde (1.0 eq)

  • Desired primary or secondary amine (e.g., morpholine, piperazine derivative) (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Acetic acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-Bromoquinoline-6-carbaldehyde and dissolve in anhydrous DCM.

  • Add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur. The portion-wise addition helps control the reaction rate.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any excess reducing agent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to afford the desired C6-aminated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to form a new C-C bond at the C4 position. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability.

Objective: To introduce an aryl or heteroaryl moiety at the C4 position.

Materials:

  • C6-Functionalized 4-bromoquinoline intermediate (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask).

Procedure:

  • In a Schlenk flask, combine the C6-functionalized 4-bromoquinoline intermediate, the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times. This process, known as degassing, is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or preparative HPLC to obtain the final inhibitor.

Protocol 3: Characterization of Final Compounds

The identity, purity, and structure of all synthesized inhibitors must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological testing.

Data Presentation and Biological Evaluation

Once a series of analogues is synthesized, they must be evaluated for their biological activity. The primary goal is to determine their potency against the target kinases and their effect on cancer cell proliferation.

Table 1: Representative Biological Data for a Hypothetical Series of Inhibitors

Compound IDR¹ (at C6)R² (at C4)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Cell Proliferation IC₅₀ (µM)
REF-01 HH>10,000>10,000>50
SYN-101 MorpholinomethylPhenyl850120015.2
SYN-102 Morpholinomethyl4-Fluorophenyl4207508.1
SYN-103 Morpholinomethyl3-Aminopyridine55980.9
SYN-104 N-Me-piperazinomethyl3-Aminopyridine12 25 0.15

Data are hypothetical and for illustrative purposes only.

Interpretation of Data:

  • IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent inhibitor.

  • Kinase Assays (PI3Kα, mTOR): These are typically cell-free biochemical assays (e.g., HTRF, ADP-Glo) that measure the ability of the compound to directly inhibit the enzymatic activity of the purified kinase. The data from SYN-103 and SYN-104 suggest that a 3-aminopyridine moiety at the C4 position significantly improves kinase inhibition.

  • Cell-based Assays (MCF-7 Proliferation): These assays measure the effect of the compound on the growth and survival of a cancer cell line (MCF-7 is a breast cancer line with a PIK3CA mutation). A potent compound in a biochemical assay should translate to activity in a relevant cell line. The data for SYN-104 shows excellent translation from biochemical potency to cellular activity.

Conclusion

4-Bromoquinoline-6-carbaldehyde stands out as a strategic and versatile starting material for the synthesis of novel PI3K/Akt/mTOR pathway inhibitors. Its dual reactive sites enable a modular and efficient approach to building diverse chemical libraries, facilitating the exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent biological evaluation of quinoline-based kinase inhibitors. By systematically modifying the C4 and C6 positions, researchers can fine-tune potency, selectivity, and drug-like properties, paving the way for the development of next-generation targeted cancer therapies.[7]

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC. National Center for Biotechnology Information.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC. National Center for Biotechnology Information.
  • 6-Bromoquinoline-4-carbaldehyde | C10H6BrNO | CID 23362089 - PubChem. PubChem.
  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications.
  • Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6. Sigma-Aldrich.
  • Fused quinoline compounds as PI3K/mTOR inhibitors - Google Patents. Google Patents.
  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Bentham Science Publishers.
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.
  • Quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. National Center for Biotechnology Information.
  • Buy 6-Bromoquinoline-4-carbaldehyde (EVT-397264) | 898391-75-8. EvitaChem.
  • Review on recent development of quinoline for anticancer activities. SpringerLink.
  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI.
  • 958880-34-7 | 6-Bromoisoquinoline-4-carbaldehyde. ChemScene.
  • Development of Small Macrocyclic Kinase Inhibitors. Taylor & Francis Online.
  • The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. Benchchem.
  • PI3K/Akt/mTOR inhibitors | activators | signaling pathway | cancer. Selleck Chemicals.
  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. MDPI.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
  • PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues | Request PDF. ResearchGate.
  • PI3K/AKT/mTOR signaling. QIAGEN.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers.
  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC. National Center for Biotechnology Information.
  • PI3K-Akt signaling pathway. Cusabio.

Sources

Method

Application Note: Orthogonal Synthesis of 4-Aminoquinoline Derivatives from 4-Bromoquinoline-6-carbaldehyde

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Rationale & Workflow Overview The 4-aminoquinoline scaffold is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale & Workflow Overview

The 4-aminoquinoline scaffold is a privileged pharmacophore, historically foundational to antimalarial therapeutics (e.g., chloroquine) and increasingly recognized in modern oncology as a potent kinase inhibitor framework. 4-Bromoquinoline-6-carbaldehyde serves as an exceptionally versatile bifunctional building block for generating structurally diverse libraries of these derivatives.

To systematically functionalize this molecule, we employ an orthogonal two-step strategy . The intrinsic reactivity difference between the C-6 aldehyde (highly electrophilic) and the C-4 bromide (susceptible to cross-coupling) dictates the sequence. If amination at the C-4 position were attempted first under thermal or basic conditions, the unprotected C-6 aldehyde would be prone to unwanted Schiff base formation, aldol condensations, or degradation.

Therefore, the self-validating workflow proceeds as follows:

  • Chemoselective Reductive Amination (C-6): Mild conversion of the aldehyde to an aminomethyl group while preserving the C-4 bromide.

  • Palladium-Catalyzed Buchwald-Hartwig Amination (C-4): A modern, mild alternative to classical Nucleophilic Aromatic Substitution (SNAr) that cleanly displaces the bromide without degrading the newly installed C-6 amine.

SynthesisWorkflow Start 4-Bromoquinoline- 6-carbaldehyde Step1 Reductive Amination NaBH(OAc)3, DCE Start->Step1 Amine1 Amine 1 (R1R2NH) Amine1->Step1 Intermediate 4-Bromo-6-(aminomethyl) quinoline Step1->Intermediate Step2 Buchwald-Hartwig Pd(OAc)2, DPEphos Intermediate->Step2 Amine2 Amine 2 (R3R4NH) Amine2->Step2 Product 4-Aminoquinoline Derivative Step2->Product

Fig 1. Orthogonal two-step synthetic workflow for 4-aminoquinoline derivatives.

Protocol I: Chemoselective Reductive Amination at C-6

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its superior chemoselectivity. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the hydride, preventing the premature, direct reduction of the starting aldehyde to an alcohol. Instead, NaBH(OAc)₃ selectively reduces the transiently formed imine/iminium ion [1]. 1,2-Dichloroethane (DCE) is utilized as the solvent because it is non-nucleophilic, avoiding the transacetalization side reactions commonly observed when using methanol.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoquinoline-6-carbaldehyde (1.0 equiv, e.g., 1.0 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30–60 minutes. Note: If a weakly nucleophilic amine (e.g., an aniline) is used, add glacial acetic acid (1.0 equiv) to catalyze imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Incubation: Stir the suspension at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Monitor via LC-MS or TLC (UV 254 nm). The starting aldehyde will disappear. The product will exhibit a distinct [M+H]⁺ mass peak retaining the characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br, confirming the C-4 bromide is intact.

  • Quench and Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize acetic acid byproducts and destroy unreacted hydride. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient depending on amine polarity) to yield the 4-bromo-6-(aminomethyl)quinoline intermediate.

Protocol II: Palladium-Catalyzed Amination at C-4

Mechanistic Causality: Historically, substituting the C-4 halogen of a quinoline required harsh SNAr conditions (100–160 °C, neat or in phenol), which can degrade complex or sterically hindered molecules. To ensure the integrity of the newly installed C-6 aminomethyl group, we utilize a Buchwald-Hartwig cross-coupling approach [2]. The combination of Pd(OAc)₂ and DPEphos (a bidentate phosphine ligand with a wide bite angle) effectively promotes the reductive elimination step while rigidly suppressing competitive hydrodehalogenation of the C-4 position. K₃PO₄ is chosen as a mild base to deprotonate the amine without triggering base-catalyzed degradation of sensitive functional groups.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried 20-mL reaction vial containing a magnetic stir bar, add the 4-bromo-6-(aminomethyl)quinoline intermediate from Protocol I (1.0 equiv, e.g., 0.5 mmol), the second amine (1.5 equiv), Pd(OAc)₂ (4 mol%), DPEphos (8 mol%), and finely milled anhydrous K₃PO₄ (2.5 equiv).

  • Deoxygenation (Critical Step): Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly oxygen-sensitive; rigorous deoxygenation is mandatory to prevent catalyst deactivation and ensure high turnover.

  • Solvent Addition: Introduce anhydrous, degassed 1,4-dioxane (5 mL) via syringe through the septum.

  • Thermal Catalysis: Transfer the vial to a pre-heated reaction block at 85 °C. Stir vigorously for 12–18 hours.

  • Self-Validation (In-Process QC): Analyze an aliquot via LC-MS. Successful C-N bond formation is confirmed by the complete disappearance of the 1:1 bromine isotope pattern and the emergence of a single, unified product mass [M+H]⁺ corresponding to the target 4-aminoquinoline.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the suspension through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the final 4-aminoquinoline derivative.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for the orthogonal synthesis, serving as a benchmarking tool for process validation.

Reaction StepReagents & CatalystsSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
1. Reductive Amination NaBH(OAc)₃ (1.5 eq)Amine 1 (1.1 eq)DCE20–252–475–90% Absolute chemoselectivity; preserves C-4 bromide.
2. C-N Cross-Coupling Pd(OAc)₂ (4 mol%)DPEphos (8 mol%)K₃PO₄ (2.5 eq)1,4-Dioxane8512–1865–85% Avoids harsh SNAr heating; prevents hydrodehalogenation.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL: [Link] [1]

  • Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: The Journal of Organic Chemistry (2007) URL: [Link] [2]

Application

Application Note: 4-Bromoquinoline-6-carbaldehyde as a Privileged Scaffold in Multicomponent Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Isocyanide-Based Multicomponent Reactions (IMCRs) and Late-Stage Functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Isocyanide-Based Multicomponent Reactions (IMCRs) and Late-Stage Functionalization.

Executive Summary & Strategic Utility

The quinoline nucleus is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in antimalarial, antibacterial, and anticancer therapeutics[1]. While traditional stepwise syntheses of functionalized quinolines can be labor-intensive, the use of highly functionalized building blocks in Multicomponent Reactions (MCRs) offers a rapid, atom-economical pathway to complex chemical space.

4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) is a uniquely valuable bifunctional scaffold[2][3]. It possesses two orthogonal reactive sites:

  • The C6-Carbaldehyde: A highly electrophilic center primed for Isocyanide-Based Multicomponent Reactions (IMCRs), such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi four-component (U-4CR) reactions.

  • The C4-Bromide: An aryl halide handle that remains completely inert under standard MCR conditions, allowing for subsequent late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

This guide details validated, self-consistent protocols for exploiting this orthogonal reactivity to generate diverse libraries of quinoline-fused bis-heterocycles and peptidomimetics.

Orthogonal Reactivity & Workflow Design

The core advantage of 4-bromoquinoline-6-carbaldehyde lies in the chemoselectivity of its functional groups. Isocyanides and amines selectively target the highly electrophilic aldehyde carbon, leaving the C4-bromide untouched. This enables a divergent "MCR-first, Cross-Coupling-second" strategy.

Orthogonal_Strategy Core 4-Bromoquinoline-6-carbaldehyde (Bifunctional Scaffold) MCR Step 1: Multicomponent Reaction (GBB or Ugi at C6-Aldehyde) Core->MCR Chemoselective Condensation CrossCoupling Step 2: Late-Stage Functionalization (Pd-Catalysis at C4-Bromide) MCR->CrossCoupling Orthogonal Activation Product Highly Functionalized Bis-Heterocyclic Library CrossCoupling->Product Divergent Library Generation

Divergent synthetic strategy exploiting the orthogonal reactivity of 4-bromoquinoline-6-carbaldehyde.

Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Mechanistic Rationale

The GBB reaction is a premier method for synthesizing fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines, which are privileged scaffolds found in drugs like Zolpidem and Alpidem[4]. The reaction between 4-bromoquinoline-6-carbaldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide proceeds via an initial Schiff base formation. The isocyanide then undergoes a formal[4+1] cycloaddition with the imine, followed by a prototropic shift and aromatization to yield the bis-heterocycle[5].

We utilize Microwave (MW) irradiation for this protocol. MW heating directly activates the polar imine intermediate, overcoming the activation energy of the [4+1] cycloaddition in minutes rather than hours, thereby drastically reducing the formation of polymeric byproducts[4].

Protocol 1: MW-Assisted Synthesis of Imidazo[1,2-a]pyridine-Quinoline Hybrids

Reagents & Materials:

  • 4-Bromoquinoline-6-carbaldehyde (1.0 mmol)

  • 2-Aminopyridine derivatives (1.0 mmol)

  • tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (10 mol%) - Green catalyst

  • Methanol (MeOH), anhydrous (3.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-bromoquinoline-6-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and NH₄Cl (0.1 mmol) in 3.0 mL of anhydrous MeOH. Stir at room temperature for 10 minutes.

    • Causality: Pre-stirring ensures complete Schiff base formation, preventing the isocyanide from reacting directly with the unactivated aldehyde (which would lead to Passerini-type side reactions).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise to the mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C (max power 100 W) for 15–20 minutes.

  • Reaction Monitoring: Cool the vial via compressed air flow. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1). The highly fluorescent product spot under 254 nm UV indicates successful imidazo[1,2-a]pyridine formation.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the pure 4-bromoquinoline-imidazo[1,2-a]pyridine hybrid.

GBB_Mechanism A 4-Bromoquinoline- 6-carbaldehyde D Schiff Base Intermediate A->D NH4Cl, MeOH (-H2O) B 2-Aminopyridine B->D C Isocyanide E [4+1] Cycloaddition C->E D->E + Isocyanide F Imidazo[1,2-a]pyridine Hybrid (C4-Br Intact) E->F MW, 100°C Aromatization

Workflow and mechanism of the Microwave-Assisted GBB multicomponent reaction.

Application II: The Ugi Four-Component Reaction (U-4CR)

Mechanistic Rationale

The Ugi reaction is a powerful tool for generating peptidomimetics (α-acylamino amides)[6]. By utilizing 4-bromoquinoline-6-carbaldehyde, researchers can install a bulky, pharmacologically active quinoline moiety directly into a peptide backbone. The reaction relies on the condensation of the aldehyde and a primary amine to form an imine, which is subsequently protonated by a carboxylic acid. The isocyanide attacks the activated iminium ion, followed by a Mumm rearrangement to yield the stable bis-amide.

Protocol 2: Synthesis of Quinoline-Functionalized Peptidomimetics

Reagents & Materials:

  • 4-Bromoquinoline-6-carbaldehyde (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • Carboxylic acid (e.g., acetic acid or benzoic acid) (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (MeOH), anhydrous (5.0 mL)

Step-by-Step Methodology:

  • Iminium Generation: In a 25 mL round-bottom flask, dissolve 4-bromoquinoline-6-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 5.0 mL of anhydrous MeOH. Stir at room temperature for 30 minutes.

    • Causality: Unlike the GBB reaction, the Ugi reaction requires the carboxylic acid. If the acid is added before the imine forms, it can protonate the primary amine, rendering it non-nucleophilic and stalling the reaction.

  • Multicomponent Assembly: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Stirring: Stir the mixture at room temperature for 12–24 hours. The reaction is typically self-indicating; the product often precipitates out of the methanolic solution as a white or pale-yellow solid.

  • Isolation: If precipitation occurs, isolate the product via vacuum filtration and wash with cold MeOH (2 x 2 mL). If no precipitation occurs, remove the solvent in vacuo and purify via silica gel chromatography (DCM/MeOH 95:5).

Application III: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Mechanistic Rationale

With the complex MCR framework assembled, the unreacted C4-bromide on the quinoline core serves as a perfect handle for Suzuki-Miyaura cross-coupling. Because the MCR products (imidazo-pyridines or peptidomimetics) often contain Lewis-basic nitrogen atoms that can coordinate palladium, a robust catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is required to prevent catalyst poisoning.

Protocol 3: C4-Arylation of the MCR Product
  • Preparation: In a Schlenk tube, combine the brominated MCR product (0.5 mmol), an arylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Subject the tube to three freeze-pump-thaw cycles to strictly remove oxygen.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

  • Heating: Stir the mixture at 90 °C for 8 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via chromatography to yield the fully elaborated, C4-arylated bis-heterocycle.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimization data for the GBB reaction (Protocol 1), highlighting the necessity of microwave irradiation and mild acid catalysis to achieve high yields while maintaining the integrity of the C4-bromide.

Reaction ConditionCatalyst (10 mol%)Temp (°C)TimeYield (%)C4-Br Integrity
Conventional HeatingNone65 (Reflux)24 h35%Intact
Conventional HeatingNH₄Cl65 (Reflux)12 h58%Intact
Microwave (MW)None10030 min62%Intact
Microwave (MW) NH₄Cl 100 15 min 89% Intact
Microwave (MW)Sc(OTf)₃12010 min85%Minor degradation

Table 1: Optimization of the GBB reaction utilizing 4-bromoquinoline-6-carbaldehyde. Bold text indicates the optimized, self-validating conditions used in Protocol 1.

References

  • Diaconu, A., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Retrieved March 12, 2026, from [Link]

  • Mennie, K. M., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. PMC. Retrieved March 12, 2026, from [Link]

  • Portilla, J., et al. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. MDPI. Retrieved March 12, 2026, from [Link]

  • Sharma, P., et al. (2018). Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. ACS Omega. Retrieved March 12, 2026, from [Link]

Sources

Method

Application Note: Selective Derivatization of 4-Bromoquinoline-6-carbaldehyde via Reductive Amination

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) Introduction & Strategic Rationale In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7)

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the quinoline scaffold is recognized as a "privileged structure," heavily utilized in the design of kinase inhibitors, antimalarials, and targeted oncology therapeutics (1[1]). 4-Bromoquinoline-6-carbaldehyde (2[2]) is a highly valuable bifunctional building block offering two orthogonal reactive sites:

  • C6-Carbaldehyde: A highly electrophilic center primed for derivatization (e.g., reductive amination, Wittig olefination).

  • C4-Bromo: A stable halogen handle reserved for downstream late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: Derivatizing the C6-aldehyde must be executed under conditions that are entirely chemoselective. The chosen protocol must prevent premature debromination or unwanted nucleophilic aromatic substitution (SNAr) at the C4 position, ensuring the molecule's bifunctional utility remains intact.

Mechanistic Causality: Why Sodium Triacetoxyborohydride (STAB)?

To convert the C6-aldehyde into a diverse library of amines, reductive amination is the premier methodology. However, the choice of the hydride donor dictates the success of the chemoselective transformation.

  • Sodium Borohydride (NaBH₄): Too aggressive. It will rapidly reduce the starting aldehyde directly to an alcohol before the amine can successfully condense to form an imine.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective, but highly toxic (generates hydrogen cyanide gas upon aqueous workup) and requires strict pH control.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The optimal reagent. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the B-H bond, rendering it a uniquely mild hydride donor (3[3]).

Kinetic Selectivity: STAB reduces iminium ions at a significantly faster rate than it reduces aldehydes (4[4]). This kinetic differential allows for a "direct" (one-pot) reductive amination where the aldehyde and amine are mixed simultaneously with the reducing agent. Crucially, STAB is completely unreactive toward the C4-aryl bromide, preserving the halogen handle (5[5]).

Workflow A 4-Bromoquinoline- 6-carbaldehyde C Iminium/Imine Intermediate A->C DCE, rt B Amine Nucleophile B->C D 6-Aminomethyl-4- bromoquinoline C->D STAB Selective Reduction

Workflow for the selective C6-derivatization of 4-bromoquinoline-6-carbaldehyde.

Experimental Protocol: Direct Reductive Amination

This methodology utilizes 1,2-dichloroethane (DCE) as the primary solvent. DCE is preferred over tetrahydrofuran (THF) because it accelerates reaction kinetics and avoids the moisture-absorption variability inherent to ethereal solvents (5[5]).

Materials & Reagents
  • Substrate: 4-Bromoquinoline-6-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)

  • Additive (Optional): Glacial Acetic Acid (1.0 equiv) – Only required if utilizing weakly basic amines (e.g., anilines) to facilitate iminium formation.

Step-by-Step Methodology
  • System Preparation: Purge an oven-dried round-bottom flask with inert gas (Nitrogen or Argon).

  • Imine Equilibration: Dissolve 4-bromoquinoline-6-carbaldehyde (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration. Add the chosen amine (1.0–1.2 equiv). Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring allows the hemiaminal/imine equilibrium to establish prior to the introduction of the hydride source, minimizing direct reduction of the aldehyde.

  • Reduction: Add STAB (1.4–1.5 equiv) in a single portion. The reaction is mildly exothermic; if scaling beyond 10 mmol, utilize a room-temperature water bath to prevent thermal spikes.

  • Reaction Monitoring: Stir the suspension under nitrogen. Monitor the consumption of the aldehyde via TLC (typically 50% EtOAc in Hexanes) or LC-MS. Complete conversion generally occurs within 2 to 6 hours.

  • Quenching (Critical Step): Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer reaches pH ~8. Causality: This step safely decomposes unreacted STAB and neutralizes any acidic byproducts, preventing the reversal of the amination or degradation of the product during extraction (4[4]).

  • Extraction & Purification: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Mechanism A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Addition C Iminium Ion (C=N+) B->C Dehydration (-H2O) D Hydride Transfer (NaBH(OAc)3) C->D Fast Kinetics E Alkylated Amine D->E Irreversible

Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Data & Optimization Matrix

The efficiency of this protocol is highly dependent on the steric and electronic nature of the amine nucleophile. The table below outlines optimized parameters for different amine classes reacting with 4-bromoquinoline-6-carbaldehyde.

Amine ClassificationRepresentative AmineEquivalents (Amine : STAB)Solvent SystemReaction Time (h)Expected Yield (%)
Secondary (Aliphatic, Cyclic) Morpholine1.1 : 1.5DCE288 - 92
Secondary (Aliphatic, Acyclic) Diethylamine1.2 : 1.5DCE385 - 89
Primary (Aliphatic) Benzylamine1.0 : 1.4DCE480 - 85
Primary (Aromatic) Aniline1.0 : 1.5DCE + AcOH (1 eq)675 - 80

Note: For highly unhindered primary amines (e.g., methylamine), dialkylation can be a competing side reaction. In such cases, an indirect stepwise procedure (pre-forming the imine in MeOH followed by reduction with NaBH₄) is recommended over the direct STAB protocol.

Downstream Applications

Following the successful installation of the C6-amine side chain, the structural integrity of the C4-bromo group remains uncompromised. This intermediate is now perfectly primed for late-stage metal-catalyzed cross-coupling. For example, a Suzuki-Miyaura coupling with an aryl boronic acid can be seamlessly executed using Pd(dppf)Cl₂ and K₂CO₃ in a dioxane/water mixture. This sequential derivatization strategy yields complex 4-aryl-6-(aminomethyl)quinoline derivatives, which are highly prized scaffolds in the development of targeted therapeutics.

References

  • BenchChem:The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis URL
  • ChemicalBook:Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method URL
  • BenchChem:A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways: A Technical Guide for Drug Development Professional URL
  • BLD Pharm:1196155-68-6 | 6-Bromoquinoline-3-carbaldehyde (Compound Index)
  • ACS Publications (J. Org. Chem.):Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Amination of 4-Bromoquinoline-6-carbaldehyde

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in antimalarial and anticancer research.[1] The targeted functionalization of this scaffold is paramount for the development of new chemical entities with tailored pharmacological profiles. The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a transformation that has revolutionized the synthesis of arylamines.[2][3]

This guide provides a detailed technical overview and actionable protocols for a challenging yet valuable transformation: the Buchwald-Hartwig amination of 4-bromoquinoline-6-carbaldehyde. This specific substrate presents a unique set of challenges due to the presence of three key features:

  • An electron-deficient heteroaromatic ring , which can influence the electronics of the C-Br bond.

  • A Lewis basic quinoline nitrogen , which has the potential to coordinate to the palladium center and inhibit catalysis.

  • A sensitive aldehyde functional group , which may be incompatible with the strongly basic conditions often employed in these couplings.

Navigating these challenges requires a carefully considered selection of catalyst, ligand, base, and reaction conditions. This document offers field-proven insights and detailed methodologies designed for researchers, scientists, and drug development professionals to successfully execute this transformation.

The Catalytic Heart of the Reaction: Mechanism and Component Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][4][5] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle is generally accepted to involve three primary steps: oxidative addition of the aryl bromide to a Pd(0) species, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(Br)Lₙ amine_label Amine Coordination & Deprotonation oa_complex->amine_label amido_complex [Ar-Pd(II)(NR¹R²)Lₙ] product Ar-NR¹R² amido_complex->product re_label Reductive Elimination amido_complex->re_label oa_label->oa_complex + Ar-Br re_label->pd0 amine_label->amido_complex + HNR¹R² - Base-H⁺Br⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Component Rationale

The success of the amination of 4-bromoquinoline-6-carbaldehyde hinges on the judicious selection of the following components:

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often preferred for its direct entry into the catalytic cycle. Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is reduced in situ to the active Pd(0) species. For sensitive substrates, starting with a well-defined Pd(0) source can sometimes lead to cleaner reactions.
Phosphine Ligand XPhos, BrettPhos, RuPhosThe choice of ligand is arguably the most critical parameter. For heteroaromatic substrates like quinoline, bulky, electron-rich biarylphosphine ligands are essential.[6] These ligands promote the crucial, often rate-limiting, reductive elimination step and their steric bulk helps prevent the formation of inactive catalyst dimers and discourages coordination of the quinoline nitrogen to the palladium center.[2][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃The base facilitates the deprotonation of the amine upon coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a strong, effective base but can promote side reactions with the aldehyde (e.g., aldol condensation). For this substrate, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended as they offer a better balance of reactivity and functional group tolerance.[8]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required. Toluene and dioxane are excellent choices due to their high boiling points, which allows for a wider range of reaction temperatures. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.

Experimental Protocols & Workflow

The following protocols provide a robust starting point. It is imperative that all procedures are conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Reagents should be of the highest purity available, and solvents must be anhydrous.

Experimental Workflow Overview

Experimental_Workflow setup 1. Assemble & Purge Schlenk Flask reagents 2. Add Solids: Aryl Bromide, Amine, Base, Ligand, Catalyst setup->reagents solvent 3. Add Anhydrous, Degassed Solvent reagents->solvent reaction 4. Heat to Desired Temperature (80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor workup 6. Cool, Quench & Extract monitor->workup purify 7. Purify via Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for the amination reaction.

Protocol 1: General Conditions for Primary and Secondary Amines

This protocol is optimized for functional group tolerance, making it a suitable starting point for the aldehyde-containing substrate.

Materials:

ReagentAmount (1.0 mmol scale)MolesPurity
4-Bromoquinoline-6-carbaldehyde236 mg1.0 mmol>97%
Amine1.2 mmol1.2 equiv>98%
Pd₂(dba)₃18.3 mg0.02 mmol (2 mol% Pd)>97%
XPhos28.6 mg0.06 mmol (6 mol%)>98%
K₃PO₄ (finely ground)318 mg1.5 mmol>99%
Anhydrous Dioxane5 mL-Anhydrous

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoquinoline-6-carbaldehyde (1.0 mmol), the desired amine (1.2 mmol), and finely ground potassium phosphate (1.5 mmol).

  • Catalyst/Ligand Addition: In a glovebox, or quickly in a positive flow of inert gas, add the Pd₂(dba)₃ (0.02 mmol) and XPhos (0.06 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS analysis of a quenched aliquot. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[6] Wash the pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aminoquinoline-6-carbaldehyde derivative.

Data, Troubleshooting, and Scientist Insights

ProblemPotential CauseRecommended Solution
No or Low Conversion 1. Inactive catalyst (poor quality reagents/solvent).2. Insufficient temperature.3. Catalyst poisoning by quinoline N.1. Ensure all reagents are pure and solvents are anhydrous/degassed.2. Increase temperature in 10 °C increments (up to 120 °C).3. Increase ligand loading (e.g., from L:Pd of 3:1 to 4:1) to favor the desired catalytic species.
Hydrodehalogenation The C-Br bond is cleaved and replaced by hydrogen. This is a common side reaction.Switch to a more electron-rich or sterically hindered ligand (e.g., from XPhos to RuPhos or BrettPhos). A different base/solvent combination may also suppress this pathway.
Aldehyde Degradation The base is too strong or the temperature is too high.Use a weaker base (K₃PO₄ or Cs₂CO₃ are good choices). If using NaOtBu, consider running the reaction at a lower temperature (e.g., 70-80 °C), though this may require longer reaction times.
Formation of Di-arylamine A side reaction where the product amine couples with another molecule of aryl bromide.This is less common with bulky ligands but can occur. Ensure the initial amine is used in slight excess (1.2-1.5 equivalents).

Analytical Verification: Successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity of the final compound. The disappearance of the starting material C-Br signal and the appearance of new signals corresponding to the aminated product in the aromatic region of the NMR spectrum are key indicators.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Biarylphosphine ligands are often air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Potassium phosphate and cesium carbonate are less hazardous but should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

Sources

Method

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

An In-Depth Guide to the Application of 4-Bromoquinoline-6-carbaldehyde in Cancer Research The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Bromoquinoline-6-carbaldehyde in Cancer Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antibacterial, antimalarial, and notably, anticancer activities.[3][4] Quinoline derivatives exert their antitumor effects through various mechanisms, such as inhibiting topoisomerase enzymes, intercalating with DNA, and modulating critical cell signaling pathways.[3]

4-Bromoquinoline-6-carbaldehyde is a strategically functionalized quinoline derivative. While not extensively studied as a standalone therapeutic agent, its true value in cancer research lies in its role as a versatile synthetic intermediate. The presence of two key reactive sites—a bromine atom at the 4-position and a carbaldehyde group at the 6-position—provides medicinal chemists with the tools to generate extensive libraries of novel, more complex quinoline compounds for drug discovery programs. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the aldehyde functionality serves as a handle for reductive amination, Wittig reactions, and the formation of Schiff bases or chalcones, further expanding the chemical space for lead optimization.

This guide provides a comprehensive overview of how 4-Bromoquinoline-6-carbaldehyde can be leveraged as a starting material to develop and evaluate new potential anticancer agents, focusing on established protocols for assessing cytotoxicity, apoptosis induction, and mechanism of action.

Part 1: Synthetic Utility and Drug Discovery Workflow

The primary application of 4-Bromoquinoline-6-carbaldehyde is as a foundational building block. A typical drug discovery workflow would involve synthesizing a library of derivatives and subsequently screening them for biological activity.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase start 4-Bromoquinoline-6-carbaldehyde reaction1 Condensation Reaction (e.g., with acetophenones) start->reaction1 reaction2 Suzuki Coupling (e.g., with arylboronic acids) start->reaction2 lib1 Chalcone Derivatives reaction1->lib1 lib2 Aryl-Substituted Derivatives reaction2->lib2 screen Primary Cytotoxicity Screening (MTT / XTT Assay) lib1->screen lib2->screen ic50 IC50 Determination screen->ic50 Identify Hits apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Characterize Hits moa Mechanism of Action (MoA) (Western Blotting) apoptosis->moa

Caption: Drug discovery workflow using 4-Bromoquinoline-6-carbaldehyde.

Part 2: Mechanisms of Action of Quinoline-Based Anticancer Agents

Derivatives synthesized from 4-Bromoquinoline-6-carbaldehyde can be designed to target several well-established cancer pathways. Understanding these mechanisms is crucial for designing rational screening strategies.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are critical for cancer cell proliferation and survival. A key pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, survival, and metabolism.[5][6] Inhibition of kinases within this pathway is a major goal of modern cancer therapy.[2] Other targeted kinases include Pim-1 and Src.[3]

  • Tubulin Polymerization Inhibition: Some quinoline compounds interfere with microtubule dynamics by binding to tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis.[1][7]

  • DNA Damage and Repair Inhibition: Quinoline derivatives can act as topoisomerase inhibitors or DNA intercalating agents, preventing DNA replication and transcription, ultimately leading to cell death.[3]

G rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Quinoline-Based Inhibitor inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: The PI3K/Akt/mTOR pathway, a common target for quinoline inhibitors.

Part 3: Experimental Protocols for Screening and Characterization

The following protocols are designed to assess the anticancer potential of novel derivatives synthesized from 4-Bromoquinoline-6-carbaldehyde.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO to create a stock solution)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into insoluble purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well and pipette gently to dissolve the crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Derivative 9iA549481.91
Derivative 9jK-562485.29
Compound 12eMGC-803721.38
Compound 12eMCF-7725.21
Table 1: Example cytotoxicity data for novel quinoline-chalcone derivatives against various cancer cell lines. Data is conceptual and based on reported values for similar compounds.[7][10]
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Treated and control cells

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[11]

  • Washing: Wash the cell pellet twice with cold PBS and centrifuge.[11]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.[12]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[12]

  • Annexin V (-) / PI (+): Necrotic cells.

Protocol 3: Mechanism of Action Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can reveal if a compound affects the expression or phosphorylation status of key signaling proteins, such as those in the PI3K/Akt/mTOR pathway.[13][14]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Lysis: After treating cells with the test compound, wash them with cold PBS and lyse them by adding ice-cold RIPA buffer.[13] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[13][16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.[13]

Conclusion

4-Bromoquinoline-6-carbaldehyde represents a valuable and highly versatile starting material for the discovery of novel anticancer agents. Its dual reactive sites enable the synthesis of large and diverse chemical libraries. By employing a systematic workflow that includes cytotoxicity screening, apoptosis assays, and mechanistic studies like Western blotting, researchers can efficiently identify and characterize new quinoline-based compounds. The protocols detailed in this guide provide a robust framework for evaluating these derivatives and elucidating their potential as targeted cancer therapeutics, particularly as inhibitors of critical signaling pathways like PI3K/Akt/mTOR.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google AI.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023, May 10). Mini-Reviews in Organic Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Molecules.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with SC66. (n.d.). Benchchem.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Advances.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). Molecules.
  • A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway. (n.d.). Benchchem.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2025, October 15). Molecules.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). (2026, February 17). Bentham Science Publishers.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Medicinal Chemistry.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). MilliporeSigma.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Methods and Protocols.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022, September 17). Molecules.
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021, July 5). Cancers.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (n.d.). Benchchem.
  • Apoptosis Assay Protocol | Technical Note 244. (2025, August 1). DeNovix.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids | Request PDF. (n.d.). ResearchGate.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Western blot protocol. (n.d.). Abcam.
  • Western Blot Protocols & Troubleshooting & Guide. (n.d.). Creative Biolabs Antibody.

Sources

Application

Application Note: 4-Bromoquinoline-6-carbaldehyde as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of lead optimization. 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) represents a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of lead optimization. 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) represents a highly versatile, bifunctional scaffold. By combining the privileged quinoline core with two orthogonal reactive sites—a highly electrophilic C4-bromide and a versatile C6-carbaldehyde—this molecule enables the rapid, divergent synthesis of complex bioactive libraries.

This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols for the orthogonal functionalization of this scaffold, grounded in mechanistic causality and authoritative medicinal chemistry literature.

Chemical Rationale & Mechanistic Insights

The Quinoline "Privileged Scaffold"

The quinoline nucleus is universally recognized as a "privileged structure" in medicinal chemistry due to its profound ability to interact with diverse biological targets, including topoisomerases and receptor tyrosine kinases[1]. Its inherent lipophilicity and hydrogen-bond accepting nitrogen make it an ideal pharmacophore core for anticancer, antimalarial, and antibacterial agents[2].

Orthogonal Reactivity: The Causality of Site-Selectivity

The synthetic power of 4-bromoquinoline-6-carbaldehyde lies in the electronic decoupling of its two functional groups:

  • C4-Bromide (Cross-Coupling / SNAr): The endocyclic nitrogen atom strongly withdraws electron density from the 2- and 4-positions of the quinoline ring via resonance. This renders the C4-position highly electrophilic, significantly lowering the activation energy required for oxidative addition by Palladium catalysts or direct Nucleophilic Aromatic Substitution (SNAr)[3].

  • C6-Carbaldehyde (Condensation / Reduction): Located on the fused benzene ring, the C6-aldehyde is electronically insulated from the direct resonance effects of the pyridine nitrogen. It serves as a reliable electrophilic center for reductive aminations, Wittig olefinations, or Knoevenagel condensations[4].

Because these two sites operate under different mechanistic paradigms, researchers can sequentially functionalize the molecule without the need for cumbersome protecting-group chemistry.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of the scaffold.

G A 4-Bromoquinoline-6-carbaldehyde (Bifunctional Scaffold) B C4-Position (Br) Cross-Coupling / SNAr A->B Pd Catalyst / Amine C C6-Position (CHO) Reductive Amination A->C Amine / NaBH(OAc)3 D C4-Substituted Intermediate B->D E C6-Substituted Intermediate C->E F Fully Functionalized Bioactive Molecule D->F C6 Functionalization E->F C4 Functionalization

Caption: Orthogonal functionalization workflow of 4-Bromoquinoline-6-carbaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes in-process analytical checkpoints to confirm reaction trajectory before proceeding to the next step.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination at C4

Objective: Install an amine at the C4 position while preserving the C6-aldehyde. Causality of Reagents: Traditional Pd(PPh3)4 requires high temperatures (120 °C) which can degrade the aldehyde. We utilize XPhos Pd G2 (a Buchwald pre-catalyst) because it facilitates rapid oxidative addition and reductive elimination at milder temperatures (40–80 °C). Cs2CO3 is selected over strong alkoxides (like NaOtBu) to prevent unwanted Cannizzaro or aldol side-reactions at the C6-aldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 4-bromoquinoline-6-carbaldehyde (1.0 equiv), the desired primary/secondary amine (1.2 equiv), XPhos Pd G2 (0.02 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M). Rationale: Dioxane provides a high boiling point and excellent solubility for both the organic substrates and the inorganic base.

  • Degassing: Purge the mixture with Argon for 10 minutes to prevent catalyst oxidation.

  • Heating: Seal the tube and heat to 80 °C for 2–4 hours.

  • In-Process Validation (Self-Validation System):

    • Visual Check: The reaction should transition from a dark suspension to a homogenous yellow/orange solution as the active Pd(0) species turns over.

    • TLC Check: Spot against the starting material (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot under 254 nm UV.

    • LC-MS Check: Take a 10 µL aliquot, dilute in MeCN, and inject. Confirm the presence of the[M+H]+ peak for the aminated product and verify the aldehyde mass is intact.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd/salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Reductive Amination at C6

Objective: Functionalize the C6-aldehyde of the previously generated C4-intermediate. Causality of Reagents:NaBH(OAc)3 (Sodium triacetoxyborohydride) is utilized because its electron-withdrawing acetate groups make it a much milder hydride donor than NaBH4. It selectively reduces the transient iminium ion without over-reducing the quinoline core or unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C4-substituted quinoline-6-carbaldehyde (1.0 equiv) and the target amine (1.5 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the carbonyl.

  • In-Process Validation 1: Stir at room temperature for 2 hours. Take a 50 µL aliquot, evaporate, and run a rapid 1H-NMR in CDCl3. Validation: The aldehyde proton signal (~10.1 ppm) must disappear, replaced by an imine/iminium proton signal (~8.5 ppm).

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (2.0 equiv) portion-wise at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation 2: Perform LC-MS analysis. The mass should shift by +2 Da relative to the imine intermediate, confirming successful reduction.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate.

Quantitative Data Summaries

The following tables summarize the optimization and substrate scope data, demonstrating the robustness of the selected conditions.

Table 1: Reaction Optimization for C4-Buchwald-Hartwig Amination

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Observation
Pd(OAc)2 / PPh3 K2CO3 Toluene 110 16 45 Incomplete conversion
Pd2(dba)3 / BINAP NaOtBu Toluene 90 12 62 Aldehyde degradation
Pd2(dba)3 / Xantphos Cs2CO3 1,4-Dioxane 90 8 88 Clean conversion

| XPhos Pd G2 | Cs2CO3 | 1,4-Dioxane | 80 | 3 | 94 | Optimal, rapid turnover |

Table 2: Substrate Scope for C6-Reductive Amination (Using NaBH(OAc)3 in DCE)

Amine Source Type Time (h) Isolated Yield (%) Purity (HPLC)
Morpholine Secondary, Aliphatic 12 94 >98%
Benzylamine Primary, Benzylic 12 89 >97%
N-Methylpiperazine Secondary, Aliphatic 14 91 >99%

| Aniline | Primary, Aromatic | 18 | 76 | >95% |

Biological Significance & Signaling Pathways

Derivatives synthesized from 4-bromoquinoline-6-carbaldehyde are highly prized in oncology and immunology. The quinoline core mimics the adenine ring of ATP, allowing these molecules to act as potent, competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[4].

By inhibiting these upstream receptors, quinoline derivatives effectively shut down the downstream PI3K/AKT/mTOR signaling cascade , which is a central regulator of tumor cell proliferation, survival, and angiogenesis.

G Drug Quinoline-based Inhibitor Receptor Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) Drug->Receptor Inhibits Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induces PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes

Caption: Mechanism of action for quinoline derivatives targeting RTK and PI3K/AKT/mTOR pathways.

References

  • [2] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry – Bioorganic Chemistry / PubMed.2

  • [1] An overview of quinoline as a privileged scaffold in cancer drug discovery – Expert Opinion on Drug Discovery / PubMed. 1

  • [4] The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis – Benchchem.4

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein – RSC Medicinal Chemistry.

  • [3] Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology – The Journal of Organic Chemistry / ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromoquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Bromoquinoline-6-carbaldehyde. The following information is designed to provide in-depth, practical solutions to streamline your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Bromoquinoline-6-carbaldehyde, offering step-by-step solutions and preventative measures.

Issue 1: My final product shows multiple spots on Thin Layer Chromatography (TLC) even after column chromatography.

  • Potential Cause: Co-elution of impurities with similar polarity to the target compound is a common challenge. This can be due to an inadequate solvent system or issues with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A single solvent system may not be sufficient to resolve all impurities. Experiment with solvent mixtures of varying polarities. For instance, if a hexane/ethyl acetate system was used, consider switching to a dichloromethane/methanol system.[1] A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.

    • Incorporate a Basic Modifier: The basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silica gel surface, causing streaking and poor separation.[2] Adding a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonia to the eluent can neutralize the acidic sites on the silica gel.[2] For example, a 9:1 Hexane:Ethyl Acetate mobile phase can be modified to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[2]

    • Consider an Alternative Stationary Phase: If streaking or poor separation persists, switching to a different stationary phase may be necessary. Alumina (neutral or basic) is a good alternative for basic compounds.[2][3] Reverse-phase chromatography using a C18 column can also be effective, particularly for separating nonpolar impurities.[2][3]

    • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude product onto a small amount of silica gel and then load the dry powder onto the column. This "dry loading" technique can lead to sharper bands and better separation.[3]

Issue 2: The purified product is an oil and will not crystallize.

  • Potential Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The inherent properties of the compound may also favor an amorphous or oily state.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: The choice of solvent is critical. For non-polar oils, try dissolving the compound in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane until turbidity appears.[4] For polar oils, a mixture of a polar solvent like ethanol or acetone with water can be effective.[4]

    • Trituration: Dissolve the oily product in a small amount of a "good" solvent and then add a large excess of a "poor," non-polar solvent like pentane.[2] Vigorous stirring can sometimes induce the precipitation of a solid.[2]

    • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[4] Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of HCl can form a hydrochloride salt, which is often more crystalline.[4] Picric acid can also be used to form highly crystalline picrate salts, from which the free base can be regenerated by treatment with a base.[4]

Issue 3: Low recovery of the product after purification.

  • Potential Cause: This can result from irreversible adsorption onto the column, using too much solvent during recrystallization, or premature filtration before crystallization is complete.

  • Troubleshooting Steps:

    • For Column Chromatography: If streaking was observed, your compound may be irreversibly binding to the silica gel. Using a basic modifier in the eluent can mitigate this.[2] Ensure all the product has eluted from the column by monitoring fractions with TLC.

    • For Recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product.[5] Ensure the solution is thoroughly cooled before filtering to maximize crystal formation.[5] Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 4-Bromoquinoline-6-carbaldehyde?

A1: The two primary methods for purifying 4-Bromoquinoline-6-carbaldehyde and similar compounds are silica gel column chromatography and recrystallization.[3][5][6] Acid-base extraction can also be employed to remove non-basic impurities by taking advantage of the basic nitrogen in the quinoline ring.[3]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is often the preferred first choice if the crude product is relatively pure. It is a simpler and more scalable technique for removing small amounts of impurities.[5]

  • Column chromatography is more effective for separating the target compound from significant quantities of impurities with different polarities.[5][7] It offers higher resolution but can be more time-consuming and requires larger volumes of solvent.[5]

Q3: What is a good starting solvent system for column chromatography of 4-Bromoquinoline-6-carbaldehyde?

A3: A common starting point for silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. Typical systems include:

  • Hexanes and Ethyl Acetate[3][5]

  • Dichloromethane and Methanol[1]

The optimal ratio should be determined by preliminary TLC analysis.

Q4: What are some suitable solvents for the recrystallization of 4-Bromoquinoline-6-carbaldehyde?

A4: Based on structurally similar compounds, good starting points for recrystallization solvent screening include:

  • Ethanol/Ethyl Acetate mixtures[5]

  • Ethyl Acetate/Hexane[3]

  • Ethanol or Benzene[3]

A general approach is to dissolve the compound in a minimal amount of a hot, "good" solvent (one in which it is highly soluble) and then add a "poor" anti-solvent (one in which it is less soluble) until turbidity is observed, followed by slow cooling.[5]

Experimental Protocols

Protocol 1: General Silica Gel Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent system determined from your TLC analysis. Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding air bubbles. Add a thin layer of sand to the top of the silica bed.[3][5]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude 4-Bromoquinoline-6-carbaldehyde in a suitable solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the column.[3]

  • Elution: Begin eluting with the least polar solvent system. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[5]

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Two-Solvent System (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Place the crude 4-Bromoquinoline-6-carbaldehyde in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) required to fully dissolve the solid.[3]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane (the "anti-solvent") dropwise with swirling until you observe persistent cloudiness.[3]

  • Re-dissolution: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.[3]

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleBest ForProsCons
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Removing small amounts of impurities from a mostly pure solid.[5]Simple, scalable, can yield very pure crystals.Requires finding a suitable solvent system, potential for low recovery if not optimized.[5]
Silica Gel Column Chromatography Differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase.[7]Separating complex mixtures with components of varying polarities.[5][7]High resolution, applicable to a wide range of compounds.Can be time-consuming, requires larger solvent volumes, potential for product loss on the column.[5]
Acid-Base Extraction Exploits the basicity of the quinoline nitrogen to separate it from non-basic impurities.[3]Removing non-basic impurities.[3]Good for initial cleanup of crude material.Will not separate the target compound from other basic impurities like unreacted starting material.[3]

Visualization

Purification Workflow Decision Diagram

This diagram illustrates a logical workflow for selecting the appropriate purification strategy for 4-Bromoquinoline-6-carbaldehyde based on the initial assessment of the crude product.

Purification_Workflow start Crude 4-Bromoquinoline-6-carbaldehyde tlc_analysis TLC Analysis of Crude Product start->tlc_analysis is_major_spot Is there one major spot with minor impurities? tlc_analysis->is_major_spot is_complex_mixture Complex mixture or co-eluting spots? is_major_spot->is_complex_mixture No recrystallization Attempt Recrystallization is_major_spot->recrystallization Yes column_chromatography Perform Column Chromatography is_complex_mixture->column_chromatography Yes optimize_column Optimize Column Conditions (e.g., add base, change stationary phase) is_complex_mixture->optimize_column If standard column fails oiling_out Product Oils Out? recrystallization->oiling_out still_impure Still Impure? recrystallization->still_impure Check Purity pure_solid Pure Crystalline Solid column_chromatography->pure_solid Check Purity oiling_out->pure_solid No trituration Try Trituration or Salt Formation oiling_out->trituration Yes trituration->pure_solid still_impure->column_chromatography Yes still_impure->pure_solid No optimize_column->pure_solid

Caption: Decision workflow for purifying 4-Bromoquinoline-6-carbaldehyde.

References

  • BenchChem.
  • BenchChem.
  • EvitaChem. Buy 6-Bromoquinoline-4-carbaldehyde (EVT-397264) | 898391-75-8.
  • BenchChem. Purification challenges for bromoquinoline compounds.
  • ChemicalBook. 4-Bromoquinoline synthesis.
  • BenchChem. Technical Support Center: Purification of 4-Chloroquinoline-6-carbaldehyde.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromoquinoline-6-Carbaldehyde Synthesis

Welcome to the Technical Support Center. For researchers and drug development professionals, 4-bromoquinoline-6-carbaldehyde is a highly valuable heterocyclic building block, frequently utilized in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, 4-bromoquinoline-6-carbaldehyde is a highly valuable heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and mitochondrial transcription modulators.

However, synthesizing this scaffold from the readily available 4-hydroxyquinoline-6-carboxylic acid is notoriously challenging. Low yields are typically caused by thermal degradation during bromination, over-reduction, or stalled oxidations. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yielding, reproducible batches.

Synthetic Workflow Overview

The most reliable and scalable route to 4-bromoquinoline-6-carbaldehyde avoids direct radical bromination of methylquinolines, which often leads to poor regioselectivity. Instead, the optimal strategy is a three-step sequence:

  • Bromination & Esterification: Conversion of the 4-hydroxy core to a 4-bromoester.

  • Cryogenic Reduction: Selective reduction of the ester to the benzylic alcohol.

  • Mild Oxidation: Controlled oxidation of the alcohol to the target carbaldehyde.

SynthesisWorkflow SM 4-Hydroxyquinoline- 6-carboxylic acid Step1 Bromination & Esterification (POBr3, DMF cat., then MeOH) SM->Step1 Int1 Methyl 4-bromoquinoline- 6-carboxylate Step1->Int1 Yield: 75-85% Step2 Cryogenic Reduction (DIBAL-H, THF, -78 °C) Int1->Step2 Int2 (4-Bromoquinolin-6-yl) methanol Step2->Int2 Yield: 80-90% Step3 Mild Oxidation (Activated MnO2 or DMP, DCM) Int2->Step3 Product 4-Bromoquinoline- 6-carbaldehyde Step3->Product Yield: 85-95%

Figure 1: Three-step synthetic workflow for 4-bromoquinoline-6-carbaldehyde optimization.

Troubleshooting FAQs

Q: Why am I observing a black, tarry residue and low yields during the POBr₃ bromination of 4-hydroxyquinoline-6-carboxylic acid? A: This is a classic symptom of thermal decomposition. Historically, converting 4-hydroxyquinolines to 4-bromoquinolines required heating neat phosphorus tribromide (POBr₃) to >100 °C. The electron-deficient quinoline system is prone to oxidative degradation under these harsh, highly acidic conditions.

  • The Causality & Fix: Utilize anhydrous N,N-dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with POBr₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate (a bromoiminium ion). This drastically lowers the activation energy required for C-O bond cleavage and subsequent bromination, allowing the reaction to proceed efficiently at 0 °C to room temperature. Ensure you quench the reaction slowly into ice-cold methanol to trap the acid chloride as the methyl ester, avoiding the highly exothermic hydrolysis back to the starting material.

Q: During the DIBAL-H reduction of methyl 4-bromoquinoline-6-carboxylate, I am seeing significant loss of the 4-bromo substituent (debromination). How can I prevent this? A: The 4-position of the quinoline ring is highly electron-deficient, making the C-Br bond susceptible to hydride attack (hydrodehalogenation) if the reduction conditions are too aggressive.

  • The Causality & Fix: Strict cryogenic control is mandatory. The reaction must be maintained strictly at or below -78 °C. At this temperature, DIBAL-H selectively reduces the ester to the aluminum acetal intermediate without transferring a hydride to the quinoline core. Furthermore, do not allow the reaction to warm up before quenching. Quench at -78 °C using ethyl acetate to consume excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stirring vigorously at room temperature breaks the aluminum emulsion into two clear phases, ensuring complete recovery of the product without exposing the delicate C-Br bond to active hydrides at elevated temperatures.

Q: My oxidation of (4-bromoquinolin-6-yl)methanol to the aldehyde stalls at ~50% conversion when using Manganese Dioxide (MnO₂). Should I heat the reaction? A: Do not heat the reaction; thermal forcing will lead to over-oxidation to the carboxylic acid or ring degradation. Stalled MnO₂ oxidations are almost always due to the use of deactivated or low-surface-area reagent. MnO₂ acts via a surface-adsorption mechanism; water or polar impurities easily poison its active sites.

  • The Causality & Fix: Use freshly activated MnO₂ (commercial "activated" grades should be dried under vacuum at 100 °C before use) and apply a massive weight excess (typically 10-20 equivalents). If the reaction still stalls, switch to Dess-Martin Periodinane (DMP) in dichloromethane (DCM). DMP provides a homogeneous reaction environment and drives the oxidation to completion within 1-2 hours at room temperature.

Quantitative Data: Oxidation Method Comparison

To help you select the best oxidation strategy for Step 3, review the comparative data below.

Oxidation MethodReagent EquivalentsReaction Temp & TimeAverage YieldByproducts / IssuesScalability & Cost
Activated MnO₂ 10.0 - 20.0 (wt/wt)RT, 12 - 24 h60 - 75%Unreacted starting materialHigh scalability, Low cost
Dess-Martin (DMP) 1.2 - 1.5 eq0 °C to RT, 1 - 2 h85 - 95%Iodane byproducts (easily washed)Moderate scalability, High cost
Swern Oxidation 2.0 eq (COCl)₂, 4.0 eq DMSO-78 °C, 2 - 3 h70 - 80%Dimethyl sulfide (odor), trace acidHigh scalability, Low reagent cost

Optimized Experimental Protocols

These self-validating protocols have been optimized to mitigate the specific failure points discussed above.

Step 1: Synthesis of Methyl 4-bromoquinoline-6-carboxylate
  • Setup: Suspend 4-hydroxyquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere at 0 °C.

  • Activation: Add POBr₃ (1.5 eq) portion-wise over 15 minutes to control the exotherm and manage the generation of the Vilsmeier-type intermediate.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor by LC-MS for the consumption of the starting material.

  • Esterification/Quench: Cool the reaction mixture back to 0 °C. Carefully pour the mixture into a vigorously stirred flask of ice-cold anhydrous methanol (10 volumes). Stir for 2 hours to ensure complete esterification of the intermediate acid bromide.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃ (monitor pH to ~7.5) and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of (4-Bromoquinolin-6-yl)methanol
  • Setup: Dissolve methyl 4-bromoquinoline-6-carboxylate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in THF, 2.2 eq) dropwise over 30 minutes via syringe pump, ensuring the internal temperature never exceeds -70 °C to prevent debromination.

  • Reaction: Stir at -78 °C for 2 hours. Validate completion via TLC (EtOAc/Hexane 1:1; the alcohol product will be significantly more polar).

  • Quench: While still at -78 °C, quench the reaction by the dropwise addition of ethyl acetate (0.5 volumes) to consume excess hydride, followed immediately by saturated aqueous Rochelle's salt (potassium sodium tartrate, 2 volumes).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the aluminum emulsion breaks, yielding two distinct, clear layers. Extract the aqueous phase with DCM, dry the combined organics over MgSO₄, and concentrate to afford the pure alcohol.

Step 3: Synthesis of 4-Bromoquinoline-6-carbaldehyde (via DMP)
  • Setup: Dissolve (4-bromoquinolin-6-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one single portion.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.

  • Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (2 volumes).

  • Workup: Stir vigorously for 15–30 minutes until the organic layer is completely clear (this step reduces the iodane byproducts and neutralizes acetic acid). Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate. The resulting aldehyde is typically pure enough for downstream coupling, but can be purified via silica gel flash chromatography if necessary.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A)
Troubleshooting

Preventing debromination during reactions with 4-Bromoquinoline-6-carbaldehyde

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Challenge of 4-Bromoquinoline-6-carbaldehyde 4-Bromoquinoline-6-carbaldehyde is a highly valuable bifunctional molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of 4-Bromoquinoline-6-carbaldehyde

4-Bromoquinoline-6-carbaldehyde is a highly valuable bifunctional molecule in medicinal chemistry and materials science, serving as a key intermediate for synthesizing complex molecular architectures[1][2][3]. However, its utility is often hampered by a common and frustrating side reaction: the undesired cleavage of the C-Br bond, or debromination. This process replaces the synthetically crucial bromine handle with a hydrogen atom, leading to the formation of quinoline-6-carbaldehyde. This not only reduces the yield of the desired product but also introduces significant purification challenges.

This technical support guide provides a comprehensive overview of the causes of debromination when working with 4-Bromoquinoline-6-carbaldehyde and offers detailed, field-proven troubleshooting strategies to mitigate this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of this molecule?

Debromination is the substitution of the bromine atom at the 4-position of the quinoline ring with a hydrogen atom. In the majority of cases, particularly in transition-metal-catalyzed reactions, this occurs via a mechanism known as hydrodehalogenation[4]. This competing reaction pathway is a significant issue in popular transformations like Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions[5][6][7].

Q2: What are the primary mechanistic causes of debromination?

The predominant cause of debromination, especially in palladium-catalyzed cross-coupling reactions, is the formation of a palladium-hydride (Pd-H) species. This species can intercept the catalytic cycle, leading to the reduction of the C-Br bond instead of the desired C-C bond formation[4][5].

Sources of these detrimental hydride species can include:

  • Solvents: Protic solvents like alcohols (e.g., isopropanol, methanol) or even trace amounts of water can act as hydride donors[4][8].

  • Bases: Certain bases, particularly strong ones, or their decomposition products can generate hydride species.

  • Starting Materials/Reagents: Impurities in boronic acids or other reagents can sometimes introduce hydride sources.

The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired debromination pathway.

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Debromination Pathway Pd0 Pd(0)Ln OA Oxidative Addition (Ar-Br) Pd0->OA PdII_Ar Ar-Pd(II)-Br OA->PdII_Ar TM Transmetallation (R-B(OR)2) PdII_Ar->TM PdH_Formation Formation of Pd-H PdII_Ar->PdH_Formation PdII_Ar_R Ar-Pd(II)-R TM->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RE->Product PdH_Source Hydride Source (e.g., Solvent, Base) PdH_Source->PdH_Formation PdII_Ar_H Ar-Pd(II)-H PdH_Formation->PdII_Ar_H RE_Debrom Reductive Elimination PdII_Ar_H->RE_Debrom RE_Debrom->Pd0 Regenerates Catalyst Debrom_Product Debrominated Byproduct (Ar-H) RE_Debrom->Debrom_Product

Caption: Competing catalytic cycles: Suzuki coupling vs. debromination.

Q3: How do common reaction parameters influence debromination?

Several factors can tip the balance towards unwanted debromination. Understanding their influence is key to prevention.

ParameterImpact on DebrominationRationale
Temperature Higher temperatures increase debromination [5].The activation energy for the hydrodehalogenation pathway is often lower or comparable to the desired productive steps. Increased thermal energy accelerates this side reaction.
Base Strong bases often promote debromination. Strong bases can react with protic impurities or solvents to generate hydride species. Weaker, non-nucleophilic bases are generally safer[4][5].
Solvent Protic solvents are a significant risk factor. Solvents like alcohols can directly act as hydride sources[4][8]. Aprotic solvents (e.g., Toluene, Dioxane, THF) are strongly preferred[5].
Catalyst/Ligand Electron-rich, bulky ligands can favor debromination. These ligands can stabilize the Pd-H intermediate and promote the reductive elimination step that leads to the debrominated product[5].

Troubleshooting Guide: Debromination in Suzuki-Miyaura Reactions

This section provides a systematic approach to troubleshoot and optimize a Suzuki-Miyaura reaction where significant formation of quinoline-6-carbaldehyde is observed.

Scenario: You are attempting to couple 4-Bromoquinoline-6-carbaldehyde with an arylboronic acid and observe >20% of the debrominated byproduct by LC-MS or ¹H NMR.

G Start High Debromination Observed (>20%) Temp Step 1: Reduce Temperature Run at 60-80°C instead of >100°C Start->Temp Check Monitor by LC-MS after each change Temp->Check Base Step 2: Screen Weaker Bases Switch from KOtBu/NaOH to K3PO4/Cs2CO3 Base->Check Ligand Step 3: Evaluate Ligand/Catalyst Try less electron-rich ligands (e.g., PPh3) instead of bulky, electron-rich ones Ligand->Check Solvent Step 4: Ensure Aprotic Conditions Use anhydrous Toluene or Dioxane. Avoid all alcohols. Solvent->Check Check->Base Still high Check->Ligand Still high Check->Solvent Still high Success Debromination Minimized (<5%) Check->Success Problem Solved

Caption: Systematic troubleshooting workflow for debromination.

Detailed Experimental Protocols

Step 1: Optimize Reaction Temperature

High temperatures are a primary driver of hydrodehalogenation[5]. Your first intervention should always be to lower the reaction temperature.

  • Initial Protocol: Stirring at 100-110 °C.

  • Troubleshooting Protocol:

    • Set up the reaction identically to your original protocol.

    • Reduce the reaction temperature to 80 °C. If the reaction is too slow, incrementally increase to 90 °C.

    • Monitor the reaction progress and the ratio of product to byproduct by TLC or LC-MS every hour.

    • Even if the reaction requires a longer time to reach completion, the reduction in byproduct formation often justifies the change.

Step 2: Screen Different Bases

The choice of base is critical. Strong, aggressive bases can accelerate decomposition pathways that lead to hydride formation. Milder bases are often more effective at suppressing debromination.

Base ScreenedClassTypical Amount (eq.)Rationale
Potassium Phosphate (K₃PO₄) Mild Inorganic2.0 - 3.0Often the best starting point for suppressing debromination. Effective and generally does not contribute to Pd-H formation[4].
Cesium Carbonate (Cs₂CO₃) Mild Inorganic2.0Another excellent choice, known for its high solubility in organic solvents and mildness.
Potassium Carbonate (K₂CO₃) Mild Inorganic2.0 - 3.0A cost-effective alternative, though sometimes less effective than K₃PO₄ or Cs₂CO₃.
  • Troubleshooting Protocol:

    • Set up three parallel reactions at the newly optimized temperature (from Step 1).

    • In each reaction, use one of the bases listed in the table above (K₃PO₄, Cs₂CO₃, K₂CO₃).

    • Ensure all reagents are finely powdered and, if possible, flame-dry the flask under vacuum before adding reagents to remove adsorbed water.

    • Monitor all three reactions to identify the base that provides the best product-to-byproduct ratio.

Step 3: Evaluate Palladium Catalyst and Ligand

The electronic properties of the ligand coordinated to the palladium center directly influence the stability of intermediates in the catalytic cycle.

  • Initial Protocol: Using a catalyst system with a very electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).

  • Troubleshooting Protocol:

    • Switch to a less electron-donating ligand system. A good starting point is often Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃).

    • These "classic" ligands are less prone to promote the reductive elimination of a Pd-H species compared to some modern, highly active ligands[5].

    • While reaction times may be longer, the selectivity for the desired product can be significantly improved.

References

  • BenchChem Technical Support. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem Technical Support. (2025).
  • EvitaChem. (n.d.). 6-Bromoquinoline-4-carbaldehyde (EVT-397264).
  • PubChem. (n.d.). 6-Bromoquinoline-4-carbaldehyde.
  • BLD Pharm. (n.d.). 898391-75-8|6-Bromoquinoline-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2019).
  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Aryl halide.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

Sources

Optimization

Managing impurities in the Vilsmeier-Haack reaction of quinolines

Welcome to the technical support center for the Vilsmeier-Haack reaction of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the formylation of quinolines and the synthesis of quinoline-3-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it formed?

The Vilsmeier-Haack reagent is a chloroiminium salt, which is a powerful electrophile used for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2] The reaction is exothermic and is usually carried out at low temperatures (0-5°C) to control its formation.[1]

Q2: What is the underlying mechanism of the Vilsmeier-Haack reaction on quinolines?

The reaction is a type of electrophilic aromatic substitution.[3] The Vilsmeier reagent, being highly electrophilic, attacks the electron-rich quinoline ring. For the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, the reaction involves a double formylation followed by an intramolecular cyclization.[2] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[4]

Q3: Why are anhydrous conditions so critical for this reaction?

The Vilsmeier reagent is extremely sensitive to moisture.[1] Any water present in the reagents or glassware will rapidly hydrolyze the reagent, rendering it inactive and significantly reducing the yield of the desired product.[1] Therefore, using anhydrous solvents and freshly distilled reagents is crucial for the success of the reaction.

Q4: How do substituents on the starting N-arylacetamide affect the reaction outcome?

The electronic nature of the substituents on the N-arylacetamide has a significant impact on the reaction. Electron-donating groups (EDGs) on the aromatic ring increase its electron density, making it more susceptible to electrophilic attack by the Vilsmeier reagent. This generally leads to higher yields and shorter reaction times.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often resulting in lower yields or even reaction failure.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Quinoline-3-carbaldehyde

A low yield or complete failure to obtain the product is a common frustration. Here’s a systematic approach to diagnosing the issue:

Potential Cause Explanation Recommended Solution
Poor Reagent Quality The Vilsmeier reagent is highly moisture-sensitive. Old or wet DMF and POCl₃ will have lower activity.Always use fresh, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried before use.[1]
Deactivated Starting Material The presence of strong electron-withdrawing groups on the N-arylacetamide can hinder the electrophilic substitution.If possible, start with a substrate that has electron-donating or weakly deactivating groups. For highly deactivated substrates, consider alternative, milder methods.
Incomplete Reaction The reaction may not have gone to completion due to insufficient time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature cautiously.[1]
Product is Water-Soluble The quinoline product can be protonated in the acidic reaction mixture, forming a water-soluble quinolinium salt that remains in the aqueous phase during workup.After quenching the reaction with ice, carefully neutralize the mixture with a base like sodium bicarbonate or sodium hydroxide to a pH of 7 or slightly above. This will deprotonate the product, causing it to precipitate.[5]
Suboptimal Reagent Stoichiometry An incorrect ratio of POCl₃ to DMF or substrate can lead to poor conversion.Optimize the molar ratio of the reagents. In many cases, a significant excess of the Vilsmeier reagent is required. For the synthesis of 2-chloro-3-formylquinolines, a POCl₃ to acetanilide substrate ratio of up to 12:1 has been shown to improve yields.

Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

The appearance of a dark, viscous, or solid intractable material is indicative of side reactions and decomposition.

Potential Cause Explanation Recommended Solution
Excessive Reaction Temperature High temperatures can lead to the decomposition of the starting materials, intermediates, or the final product, resulting in polymerization and the formation of tarry substances.[1]Carefully control the reaction temperature, especially during the exothermic formation of the Vilsmeier reagent. Use an ice bath to maintain the initial temperature at 0-5°C. For the subsequent heating step, maintain the recommended temperature and monitor the reaction closely.[6]
Prolonged Reaction Time Leaving the reaction to run for too long, especially at elevated temperatures, can promote side reactions and decomposition.Monitor the reaction progress by TLC and stop the reaction as soon as the starting material has been consumed.[1]
Reactive Impurities The presence of impurities in the starting materials or solvents can initiate unwanted side reactions.Use purified starting materials and high-purity, anhydrous solvents.

Issue 3: The Final Product is Impure After Workup

Even with a successful reaction, obtaining a pure product can be challenging.

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis of the Iminium Intermediate If the iminium salt intermediate is not fully hydrolyzed during the workup, it will remain as an impurity.Ensure thorough mixing and sufficient time during the aqueous workup. Adjusting the pH to be slightly acidic and then basic can facilitate complete hydrolysis.
Formation of Formamidine Side Products With strongly deactivated acetanilides, the Vilsmeier reagent may react to form formamidines instead of the desired quinoline.[1]If formamidine formation is suspected, consider using alternative methods like conducting the reaction in a micellar medium, which has been shown to improve the yield of the desired product from challenging substrates.[1]
Diformylation In some cases, a second formyl group can be introduced onto the quinoline ring, leading to a diformylated impurity.To minimize diformylation, use milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial.
Residual Starting Material or Intermediates Incomplete reaction or inefficient purification can leave starting materials or reaction intermediates in the final product.For purification, recrystallization from a suitable solvent (e.g., ethyl acetate) is often the first step. If this is insufficient, column chromatography using a solvent system like ethyl acetate/hexane is an effective method for separating the desired product from impurities.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

This protocol provides a general procedure for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline from N-phenylacetamide.

Materials:

  • N-phenylacetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with a dropping funnel and condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask, dissolve N-phenylacetamide (1 equivalent) in anhydrous DMF (3 equivalents). Cool the flask to 0-5°C in an ice bath with constant stirring.

  • Addition of POCl₃: Add POCl₃ (12 equivalents) dropwise to the cooled solution via a dropping funnel, ensuring the temperature remains between 0-5°C. The reaction is exothermic, so slow addition is crucial.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is neutral (pH 7-8). The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent such as ethyl acetate or perform column chromatography using an ethyl acetate/hexane solvent system.

Visualizing the Process

Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Reaction Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Electrophilic_Attack Electrophilic Attack & Cyclization Vilsmeier_Reagent->Electrophilic_Attack N_Arylacetamide N-Arylacetamide N_Arylacetamide->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis (Aqueous Workup) Iminium_Salt->Hydrolysis Product Quinoline-3-carbaldehyde Hydrolysis->Product

Caption: The Vilsmeier-Haack reaction cascade for quinoline synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous, Fresh?) Start->Check_Reagents Check_Substrate Evaluate Substrate Reactivity (EDG vs. EWG) Start->Check_Substrate Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Verify Workup Procedure (Proper Neutralization?) Start->Check_Workup Impurity_Issue Impure Product Recrystallize Recrystallization Impurity_Issue->Recrystallize Column_Chrom Column Chromatography Recrystallize->Column_Chrom If still impure Success Pure Product Recrystallize->Success If pure Column_Chrom->Success

Caption: A systematic workflow for troubleshooting common issues.

References

  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40(6), 517-520. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • S. S. P. Raj, & K. R. Reddy. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 518-523. Retrieved from [Link]

Sources

Troubleshooting

Improving regioselectivity in the functionalization of the quinoline ring

Welcome to the Quinoline Functionalization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselective functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Functionalization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselective functionalization of the quinoline scaffold.

The quinoline core presents a unique electronic dichotomy: an electron-deficient heteroaromatic ring (favoring nucleophilic and radical attacks at C2/C4) and an electron-rich carbocyclic ring (favoring electrophilic substitution at C5/C8). Achieving precise site-selectivity without generating intractable mixtures requires a deep mechanistic understanding of the reaction pathways.

This support center provides field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome common regioselectivity challenges in both Minisci-type radical additions and transition-metal-catalyzed C-H activations.

Workflow & Decision Matrix

G Start Quinoline Core Ring1 Heteroaromatic Ring (C2, C4) Start->Ring1 Nucleophilic/Radical Ring2 Carbocyclic Ring (C5, C8) Start->Ring2 Electrophilic/Metal Minisci Minisci Reaction (Radical Addition) Ring1->Minisci CH_Act Directed C-H Activation (Transition Metal) Ring2->CH_Act C2C4_Mix Issue: C2/C4 Mixture (Similar Fukui Indices) Minisci->C2C4_Mix Poison Issue: Catalyst Poisoning by Basic Nitrogen CH_Act->Poison Solution1 Solution: Photoredox + Chiral Phosphoric Acid C2C4_Mix->Solution1 Solution2 Solution: N-Oxide or 8-Aminoquinoline Directing Poison->Solution2

Decision matrix for regioselective quinoline functionalization strategies.

Troubleshooting Guides & FAQs

Q1: I am attempting a Minisci alkylation on an unsubstituted quinoline, but I consistently get an inseparable 1:1 mixture of C2 and C4 alkylated products. How can I drive the reaction to be highly C2-selective?

Mechanistic Causality: The classic Minisci reaction proceeds via the addition of a nucleophilic alkyl radical to a protonated quinolinium ion. The inherent challenge is that the Fukui indices for the C2 and C4 positions on the protonated quinoline are essentially identical (f ≈ 0.13)[1]. Because the transition states for addition at these two sites are nearly isoenergetic, thermodynamic or kinetic differentiation using standard acidic conditions is exceptionally difficult, resulting in poor regioselectivity for unbiased substrates[1].

Troubleshooting & Solution: To override the intrinsic electronic bias, you must introduce a steric or secondary interaction network. The most robust method is employing dual photoredox and Chiral Phosphoric Acid (CPA) catalysis using Redox-Active Esters (RAEs)[2]. The CPA forms a highly organized hydrogen-bonded ion pair with the quinolinium substrate and the incoming radical. This chiral microenvironment sterically shields the C4 position and directs the radical exclusively to the C2 position, often achieving >20:1 regioselectivity and excellent enantioselectivity if the radical is prochiral[2].

Self-Validating Protocol: C2-Selective Photoredox Minisci Reaction

  • Preparation: In a nitrogen-filled glovebox, combine the quinoline substrate (1.0 equiv), the amino acid-derived redox-active ester (RAE, 1.5 equiv), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Catalyst Addition: Add the specific Chiral Phosphoric Acid catalyst (e.g., (R)-TRIP, 10 mol%). Validation checkpoint: The bulky 3,3'-substituents on the BINOL backbone of TRIP are critical; substituting with a less sterically demanding CPA will immediately degrade the C2:C4 ratio.

  • Solvent & Degassing: Dissolve the mixture in anhydrous, degassed 1,4-dioxane (0.1 M). Ensure strict exclusion of oxygen, which quenches the excited state of the Ir-photocatalyst.

  • Irradiation: Irradiate the vial with blue LEDs (440-450 nm) at room temperature for 16-24 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography. The C2-isomer will elute cleanly.

Q2: My transition-metal-catalyzed C-H arylation is failing. The basic nitrogen of the quinoline seems to be poisoning my Palladium catalyst, or I am getting unwanted C2 functionalization instead of targeting the carbocyclic ring (C5/C8).

Mechanistic Causality: The lone pair on the quinoline nitrogen is highly Lewis basic and readily coordinates to electrophilic transition metals like Pd(II) or Rh(III), forming stable, unreactive complexes (catalyst poisoning)[3]. Furthermore, if C-H activation does occur, the proximity of the nitrogen often directs the metal to the adjacent C2 position via a thermodynamically favored metallacycle[3].

Troubleshooting & Solution: You must utilize a directing group strategy to either block the nitrogen's basicity or use it to enforce a specific metallacycle geometry.

  • For C8 Functionalization: Use an 8-aminoquinoline or 8-amidoquinoline directing group. The bidentate coordination of the quinoline nitrogen and the 8-amido nitrogen to the metal center forms a rigid, stable metallacycle that specifically activates the C-H bond at the distal positions[3].

  • For C2/C8 Functionalization via N-Oxides: Convert the quinoline to a quinoline N-oxide. The N-oxide oxygen acts as a traceless directing group, coordinating the metal and pulling it toward the C2 or C8 position while simultaneously preventing the nitrogen lone pair from poisoning the catalyst[4].

Self-Validating Protocol: Pd-Catalyzed C8-Arylation using 8-Aminoquinoline Directing Group

  • Substrate Setup: Ensure your substrate has an amino or amido group at the C8 position.

  • Reaction Mixture: Combine the 8-aminoquinoline derivative (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (5-10 mol%), and Ag2CO3 (2.0 equiv) in a sealed tube.

  • Solvent: Add hexafluoroisopropanol (HFIP) or toluene. Validation checkpoint: HFIP often accelerates C-H activation by stabilizing the polar transition state and preventing product inhibition.

  • Heating: Heat to 110 °C for 12-24 hours.

  • Cleavage (Optional): If the 8-amino group was installed solely as a directing group, it can be removed post-functionalization via diazotization and reduction.

Q3: When attempting remote functionalization (e.g., C7), I am observing a complex mixture of regioisomers and over-functionalization. How can I achieve precise C7 selectivity?

Mechanistic Causality: The C7 position is geometrically and electronically disfavored for direct functionalization. It lacks the proximity to the nitrogen atom that facilitates C2/C8 directed activation, and it is less nucleophilic than the C5/C8 positions during electrophilic aromatic substitution[5].

Troubleshooting & Solution: Achieving C7 selectivity requires a "traceless directing strategy" or the use of highly specific bulky ligands that block the more reactive sites. Recent advances utilize Cu-catalyzed formal C-H arylation where a pre-installed directing group temporarily guides the catalyst to the C7 position before being cleaved in situ, or utilizing bulky phosphine/NHC ligands that sterically force the catalyst away from the C2/C8 positions[5].

Quantitative Data: Regioselectivity Outcomes by Strategy

Functionalization StrategyTarget PositionKey Reagents / CatalystsTypical Regioselectivity RatioMechanistic Driver
Standard Minisci Alkylation C2 / C4R-COOH, AgNO3, (NH4)2S2O8~ 1:1 to 1.5:1 (C2:C4)Similar Fukui indices (f=0.13)[1]
Photoredox + CPA Minisci C2RAEs, Ir-photocatalyst, Chiral Phosphoric Acid> 20:1 (C2:C4)Hydrogen-bonded ion pair shielding[2]
Directed C-H Activation C8Pd(OAc)2, Ag2CO3, 8-Aminoquinoline> 99:1 (C8:Others)Bidentate rigid metallacycle[3]
N-Oxide Directed Arylation C2Quinoline N-oxide, Pd(OAc)2, Ag2CO3> 10:1 (C2:Others)Oxygen coordination to Pd[4]

References

1.[1] Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research Source: acs.org URL:[Link]

2.[4] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: mdpi.com URL:[Link]

3.[3] Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: nih.gov URL:[Link]

4.[2] Discovery and Development of the Enantioselective Minisci Reaction Source: nih.gov URL:[Link]

5.[5] Formal C-H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy Source: researchgate.net URL:[Link]

Sources

Optimization

Impact of base and solvent choice on Suzuki reactions of haloquinolines

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of haloquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of haloquinolines.

Haloquinolines (particularly 2-chloro and 4-chloroquinolines) are privileged scaffolds in medicinal chemistry. However, their electron-deficient nature and strong coordinating ability often complicate palladium-catalyzed couplings. The precise selection of the base and solvent system is not merely a procedural detail; it is the thermodynamic and kinetic steering wheel of the transmetalation step.

Logical Troubleshooting Workflow

G N1 Low Yield in Haloquinoline Suzuki N2 Analyze via LC-MS / TLC N1->N2 N3 Unreacted Haloquinoline (Stalled Transmetalation) N2->N3 Starting material remains N4 Boronic Acid Degradation (Homocoupling / Protodeboronation) N2->N4 Byproducts detected N5 Increase Base Solubility (Add H2O co-solvent) N3->N5 N7 Use Miscible Solvent System (1,4-Dioxane/H2O) N3->N7 N6 Switch to Milder Base (e.g., Na2CO3 or KF) N4->N6 N8 Lower Temperature (80°C to 60°C) N4->N8 N9 Successful Cross-Coupling N5->N9 N6->N9 N7->N9 N8->N9

Troubleshooting workflow for base and solvent optimization in haloquinoline Suzuki couplings.

Frequently Asked Questions: Mechanistic Insights

Q1: Why is water almost universally required as a co-solvent for haloquinoline Suzuki couplings? A1: The transmetalation step of the catalytic cycle requires the formation of a reactive, electron-rich boronate complex. Inorganic bases (such as K₂CO₃ or Cs₂CO₃) are virtually insoluble in pure organic solvents like toluene or 1,4-dioxane. Water acts as a crucial phase bridge, dissolving the base and generating the hydroxide or carbonate ions necessary to attack the arylboronic acid[1][2]. Without sufficient water, the boronic acid is not activated, transmetalation stalls, and the oxidative addition complex (Pd-quinoline) simply accumulates, resulting in unreacted starting material.

Q2: How does the choice between a biphasic (Toluene/H₂O) and a miscible (1,4-Dioxane/H₂O) solvent system dictate reaction success? A2: Miscible systems like 1,4-dioxane/water (typically 4:1 v/v) create a homogenous environment at elevated temperatures. This maximizes the collision frequency between the palladium complex and the activated boronate, which is highly beneficial for sterically hindered or electronically deactivated chloroquinolines[1]. Conversely, biphasic systems like toluene/water require vigorous stirring but are excellent for suppressing water-mediated side reactions. By keeping the bulk of the boronic acid in the organic layer until it reaches the aqueous interface, biphasic systems minimize protodeboronation (hydrolytic cleavage of the C-B bond).

Q3: When should I switch from a strong base (Cs₂CO₃) to a milder base (Na₂CO₃ or KF)? A3: Strong bases like Cs₂CO₃ are highly soluble and drive rapid transmetalation, making them the first choice for stubbornly unreactive 4-chloroquinolines[1][3]. However, if your LC-MS analysis reveals significant boronic acid homocoupling (biaryl formation) or rapid protodeboronation, the base is too harsh. Milder bases like Na₂CO₃ or KF provide a "slow-release" mechanism for the active boronate, minimizing degradation pathways while maintaining enough active species to sustain the catalytic cycle[4][5].

Troubleshooting Guide: Common Interventions

Issue 1: Complete consumption of boronic acid, but high levels of unreacted chloroquinoline remain.

  • Root Cause: The boronic acid is undergoing protodeboronation or homocoupling faster than the cross-coupling transmetalation step.

  • Intervention:

    • Switch to a milder base (e.g., K₃PO₄ or Na₂CO₃) to slow the rate of boronate formation[4].

    • Change the solvent from a miscible Dioxane/H₂O system to a biphasic Toluene/H₂O system to limit the boronic acid's exposure to the aqueous basic phase.

    • Self-Validating Step: Add the boronic acid in three equal portions over 6 hours rather than all at once. If the yield increases, degradation was the primary failure point.

Issue 2: Reaction stalls at 30-50% conversion; no side products are observed on LC-MS.

  • Root Cause: Base insolubility leading to stalled transmetalation, or catalyst poisoning by the quinoline nitrogen.

  • Intervention:

    • Increase the water ratio in the solvent mixture (e.g., from 10:1 to 4:1) to ensure complete dissolution of the inorganic base[1].

    • Switch to a highly soluble base like Cs₂CO₃[3].

    • Ensure rigorous degassing; oxygen ingress rapidly deactivates the Pd(0) species, which is particularly vulnerable when transmetalation is slow.

Quantitative Data: Base & Solvent Optimization Matrix

The following table summarizes the causal impact of various solvent and base combinations on the coupling of standard haloquinolines, providing a baseline for your optimization screens.

Solvent SystemRecommended BaseHaloquinoline ReactivityHomocoupling RiskTypical Yield RangePrimary Use Case
1,4-Dioxane / H₂O (4:1) Cs₂CO₃High (Ideal for 4-Cl)High75 - 95%Unreactive, electron-rich chloroquinolines.
Toluene / H₂O (10:1) K₂CO₃ModerateLow60 - 85%Substrates prone to protodeboronation.
THF / H₂O (5:1) Na₂CO₃ModerateLow50 - 80%Temperature-sensitive substrates (< 70°C).
DMF / H₂O (4:1) K₃PO₄HighModerate70 - 90%Highly polar quinoline derivatives.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This step-by-step methodology is designed for the coupling of 4-chloroquinolines. It includes built-in validation checks to ensure the integrity of the catalytic cycle[1].

Materials Required:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equiv / 5 mol%)

  • Cs₂CO₃ or K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Step 1: Reagent Preparation & Rigorous Degassing

  • To a flame-dried Schlenk tube, add the 4-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), and the inorganic base (2.5 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Validation Check: Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this pump-purge cycle three times to ensure a strictly anaerobic environment.

Step 2: Solvent Addition & Activation

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Sparge the solvent mixture with Argon for 15 minutes.

  • Add the degassed solvent to the Schlenk tube via a gastight syringe.

  • Validation Check: Observe the mixture. The inorganic base should mostly dissolve. If a massive solid cake remains, slightly increase the water volume (up to 0.5 mL) until a workable slurry or solution is achieved.

Step 3: Heating and Kinetic Monitoring

  • Heat the reaction mixture to 90–100 °C under vigorous stirring (800+ RPM). Vigorous stirring is non-negotiable to ensure mass transfer between the organic and aqueous phases.

  • Monitor the reaction via LC-MS after 3 hours.

  • Validation Check: Look for the presence of the biaryl homocoupling product. If homocoupling exceeds 15% relative to the product, immediately lower the temperature to 80 °C.

Step 4: Workup and Isolation

  • Upon complete consumption of the haloquinoline (typically 6–12 hours), cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

References

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications. Available at:[Link]

Sources

Troubleshooting

Minimizing homocoupling in Sonogashira reactions with bromoquinolines

Technical Support Center: Sonogashira Reactions with Bromoquinolines A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for optimizing Sonogashira cr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sonogashira Reactions with Bromoquinolines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for optimizing Sonogashira cross-coupling reactions with bromoquinoline substrates. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth, field-proven insights to overcome the unique challenges associated with this transformation. We will move beyond generic protocols to explore the causality behind experimental choices, ensuring your success in synthesizing these valuable molecular scaffolds.

The Sonogashira reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp) bonds.[1][2] However, the use of bromoquinolines as substrates introduces specific hurdles, primarily due to the electron-deficient nature of the quinoline ring and the lower reactivity of the C-Br bond compared to C-I.[3] This often leads to sluggish reactions and the prevalence of a key side reaction: the homocoupling of the terminal alkyne (Glaser coupling).[4] This guide will provide a structured approach to minimizing this unwanted side product and maximizing the yield of your desired alkynylated quinoline.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant issue when using bromoquinolines in Sonogashira reactions?

A1: Homocoupling becomes a major side reaction primarily due to two factors inherent to the classic Sonogashira conditions. Firstly, the copper(I) co-catalyst, while accelerating the desired cross-coupling, also potently catalyzes the oxidative dimerization of the terminal alkyne to form a 1,3-diyne byproduct.[5] This is particularly problematic in the presence of even trace amounts of oxygen.[6] Secondly, the reaction with bromoquinolines is often slower than with more reactive aryl iodides.[3] This extended reaction time provides a larger window of opportunity for the alkyne to homocouple before the desired cross-coupling with the bromoquinoline can occur.

Q2: What is the fundamental difference between the copper-catalyzed and copper-free Sonogashira pathways?

A2: The primary mechanistic difference lies in the activation of the terminal alkyne. In the traditional, copper-catalyzed pathway, the copper(I) salt reacts with the alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex that has already undergone oxidative addition with the bromoquinoline. In the copper-free variant, the palladium catalyst itself is responsible for coordinating and activating the alkyne, typically after the oxidative addition step.[5][7] This circumvents the formation of the highly reactive copper acetylide, thereby drastically reducing the propensity for homocoupling.

Q3: Can the nitrogen atom in the quinoline ring interfere with the reaction?

A3: Yes, the nitrogen atom in the quinoline ring is a Lewis basic site and can coordinate to the palladium catalyst. This can potentially sequester the active catalyst, leading to lower reaction rates or complete inhibition. The choice of ligand and solvent can help to mitigate this effect by competing for coordination sites on the palladium center. In some cases, using a slight excess of ligand can be beneficial.

Q4: Is it always better to use a copper-free protocol for bromoquinolines?

A4: While copper-free protocols are highly effective at minimizing homocoupling, they are not a universal solution.[5] The copper co-catalyst significantly accelerates the reaction, and its omission can sometimes lead to very long reaction times or the need for higher temperatures, which may not be compatible with sensitive functional groups on your substrates.[2] The decision to use a copper-free system should be made based on the reactivity of your specific bromoquinoline and alkyne, and your tolerance for the homocoupling byproduct. If your primary goal is to completely eliminate the diyne impurity, a copper-free approach is the most robust starting point.

Troubleshooting Guide: From Frustration to Fruition

This section is designed to address specific issues you may encounter during your experiments.

Problem 1: High Levels of Alkyne Homocoupling (Diyne Formation) Observed

This is the most common issue when working with less reactive aryl bromides like bromoquinolines.

  • Root Cause Analysis:

    • Presence of Oxygen: Oxygen is the primary oxidant for the copper-catalyzed Glaser coupling.[8]

    • High Copper(I) Concentration: While catalytic, higher loadings of the copper co-catalyst can accelerate homocoupling.

    • Slow Cross-Coupling Kinetics: The bromoquinoline is not reacting fast enough, allowing the alkyne dimerization to become the dominant pathway.

  • Solutions:

    • Switch to a Copper-Free Protocol: This is the most direct and effective solution to eliminate the primary homocoupling pathway.[4][5]

    • Ensure Rigorous Anaerobic Conditions: If a copper-catalyzed system is necessary, meticulous deoxygenation is critical. Use a robust inert gas (argon or high-purity nitrogen) and degas all solvents and liquid reagents thoroughly. The "freeze-pump-thaw" method (for solvents) is more effective than simple sparging.

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling reaction.

    • Reduce Copper(I) Loading: Titrate down the amount of your copper(I) source to the minimum required for efficient catalysis (e.g., 1-2 mol%).

    • Employ a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can help to scavenge residual oxygen and suppress oxidative homocoupling.[6]

Problem 2: Low or No Conversion of the Bromoquinoline Starting Material

If you are observing unreacted bromoquinoline, the catalytic cycle is likely stalled.

  • Root Cause Analysis:

    • Inactive Catalyst: The Pd(0) active species has either not formed efficiently from the Pd(II) precatalyst or has decomposed. The appearance of a black precipitate (palladium black) is a visual indicator of catalyst death.[9]

    • Inefficient Oxidative Addition: The C-Br bond of the bromoquinoline is not being effectively broken in the first step of the catalytic cycle. This is often the rate-limiting step for aryl bromides.[10]

    • Inappropriate Ligand or Base: The electronic and steric properties of the ligand and the strength of the base are not suitable for this challenging substrate.

  • Solutions:

    • Increase Reaction Temperature: Bromoquinolines generally require higher temperatures (e.g., 80-110 °C) than their iodo-analogs to facilitate oxidative addition.[10]

    • Switch to a More Active Catalyst System:

      • Ligands: For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are often superior to PPh₃. Consider ligands such as P(t-Bu)₃, or dppf.[7][10][11]

      • Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand can offer higher activity.

    • Optimize the Base: If using an amine base like triethylamine, ensure it is anhydrous and high-purity. For copper-free systems, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective.[8]

    • Solvent Choice: Solvents like DMF or dioxane are often more effective than THF for these reactions, as THF can sometimes promote the formation of palladium black.[10][12]

Problem 3: Observation of Dehalogenation (Bromoquinoline is Converted to Quinoline)

This side reaction consumes your starting material without forming the desired product.

  • Root Cause Analysis:

    • Source of Hydride: The dehalogenation pathway involves the replacement of the bromine atom with a hydrogen atom. This can arise from various sources in the reaction mixture, including the amine base, solvent, or even water.

    • Reaction Conditions: Elevated temperatures and certain base/solvent combinations can favor this side reaction.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Screen Different Bases: The choice of base can have a significant impact. If dehalogenation is observed with an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Lower the Reaction Temperature: If possible, try to find a catalyst system that operates effectively at a lower temperature to disfavor the dehalogenation pathway.

    • Consider a Different Solvent: The solvent can play a role in the dehalogenation process. A screen of solvents (e.g., DMF, dioxane, toluene) may identify one that minimizes this side reaction.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the catalytic cycles.

Sonogashira_Cycles cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Homocoupling (Glaser) Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Bromoquinoline) Pd0->OxAdd PdII Quinoline-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation (from Copper Cycle) PdII->Transmetal PdII_alkyne Quinoline-Pd(II)-Alkyne Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Alkynyl-Quinoline RedElim->Product Alkyne_Cu Copper(I) Acetylide Alkyne_Cu->Transmetal To Cross-Coupling Oxidation Oxidation (O₂) Alkyne_Cu->Oxidation Dimer Diyne Product Oxidation->Dimer caption1 Competing Sonogashira Pathways Troubleshooting_Workflow start Reaction Issue Identified issue1 High Homocoupling? start->issue1 issue2 Low/No Conversion? issue1->issue2 No sol1a Go Copper-Free issue1->sol1a Yes issue3 Dehalogenation? issue2->issue3 No sol2a Increase Temperature issue2->sol2a Yes sol3a Use Anhydrous Solvents/Reagents issue3->sol3a Yes end Optimized Reaction issue3->end No sol1a->issue2 sol1b Ensure Strict Anaerobic Conditions sol1b->issue2 sol1c Slow Alkyne Addition sol1c->issue2 sol2a->issue3 sol2b Use Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃) sol2b->issue3 sol2c Switch to Inorganic Base (e.g., Cs₂CO₃) sol2c->issue3 sol3a->end sol3b Screen Different Bases sol3b->end

Caption: A decision tree for troubleshooting Sonogashira reactions.

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for your optimization efforts. Always perform reactions on a small scale first to establish the optimal conditions for your specific substrates.

Protocol 1: Copper-Free Sonogashira of Bromoquinolines (Recommended for Minimizing Homocoupling)

This protocol is adapted for challenging aryl bromides where alkyne homocoupling is a primary concern.

Component Stoichiometry / Loading Notes
Bromoquinoline1.0 equiv-
Terminal Alkyne1.2 - 1.5 equivUse a slight excess to drive the reaction to completion.
Palladium PrecatalystPd(OAc)₂ (2-4 mol%)Other sources like Pd₂(dba)₃ can also be used.
LigandP(t-Bu)₃ (4-8 mol%)A bulky, electron-rich ligand is crucial.
BaseCs₂CO₃ (2.0 equiv)Ensure the base is finely powdered and dry. K₃PO₄ can be an alternative.
Solvent1,4-Dioxane or DMFUse anhydrous, degassed solvent.
Temperature80 - 110 °CHigher temperatures are often required for bromides.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromoquinoline, Cs₂CO₃, Pd(OAc)₂, and P(t-Bu)₃.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (start at 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira of Bromoquinolines (For Faster Conversions)

This protocol can be attempted when faster reaction times are desired and some level of homocoupling can be tolerated and removed during purification.

Component Stoichiometry / Loading Notes
Bromoquinoline1.0 equiv-
Terminal Alkyne1.1 - 1.2 equivA smaller excess is often sufficient.
Palladium CatalystPdCl₂(PPh₃)₂ (2-3 mol%)Pd(PPh₃)₄ is also a common choice.
Copper(I) Co-catalystCuI (1-4 mol%)Use the lowest effective loading to minimize homocoupling.
BaseTriethylamine (Et₃N)Must be anhydrous and degassed. Can be used as a co-solvent.
SolventTHF or DMFUse anhydrous, degassed solvent.
Temperature60 - 80 °CMilder conditions are often possible with the copper co-catalyst.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and anhydrous, degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (start at 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with a dilute aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

By understanding the underlying principles and systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to minimize homocoupling and successfully synthesize your target alkynylated quinolines.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653, 46-49. [Link]

  • Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry2004 , 69, 5752-5755. [Link]

  • Johansson Seechurn, C. C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition2012 , 51, 5062-5085. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews2011 , 40, 5084-5121. [Link]

  • Panda, N. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration2024 . [Link]

  • Zhou, X.; et al. Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Tetrahedron2014 , 70, 1441-1446. [Link]

  • Anilkumar, G.; et al. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry2022 , 18, 299-330. [Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters2003 , 5, 1841-1844. [Link]

  • Liu, Y.; et al. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules2019 , 24, 457. [Link]

  • Mphahlele, M. J.; Oyeyiola, F. A. Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry2017 , 41, 545-561. [Link]

  • Heravi, M. M.; et al. Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Current Organic Chemistry2018 , 22, 1346-1389. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Mohammed, S.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances2021 , 11, 7670-7698. [Link]

  • The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]

  • ResearchGate. Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Kumar, A.; et al. Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. Organic & Biomolecular Chemistry2013 , 11, 477-486. [Link]

  • Mohammed, S.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances2021 , 11, 7670-7698. [Link]

  • Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction and synthesis of SQLs. [Link]

  • de la Torre, D.; et al. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal2015 , 21, 15349-15356. [Link]

  • Jackstell, R.; et al. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. Molecules2021 , 26, 390. [Link]

  • Panda, S.; et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2023 , 8, 18195-18206. [Link]

  • ResearchGate. Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. [Link]

  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]

Sources

Optimization

Challenges in the selective functionalization of dihaloquinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to selectively functionalize dihaloquinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to selectively functionalize dihaloquinolines. These scaffolds are privileged in drug discovery, but their multiple halogen sites often lead to frustrating mixtures of regioisomers.

This guide is designed to move beyond basic protocols. We will dissect the chemical causality behind these reactions so you can design self-validating, robust experiments that yield single regioisomers with high confidence.

I. Core Principles & FAQs: Decoding Regioselectivity

Q: Why does 4,7-dichloroquinoline selectively undergo Suzuki-Miyaura coupling at the C4 position rather than C7? A: The regioselectivity is fundamentally driven by the electronic environment of the quinoline core. The nitrogen atom exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, significantly depleting electron density at the α (C2) and γ (C4) positions. During the catalytic cycle, the oxidative addition of the Pd(0) species into the C-X bond is the rate-determining step. A more electron-deficient carbon lowers the LUMO energy of the C-Cl bond, facilitating rapid electron transfer from the electron-rich Pd(0) center. Consequently, the C4-Cl bond undergoes oxidative addition much faster than the C7-Cl bond, leading to highly regioselective functionalization at C4, as validated by 1[1].

G Start 4,7-Dichloroquinoline (Starting Material) Pd Pd(0) Catalyst Oxidative Addition Start->Pd C4 C4 Position (Strongly activated by N) Pd->C4 Fast (Low LUMO) C7 C7 Position (Weakly activated) Pd->C7 Slow Product 7-Chloro-4-arylquinoline (Major Product) C4->Product Transmetalation & Reductive Elimination Byproduct Di-substituted Quinoline (Minor/Trace) C7->Byproduct

Mechanistic logic dictating C4 regioselectivity in 4,7-dichloroquinoline cross-coupling.

Q: How can I achieve orthogonal functionalization when working with 3-bromo-4-chloroquinoline? A: Orthogonal functionalization relies on exploiting two distinct reaction mechanisms: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

  • SNAr at C4: Despite the weaker C-Br bond, the C3 position is electronically isolated from the nitrogen's resonance-withdrawing effects and is therefore inert to SNAr. The C4 position, however, is highly activated. Nucleophiles (amines, alkoxides) will selectively attack the C4-Cl bond via a stabilized Meisenheimer intermediate[2].

  • Cross-Coupling at C3: Once the C4 position is substituted, the C3-Br bond is selectively targeted by Pd(0). This is because the bond dissociation energy (BDE) of C-Br is significantly lower than that of C-Cl, making oxidative addition at C3 kinetically favorable over C4. This orthogonal strategy is frequently employed in the synthesis of complex .

G Start 3-Bromo-4-chloroquinoline SNAr Phase 1: SNAr Target: C4-Cl Start->SNAr Nucleophile (Amines/Alcohols) Intermediate 3-Bromo-4-substituted quinoline SNAr->Intermediate C4 Meisenheimer Complex PdCoupling Phase 2: Pd-Coupling Target: C3-Br Intermediate->PdCoupling Boronic Acids/Amines + Pd(0) Final 3,4-Disubstituted Quinoline PdCoupling->Final Selective C-Br Oxidative Addition

Orthogonal functionalization workflow exploiting C4 SNAr and C3 cross-coupling.

II. Troubleshooting Guide: Diagnosing Experimental Failures

Issue: My Suzuki-Miyaura reaction on 4,7-dichloroquinoline is yielding a mixture of C4-substituted, C7-substituted, and di-substituted products.

  • Root Cause: Loss of regioselectivity usually stems from an over-active catalyst system, excessive heating, or incorrect stoichiometry. Highly active phosphine ligands (like SPhos or XPhos) can lower the activation barrier for oxidative addition so much that the kinetic differentiation between C4 and C7 is lost.

  • Solution: Switch to a "ligandless" system. Use phosphine-free Palladium Acetate (Pd(OAc)₂) in aqueous media. This system is less reactive and highly dependent on the intrinsic electronic activation of the substrate, thereby maximizing C4 selectivity. Strictly limit the arylboronic acid to 1.0 - 1.05 equivalents.

Issue: During the SNAr of 3-bromo-4-chloroquinoline with an aliphatic amine, I am observing debromination or unwanted side reactions.

  • Root Cause: Prolonged heating at high temperatures (>120°C) with strong nucleophilic bases can lead to halogen-dance reactions or hydrodehalogenation, especially at the C3 position.

  • Solution: Use a polar aprotic solvent like DMF or DMSO to accelerate the SNAr at lower temperatures (60-80°C). Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to scavenge HCl, rather than relying on excess aliphatic amine.

III. Quantitative Reactivity Profiles

To guide your synthetic planning, the following table summarizes the optimal conditions and expected yields for the regioselective functionalization of common dihaloquinolines based on established literature[1][2].

Starting MaterialReaction TypeReagents / CatalystTarget SiteMajor ProductYield
4,7-Dichloroquinoline Suzuki-MiyauraPhenylboronic acid, Pd(OAc)₂, H₂O, 100°CC4 7-Chloro-4-phenylquinoline78%
7-Chloro-4-iodoquinoline Suzuki-MiyauraPhenylboronic acid, Pd(OAc)₂, H₂O, 100°CC4 7-Chloro-4-phenylquinoline98%
3-Bromo-4-chloroquinoline SNArAmines/Alcohols, Base, 80°CC4 3-Bromo-4-substituted quinoline>85%
3-Bromo-4-chloroquinoline Buchwald-HartwigArylamines, Pd-catalyst, Base, 100°CC3 4-Chloro-3-aminoquinoline>80%

IV. Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling of 4,7-Dichloroquinoline

Objective: Selective arylation at the C4 position using phosphine-free conditions.

  • Preparation: In a round-bottom flask, add 4,7-dichloroquinoline (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Catalyst & Base: Add Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv) and Sodium carbonate (Na₂CO₃) (3.0 equiv).

    • Self-Validation Checkpoint: Ensure no phosphine ligands are introduced. If your LC-MS later shows significant formation of the 4,7-diarylquinoline byproduct, it indicates the catalytic system is too active, likely due to trace phosphine contamination or excessive temperature.

  • Solvent Addition: Suspend the mixture in degassed, deionized water (approx. 0.2 M concentration relative to the quinoline).

  • Reaction: Heat the mixture to reflux (100°C) under an inert atmosphere (N₂ or Argon) for 12-24 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the 7-chloro-4-arylquinoline.

Protocol B: Orthogonal Functionalization of 3-Bromo-4-chloroquinoline

Objective: Sequential C4 SNAr followed by C3 Cross-Coupling to build complex scaffolds.

Phase 1: C4 Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 3-bromo-4-chloroquinoline (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add the desired nucleophile (e.g., an aliphatic amine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir at 80°C for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the SNAr step via LC-MS. The mass shift should correspond to the loss of a single chlorine atom (-35 Da) and the addition of the amine. If debromination is observed (-79 Da), reduce the reaction temperature immediately.

  • Quench with water, extract with dichloromethane, dry, and concentrate to yield the 3-bromo-4-aminoquinoline intermediate.

Phase 2: C3 Suzuki-Miyaura Coupling 5. Combine the intermediate from Phase 1 (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of Toluene/Water. 6. Degas the biphasic mixture thoroughly by bubbling Argon for 15 minutes. 7. Heat at 90°C for 12 hours. The Pd(0) catalyst selectively inserts into the weaker C-Br bond, leaving the newly installed C4 functionality intact. 8. Perform standard aqueous workup and purify via chromatography to isolate the 3,4-disubstituted quinoline.

V. References

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Science Publishing.[Link]

  • Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Assessment of 4-Bromoquinoline-6-carbaldehyde

Introduction: The Critical Role of Purity in Drug Development Intermediates In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Bromoquinoline-6-carbaldehyde is a key building block in the synthesis of various biologically active molecules, including potential therapeutic agents. The presence of impurities, even in trace amounts, can have profound consequences, potentially altering pharmacological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[1] Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Bromoquinoline-6-carbaldehyde. We will explore a primary, optimized stability-indicating reverse-phase HPLC (RP-HPLC) method and compare its performance against an alternative method utilizing a different stationary phase. The discussion is grounded in the principles of chromatographic theory, explaining the rationale behind each parameter selection to provide a self-validating and scientifically sound protocol for researchers, scientists, and drug development professionals.

Understanding Potential Impurities

To develop a method that is truly "stability-indicating," one must first anticipate the likely impurities. Based on common synthetic routes for quinoline derivatives, such as the Skraup or Doebner-von Miller reactions, and potential degradation pathways, impurities in a batch of 4-Bromoquinoline-6-carbaldehyde could include[2][3][4]:

  • Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Impurities formed due to non-regiospecific reactions.

  • Oxidation Products: The aldehyde moiety is susceptible to oxidation to the corresponding carboxylic acid (4-Bromoquinoline-6-carboxylic acid).

  • Degradation Products: Potential products arising from hydrolysis, photolysis, or thermal stress.

A successful HPLC method must be able to resolve the main analyte peak from all these potential impurities.[5]

Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction.[6] However, secondary interactions can be exploited to fine-tune selectivity. Here, we compare a standard C18 (octadecylsilane) column, which separates primarily based on hydrophobicity, with a Phenyl-Hexyl column, which introduces π-π interactions as a secondary separation mechanism, particularly effective for aromatic compounds.[7]

Logical Framework for Method Development & Comparison

The process of selecting an optimal HPLC method involves a logical progression from defining the analytical goal to comparing candidate methods based on critical performance metrics.

Method_Development_Flow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Comparison & Optimization A Define Goal: Purity of 4-Bromoquinoline- 6-carbaldehyde B Identify Potential Impurities (Synthesis & Degradation) A->B C Select Primary Method (RP-HPLC, C18 Column) B->C D Method 1: C18 Column (Hydrophobic Selectivity) C->D E Method 2: Phenyl-Hexyl Column (π-π & Hydrophobic Selectivity) C->E Alternative F Analyze & Compare Data: Resolution (Rs), Tailing (Tf), Purity (%) D->F E->F G Identify Optimal Method (Superior Resolution & Peak Shape) F->G

Caption: Logical workflow for HPLC method development and comparison.

Experimental Protocols

Protocol 1: Primary Method - C18 Column

This method is designed as a robust, stability-indicating assay suitable for routine quality control.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water.

  • Modifier: Formic acid (analytical grade).

  • Sample: 4-Bromoquinoline-6-carbaldehyde.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 4-Bromoquinoline-6-carbaldehyde sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8]

Causality Behind Choices:

  • C18 Column: The universal choice for reversed-phase chromatography, offering excellent retention for moderately non-polar molecules like our target analyte.

  • Acetonitrile (ACN): Preferred over methanol for aromatic compounds due to its lower viscosity and better UV transparency.[6]

  • Formic Acid: An acidic modifier is crucial. The quinoline nitrogen is basic (pKa ~4.85) and can interact with residual acidic silanols on the silica-based column, causing peak tailing.[9][10] Operating at a low pH (around 2.5-3.0) protonates the nitrogen, ensuring a single ionic form and minimizing these secondary interactions, leading to sharper, more symmetrical peaks.[9]

  • Gradient Elution: Necessary to ensure that both more polar (early-eluting) and more non-polar (late-eluting) impurities are effectively separated and eluted within a reasonable runtime, making it a true stability-indicating method.[11]

Protocol 2: Alternative Method - Phenyl-Hexyl Column

This method is evaluated to see if alternative selectivity can improve the resolution of critical impurity pairs.

1. Instrumentation and Materials:

  • Same as Protocol 1, except for the column.

  • Column: Phenyl-Hexyl phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • All conditions (Mobile Phase, Gradient, Flow Rate, etc.) are kept identical to Protocol 1 to ensure a direct comparison of the stationary phase performance.

Causality Behind Choice:

  • Phenyl-Hexyl Column: The phenyl group in the stationary phase can induce π-π stacking interactions with the aromatic quinoline ring system. This provides a different separation mechanism compared to the purely hydrophobic interactions of the C18 phase.[6] This alternative selectivity can be decisive in separating structurally similar isomers or impurities that co-elute on a C18 column.

Results and Performance Comparison

The following table presents hypothetical, yet representative, data from the analysis of a synthesized batch of 4-Bromoquinoline-6-carbaldehyde containing plausible impurities.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Analyte / Impurity Retention Time (min) Retention Time (min)
Impurity A (Oxidized)4.24.5
Impurity B (Isomer)10.811.5
4-Bromoquinoline-6-carbaldehyde 11.1 12.2
Impurity C (Starting Material)14.513.8
Performance Metrics
Resolution (Rs) - Impurity B / Main Peak 1.6 3.8
Tailing Factor (Tf) - Main Peak 1.21.1
Calculated Purity (Area %) 98.5%98.4%

Discussion of Results:

  • Retention: As expected, the retention times differ between the two columns. The main analyte is retained longer on the Phenyl-Hexyl column, suggesting strong interaction. Interestingly, the elution order of Impurity C is reversed, highlighting the different selectivity mechanisms at play.

  • Resolution (Rs): This is the most critical parameter. While the C18 column provided an acceptable resolution (Rs > 1.5) between the main peak and the closely eluting isomeric Impurity B, the Phenyl-Hexyl column offered a significantly superior separation (Rs = 3.8).[4] This is a clear demonstration of how the π-π interactions of the phenyl phase can resolve structurally similar aromatic compounds more effectively than a standard C18 phase.

  • Peak Shape (Tailing Factor): Both methods produced good peak symmetry (Tf close to 1.0), indicating that the use of an acidic mobile phase was effective in mitigating undesirable silanol interactions on both columns.[9]

  • Purity Calculation: The calculated purity is nearly identical, which is expected if the method is integrating all peaks correctly. However, the superior resolution of Method 2 provides much higher confidence in this value, as the risk of a co-eluting impurity biasing the result is significantly lower.

Overall Experimental Workflow

The end-to-end process for purity assessment follows a systematic procedure to ensure data integrity and reproducibility.

HPLC_Workflow cluster_workflow Purity Assessment Workflow prep Sample Preparation 1. Weigh Sample 2. Dissolve in Diluent 3. Filter (0.45 µm) hplc HPLC Analysis 1. System Equilibration 2. Inject Sample 3. Acquire Data prep->hplc proc Data Processing 1. Peak Integration 2. Identify Main Peak 3. Calculate Area % hplc->proc report Final Report 1. Purity Value (%) 2. Chromatogram 3. Method Parameters proc->report

Caption: Standard workflow for HPLC-based purity determination.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl columns are capable of assessing the purity of 4-Bromoquinoline-6-carbaldehyde. However, this comparative guide demonstrates the value of screening alternative stationary phases during method development.

For this specific application, the Phenyl-Hexyl column (Protocol 2) is the recommended method . Its alternative selectivity mechanism provides a significant improvement in the resolution of the main compound from a closely eluting isomeric impurity. This enhanced resolving power leads to a more robust and trustworthy stability-indicating method, which is paramount in a regulated drug development environment. While a C18 column may be sufficient for routine checks of highly pure batches, the Phenyl-Hexyl method offers a superior guarantee of detecting and separating unknown impurities and degradation products.

References

  • BenchChem (2025).
  • BenchChem (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromoquinolin-6-amine.
  • BenchChem (2025).
  • BenchChem (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • BenchChem (2025).
  • Human Journals (2023).
  • LCGC International (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MAC-MOD Analytical.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Pundir, S. et al. (2017). Stability-Indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • Sahu, P. K. et al. (2016). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PMC.
  • Wikipedia. Quinoline.

Sources

Comparative

Alternative Reagents for the Synthesis of 4-Arylquinoline-6-carbaldehydes: A Performance Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals The Synthetic Dilemma: Reactivity vs. Functional Group Tolerance The 4-arylquinoline-6-carbaldehyde scaffold is a privileged building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

The Synthetic Dilemma: Reactivity vs. Functional Group Tolerance

The 4-arylquinoline-6-carbaldehyde scaffold is a privileged building block in medicinal chemistry, frequently utilized in extensive structure-activity relationship (SAR) studies for the development of novel therapeutic agents, including antileishmanial compounds and kinase inhibitors[1].

The most convergent approach to synthesizing these scaffolds is the Suzuki-Miyaura cross-coupling of 4-chloroquinoline-6-carbaldehyde with various arylboronic acids[2]. While the high reactivity of the 4-chloro position makes it an excellent substrate for palladium-catalyzed cross-coupling[2], chemists face two distinct mechanistic challenges:

  • Catalyst Poisoning: The basic nitrogen atom of the quinoline ring can competitively coordinate to the metal center, stalling the catalytic cycle.

  • Functional Group Degradation: The C6-carbaldehyde moiety is highly sensitive to the harsh bases and elevated temperatures (90–100 °C) typically required to overcome the aforementioned catalyst deactivation[3].

To solve this, modern alternative reagents—specifically bulky Buchwald precatalysts—have emerged to replace traditional palladium tetrakis and base-metal alternatives.

Comparative Performance Analysis

The following table objectively evaluates the performance of the advanced XPhos Pd G3 precatalyst against traditional Palladium(0) and alternative Nickel(II) base-metal systems for the specific coupling of 4-chloroquinoline-6-carbaldehyde.

ParameterTraditional Reagent (Pd(PPh₃)₄)Base-Metal Alternative (NiCl₂(PCy₃)₂)Advanced Product (XPhos Pd G3)
Catalyst Loading 5.0 mol%10.0 mol%1.0 - 2.0 mol%
Operating Temperature 90 - 100 °C100 - 120 °C25 - 40 °C
Reaction Time 12 - 24 hours18 - 24 hours2 - 4 hours
Solvent System Toluene / H₂O1,4-DioxaneEtOH / H₂O (Greener)
Base Required K₂CO₃ or Cs₂CO₃K₃PO₄K₃PO₄ (Mild)
Aldehyde Tolerance Moderate (Some degradation)Poor (Requires protection)Excellent (Intact)
Average Yield 55 - 70%40 - 60%85 - 98%

Mechanistic Causality: Why XPhos Pd G3 Outperforms

The superiority of the XPhos Pd G3 precatalyst lies in its structural design. Upon mild basic activation, it rapidly generates a highly active, monoligated Pd(0) species. The extreme steric bulk of the XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) ligand creates a protective coordination sphere around the palladium center.

The Causality: This steric shielding physically prevents the basic nitrogen of the quinoline substrate from coordinating to the palladium (preventing catalyst poisoning) while still allowing the highly polarized C-Cl bond to undergo rapid oxidative addition. Consequently, the reaction proceeds efficiently at 40 °C, sparing the fragile aldehyde group from thermal degradation or base-catalyzed condensation.

Mechanism Pd0 Active Pd(0) Species (Rapidly formed from XPhos Pd G3) OxAdd Oxidative Addition (Overcomes N-coordination) Pd0->OxAdd 4-Chloroquinoline- 6-carbaldehyde PdII Pd(II) Intermediate Ar-Pd(XPhos)-Cl OxAdd->PdII TransMet Transmetalation (Facilitated by H2O/Base) PdII->TransMet Arylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Arylquinoline-6-carbaldehyde RedElim->Product High Yield

Catalytic cycle of Suzuki-Miyaura coupling using XPhos Pd G3.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols contrast the optimized advanced method with the traditional approach. Each step is designed as a self-validating system where the chemical causality dictates the procedure.

Workflow S1 1. Preparation Degas EtOH/H2O S2 2. Reactants Add Substrates & Base S1->S2 S3 3. Catalysis Add XPhos Pd G3 (40°C) S2->S3 S4 4. Work-up Extraction & Wash S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Optimized experimental workflow for the synthesis of 4-arylquinoline-6-carbaldehydes.

Protocol A: High-Efficiency Synthesis using XPhos Pd G3 (Recommended)
  • Solvent Degassing (Critical Step): In a Schlenk flask, combine Ethanol (8 mL) and deionized water (2 mL). Sparge with Argon for 15 minutes. Causality: Rigorous oxygen removal is mandatory; dissolved O₂ will rapidly oxidize the electron-rich XPhos ligand, irreversibly deactivating the catalyst.

  • Substrate Addition: Add 4-chloroquinoline-6-carbaldehyde (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Base Selection: Add K₃PO₄ (2.0 mmol). Causality: K₃PO₄ is sufficiently basic to activate the boronic acid for transmetalation but mild enough to prevent Cannizzaro-type disproportionation of the C6-carbaldehyde.

  • Catalyst Initiation: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Seal the flask and stir at 40 °C for 2–4 hours. Monitor via LC-MS.

  • Work-up & Isolation: Dilute with ethyl acetate (20 mL), wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Traditional Synthesis using Pd(PPh₃)₄ (For Comparison)
  • Setup: In a Schlenk tube, combine 4-chloroquinoline-6-carbaldehyde (1.0 mmol), arylboronic acid (1.5 mmol), and Cs₂CO₃ (2.5 mmol)[2].

  • Solvent & Catalyst: Add degassed toluene (10 mL), water (1 mL), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%)[3].

  • Reaction: Heat vigorously to 90–100 °C for 12–24 hours[3]. Causality for failure: The prolonged thermal stress combined with a stronger base often results in partial protodeboronation of the boronic acid and degradation of the aldehyde, necessitating the higher 1.5 mmol equivalent of the boron reagent[2].

Analytical Confirmation

A successful reaction is self-validated via ¹H NMR spectroscopy. The definitive markers of success are the disappearance of the C5-H proton signal of the 4-chloroquinoline starting material, the emergence of new aromatic signals corresponding to the coupled aryl group, and the retention of the intact aldehyde proton, which must be observed as a sharp singlet around δ 9–10 ppm[2].

References

Sources

Validation

A Comparative Guide to the Formylation of Quinolines: Methods, Mechanisms, and Experimental Data

The introduction of a formyl group (–CHO) onto the quinoline scaffold is a pivotal transformation in synthetic organic and medicinal chemistry. Formylated quinolines are not merely end-products; they are versatile synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a formyl group (–CHO) onto the quinoline scaffold is a pivotal transformation in synthetic organic and medicinal chemistry. Formylated quinolines are not merely end-products; they are versatile synthetic intermediates, serving as critical building blocks for a vast array of complex, biologically active molecules and functional materials.[1][2] The quinoline core is a "privileged structure" found in numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as compounds with anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic placement of a formyl group unlocks pathways to further functionalization, enabling the construction of diverse molecular libraries for drug discovery.

This guide provides an in-depth comparative analysis of the principal methods for quinoline formylation. We will move beyond simple procedural lists to explore the underlying mechanisms, providing a rationale for experimental choices and outcomes. By examining the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, Duff reaction, and regioselective organometallic approaches, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to select and optimize the ideal formylation strategy for their specific synthetic goals.

The Chemical Landscape: Electrophilicity of the Quinoline Ring

The quinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic aromatic substitution. Consequently, electrophilic attack generally favors the electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions. However, the precise regioselectivity is highly dependent on the reaction conditions and the presence of other substituents on the ring. The choice of formylation method is therefore a critical decision dictated by the electronic nature of the quinoline substrate and the desired position of the aldehyde.[5]

The Workhorse: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is arguably the most widely used and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including certain quinoline derivatives.[6][7] It employs the "Vilsmeier reagent," an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[6][8]

Mechanism & Rationale

The reaction proceeds in two distinct stages. First, DMF, a nucleophilic amide, attacks the electrophilic phosphorus of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, the Vilsmeier reagent.

This reagent is a moderately strong electrophile, making it suitable for reacting with activated aromatic systems.[8] The N-arylacetamide, for instance, can undergo a double formylation followed by an intramolecular cyclization to yield 2-chloro-3-formylquinolines, demonstrating the power of this reaction not just for formylation but for ring construction.[6] For simple formylation of an existing quinoline ring, the reaction's success and regioselectivity depend heavily on the substrate's activation.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Quinoline Quinoline Substrate Quinoline->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Formylquinoline Intermediate->Product Hydrolysis Hydrolysis H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline[7][10]
  • Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, e.g., 0.05 mol) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, e.g., 0.14 mol) dropwise to the cooled DMF with constant, vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes. The mixture will become thick and pale yellow.

  • Substrate Addition: Cool the freshly prepared Vilsmeier reagent to 5°C. Add the N-arylacetamide substrate (e.g., 3-acetyl-2,4-dihydroxyquinoline, 0.012 mol) portion-wise, ensuring the temperature does not rise significantly.[9]

  • Reaction: Heat the reaction mixture on a water bath for the required time (can be several hours, e.g., 17 hours, depending on the substrate).[9]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated sodium carbonate or sodium hydroxide solution until the pH is basic. The product will often precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-3-formylquinoline.

Advantages & Limitations
  • Advantages: A powerful and widely applicable method, particularly for constructing functionalized quinolines from acyclic precursors.[6] The reagents are common and relatively inexpensive.

  • Limitations: The strongly acidic and often high-temperature conditions can be a drawback for substrates bearing acid-sensitive functional groups.[1] The reaction typically requires electron-rich or activated substrates for efficient formylation.

For Activated Systems: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[10] Its application to the quinoline scaffold is therefore primarily limited to hydroxyquinolines (e.g., 8-hydroxyquinoline). The reaction proceeds under basic conditions using chloroform (CHCl₃) as the formyl source.

Mechanism & Rationale

The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient species.[10] A strong base (e.g., NaOH) deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes alpha-elimination to yield dichlorocarbene.

The electron-rich phenoxide (formed by deprotonation of the hydroxyquinoline) then attacks the electrophilic dichlorocarbene. The attack preferentially occurs at the ortho position due to stabilization from the hydroxyl group. Subsequent hydrolysis under the basic reaction conditions converts the dichloromethyl group into the final aldehyde.[10]

Diagram: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + NaOH (-H₂O, -Cl⁻) Base Strong Base (NaOH) Intermediate Dichloromethyl Adduct Hydroxyquinoline Hydroxyquinoline (as phenoxide) Hydroxyquinoline->Intermediate + :CCl₂ (Ortho-attack) Product Formyl-hydroxy- quinoline Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (NaOH, H₂O)

Caption: Mechanism of the Reimer-Tiemann formylation.

Experimental Protocol: Formylation of 8-Hydroxyquinoline[1]
  • Reaction Setup: In a round-bottom flask, dissolve the hydroxyquinoline substrate (1.0 equiv) and a significant excess of sodium hydroxide (approx. 8.0 equiv) in an ethanol/water (e.g., 2:1) solvent mixture.

  • Heating: Heat the solution to approximately 70°C with vigorous stirring to ensure the formation of the sodium salt.

  • Chloroform Addition: Add chloroform (2.0 equiv) dropwise to the heated solution over a period of about 1 hour. Maintain the temperature at 70°C. The reaction is often exothermic.

  • Reaction: After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: Dilute the remaining aqueous solution with water and acidify carefully with dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Advantages & Limitations
  • Advantages: A well-established method for the ortho-formylation of phenolic compounds.

  • Limitations: Generally suffers from low yields.[11] The reaction is limited to activated substrates like phenols and certain electron-rich heterocycles.[1] The use of a biphasic system can lead to mass transfer issues.[11]

An Alternative for Phenols: The Duff Reaction

The Duff reaction (or hexamine aromatic formylation) is another method for the formylation of highly activated aromatic compounds, particularly phenols.[12] It uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[12][13]

Mechanism & Rationale

The reaction mechanism is complex but is understood to proceed via an initial aminomethylation.[13] The protonated hexamine acts as a source of an electrophilic iminium ion. This attacks the electron-rich phenol, typically at the ortho position, to form a benzylamine-type intermediate.[12] This intermediate then undergoes an intramolecular redox reaction, where the benzylic carbon is oxidized to the aldehyde oxidation state. The final aldehyde is released upon acidic hydrolysis of the resulting imine.[12] Formylation occurs preferentially ortho to the hydroxyl group.[12]

Diagram: Duff Reaction Logical Flow

Duff_Reaction Phenol Hydroxyquinoline Aminomethylation Ortho- Aminomethylation Phenol->Aminomethylation Hexamine Hexamine + Acid Iminium Electrophilic Iminium Species Hexamine->Iminium Iminium->Aminomethylation Oxidation Intramolecular Oxidation Aminomethylation->Oxidation Imine Imine Intermediate Oxidation->Imine Product Formyl-hydroxy- quinoline Imine->Product Hydrolysis Acidic Hydrolysis

Caption: Logical workflow for the Duff formylation reaction.

Advantages & Limitations
  • Advantages: Uses inexpensive and readily available reagents.[13] It is operationally simple.

  • Limitations: The process is generally inefficient and known for low yields.[12][14] Its scope is largely restricted to phenols and other highly activated aromatics.

Precision Engineering: Formylation via Organometallic Intermediates

For substrates that are unreactive towards classical electrophilic substitution or when absolute regiocontrol is required, formylation via organometallic intermediates is the superior strategy. This method typically involves the generation of a quinolyl-lithium or Grignard species, which is then quenched with an electrophilic formylating agent like DMF.

Mechanism & Rationale

The regioselectivity is not determined by the inherent electronics of the quinoline ring, but rather by the position of metalation. This can be achieved through two main pathways:

  • Directed ortho-Metalation (DoM): A directing group on the quinoline ring coordinates to an organolithium base (like n-BuLi), directing deprotonation (lithiation) at an adjacent position.

  • Halogen-Lithium Exchange: A bromo- or iodoquinoline is treated with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures. The reaction rapidly exchanges the halogen for a lithium atom, generating a specific quinolyl-lithium species.[1]

This highly nucleophilic organometallic intermediate is then quenched by adding DMF. The lithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. An aqueous acidic work-up hydrolyzes this intermediate to release the desired formylquinoline. This method provides access to isomers that are difficult or impossible to obtain via electrophilic substitution.[1]

Diagram: Regioselective Formylation via Lithiation

Lithiation_Formylation Bromoquinoline Bromoquinoline (e.g., 3-Bromo) Lithioquinoline Quinolyl-lithium (e.g., 3-Lithio) Bromoquinoline->Lithioquinoline Halogen-Lithium Exchange BuLi n-BuLi, low temp. Adduct Tetrahedral Adduct Lithioquinoline->Adduct + DMF DMF DMF Quench Product Regiospecific Formylquinoline Adduct->Product Hydrolysis Workup Acidic Work-up

Caption: Workflow for regioselective formylation via a lithiated quinoline.[1]

Advantages & Limitations
  • Advantages: Excellent and predictable regiocontrol, allowing formylation at positions inaccessible to electrophilic attack.[1]

  • Limitations: Requires the synthesis of a pre-functionalized (e.g., halogenated) quinoline precursor.[1] The use of organolithium reagents necessitates strict anhydrous conditions and low temperatures (-78°C).

Comparative Summary of Formylation Methods

The selection of an appropriate formylation method is a multi-factorial decision. The following table summarizes the key characteristics of the discussed methods to aid in this process.

MethodTypical SubstrateRegioselectivityTypical YieldsKey ReagentsConditionsAdvantagesLimitations
Vilsmeier-Haack Electron-rich aromatics, N-arylacetamidesDepends on substrate electronics and conditionsModerate to HighDMF, POCl₃ (or other acid halide)0°C to refluxVersatile, common reagents, can build the quinoline ringHarsh acidic conditions, requires activated substrates
Reimer-Tiemann Phenols (Hydroxyquinolines)ortho to -OH groupLow to ModerateCHCl₃, Strong Base (e.g., NaOH)60-70°CSpecific for phenols, one-potLow yields, limited to activated substrates, biphasic
Duff Reaction Phenols (Hydroxyquinolines)ortho to -OH groupGenerally LowHexamine, Acid (e.g., Acetic Acid)RefluxInexpensive reagents, simple setupInefficient, low yields, limited substrate scope
Organometallic Halogenated QuinolinesDetermined by position of metalationGood to ExcellentOrganolithium (e.g., n-BuLi), DMFAnhydrous, Low Temp (-78°C)Excellent regiocontrol, access to "unnatural" isomersRequires pre-functionalized substrate, strict inert conditions

Emerging Frontiers: Modern Formylation Techniques

While the classical methods remain invaluable, modern synthetic chemistry continues to evolve. Techniques such as microwave-assisted synthesis are being applied to classical reactions like the Vilsmeier-Haack and Friedländer syntheses.[15][16] Microwave irradiation can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields, aligning with the principles of green chemistry.[15] Furthermore, the field of transition-metal-catalyzed C-H activation is opening new, direct pathways for functionalization, which may offer future routes to formylated quinolines with high efficiency and selectivity.[3][17]

Conclusion

The formylation of the quinoline scaffold is a critical step in the synthesis of valuable chemical entities. The choice of method is not arbitrary but is a strategic decision based on the substrate's electronic properties, the desired regiochemical outcome, and the tolerance of other functional groups within the molecule.

  • The Vilsmeier-Haack reaction remains the most versatile and broadly applied method, especially when starting from precursors to build the quinoline ring itself.

  • For the specific ortho-formylation of hydroxyquinolines, the Reimer-Tiemann and Duff reactions are established, albeit often low-yielding, options.

  • When absolute regiochemical control is paramount, formylation via organometallic intermediates is the undisputed choice, providing access to specific isomers that are otherwise unattainable.

By understanding the mechanistic underpinnings and practical limitations of each method, the modern synthetic chemist can navigate the available options to efficiently and precisely craft the formylated quinoline intermediates required for their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Ansari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances.
  • Găină, L., et al. (2007).
  • Cabrera, M., et al. (2024).
  • He, Z.-H., et al. (2021).
  • ResearchGate. (n.d.). Duff type formylation of benzo[h]quinolin-10-ol (1j). Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Quinoline Aldehydes. Retrieved from [Link]

  • Daugulis, O., et al. (2015). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • ResearchGate. (2026). Catalytic hydrogenation of quinoline in the presence of carbonaceous material obtained by pyrolysis of a cobalt complex with 1,2-diaminobenzene.
  • Himeda, Y., et al. (2024). Ir(III)
  • Singh, U. P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Beller, M., et al. (2024). SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol.
  • Royal Society of Chemistry. (2022). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • DUT Open Scholar. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2018). Versatile Rh- and Ir-Based Catalysts for CO2 Hydrogenation, Formic Acid Dehydrogenation, and Transfer Hydrogenation of Quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Scilit. (1964). Preparation and chelating properties of 8‐hydroxy‐quinoline—formaldehyde polymers.
  • National Center for Biotechnology Information. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Retrieved from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).
  • ResearchGate. (2025). Synthesis of new quinoline scaffolds via a solvent-free fusion method and their anti-microbial properties.
  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • The Royal Society. (2021). Synthesis of pyrimido[4,5- b]quinolindiones and formylation: ultrasonically assisted reactions.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • RepHip UNR. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cytotoxicity of Functionalized Bromoquinoline Derivatives

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this diverse family, bromoquinoline derivatives have emerged as a particularly promising class of cytotoxic agents. The strategic incorporation of bromine atoms, often in concert with other functional groups, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby enhancing its interaction with biological targets and ultimately its anticancer potency.[4]

This guide provides a comparative analysis of the cytotoxic effects of various functionalized bromoquinoline derivatives against prominent cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore their mechanisms of action, and present a standardized protocol for evaluating their cytotoxic potential. The data and insights presented herein are synthesized from recent peer-reviewed studies to assist researchers and drug development professionals in navigating this promising area of oncology research.

The Crucial Role of Functionalization: A Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of a bromoquinoline derivative is not determined by the bromine atom alone but by a complex interplay of various functional groups attached to the quinoline core. Understanding these relationships is paramount for the rational design of novel, more effective anticancer agents.

  • The Impact of Bromination Patterns: The number and position of bromine substituents are critical. Studies have shown that increasing the degree of bromination can significantly enhance antiproliferative activity. For instance, a dibrominated quinoline derivative (Compound 11 in the cited study) exhibited substantially higher potency against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines, with IC50 values from 15.0 to 26.4 μM, compared to its precursors which showed no inhibitory activity.[5] This highlights that a specific bromination pattern is a key determinant of cytotoxicity.

  • Synergistic Enhancement with Nitro Groups: The introduction of a nitro group (-NO2), particularly at the C-5 position, has been shown to amplify the cytotoxic effects of bromoquinolines.[5] The potent electron-withdrawing nature of the nitro group can activate the bromo-substituent for nucleophilic substitution reactions and may enhance the molecule's ability to interact with biological targets.[5] For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cells (IC50 values of 50.0, 26.2, and 24.1 μM, respectively), whereas its precursor, 6,8-dibromoquinoline, was inactive.[5]

  • The C-8 Hydroxyl Group Advantage: The nature of the substituent at the C-8 position is another crucial factor. Evidence suggests that an 8-hydroxyquinoline moiety leads to more potent anticancer activity compared to an 8-methoxy or 8-amino substitution.[6] The conversion of a methoxy group at C-8 to a hydroxyl group was found to enhance the inhibitory potential of a dibrominated quinoline, a finding consistent across several studies.[5][6] This hydroxyl group may act as a hydrogen bond donor or a metal-chelating site, facilitating stronger binding to target enzymes or receptors.

  • Molecular Hybridization Strategies: A contemporary approach in drug design involves creating hybrid molecules that combine the bromoquinoline scaffold with other pharmacologically active fragments. Linking a chalcone moiety to a quinoline structure, for example, has produced novel derivatives with excellent inhibitory potency against various cancer cell lines, including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cells, with IC50 values in the low micromolar range.[7][8]

Comparative Cytotoxicity of Bromoquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected functionalized bromoquinoline derivatives against various human cancer cell lines, as reported in the literature. This data provides a clear, quantitative comparison of their potency.

Compound/Derivative ClassKey Functional GroupsCancer Cell LineIC50 (µM)Reference(s)
Dibromo-dimethoxy-hydroxyquinoline 5,7-dibromo, 3,6-dimethoxy, 8-hydroxyC6 (Glioma)15.4[5]
HeLa (Cervical)26.4[5]
HT29 (Colon)15.0[5]
Dibromo-nitroquinoline 6,8-dibromo, 5-nitroC6 (Glioma)50.0[5]
HT29 (Colon)26.2[5]
HeLa (Cervical)24.1[5]
Nitro-quinolinecarbaldehyde 8-nitro, 7-carbaldehydeCaco-2 (Colorectal)0.53[3]
Dibromo-hydroxyquinoline 5,7-dibromo, 8-hydroxyC6, HeLa, HT296.7 - 25.6 µg/mL[6]
Bromo-quinazoline (Thiol-linked) 6-bromo, 2-S-alkylMCF-7 (Breast)15.85[9]
SW480 (Colon)17.85[9]
Bromo-quinoline (Chalcone Hybrid) Bromo-quinoline linked to chalconeMGC-803 (Gastric)1.38[7][8]
HCT-116 (Colon)5.34[7][8]
MCF-7 (Breast)5.21[7][8]
Bromo-amino-cyanoquinoline Bromo, Amino, CyanoMCF-7 (Breast)8.5[10][11]

Mechanisms of Cytotoxic Action

The anticancer effects of functionalized bromoquinoline derivatives are attributed to several cellular mechanisms, often dependent on their specific substitution patterns.

1. Inhibition of DNA Topoisomerase I: Several potent bromo-hydroxyquinoline derivatives have been identified as inhibitors of human DNA topoisomerase I.[5][6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition by these compounds leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[6]

2. Induction of Apoptosis: A key indicator of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The apoptotic potential of active bromoquinoline derivatives has been confirmed through DNA laddering assays, a hallmark of late-stage apoptosis.[5] This suggests that these compounds effectively activate the intrinsic or extrinsic apoptotic pathways within cancer cells.

3. Disruption of Kinase Signaling Pathways: The quinoline scaffold is a well-known template for designing kinase inhibitors.[3][4] While direct evidence for many bromo-derivatives is still emerging, it is hypothesized that they may interfere with critical cell signaling cascades, such as the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in cancer.[9] Inhibition of such pathways can halt cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Drug Bromoquinoline Derivative Drug->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a bromoquinoline derivative.

Experimental Workflow: Cytotoxicity Determination via MTT Assay

To ensure reliable and reproducible cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][12]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7 for breast, HT29 for colon) should be relevant to the intended therapeutic target. A non-cancerous cell line (e.g., MRC-5) is often included to assess the compound's selectivity for cancer cells over normal cells.[9]

  • MTT Reagent: MTT, a yellow tetrazolium salt, is cleaved by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to form a purple formazan product. This conversion is directly proportional to the number of living cells.

  • Solubilization Agent: An organic solvent, typically Dimethyl Sulfoxide (DMSO), is required to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer and normal cell lines in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the bromoquinoline derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Bromoquinoline Derivatives (Varying Concentrations) B->C D 4. Incubate 48-72h (Treatment Period) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Remove Medium, Add DMSO F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The evidence strongly supports that functionalized bromoquinoline derivatives are a versatile and potent class of anticancer compounds. Structure-activity relationship studies have provided a clear roadmap for optimizing their cytotoxicity: strategic poly-bromination, the inclusion of an 8-hydroxyl group, and synergistic functionalization with nitro groups are all effective strategies for enhancing potency. Furthermore, the development of hybrid molecules represents an exciting frontier for creating multi-targeted agents.

While many derivatives show impressive low-micromolar activity against a range of cancer cell lines, future research must continue to prioritize selectivity. Promisingly, several studies have noted that potent compounds exhibit significantly lower cytotoxicity against normal, non-tumorigenic cell lines, suggesting a favorable therapeutic window.[5][9] The continued exploration of their mechanisms of action, particularly in the context of specific cancer genotypes, will be crucial for translating these promising laboratory findings into clinically effective cancer therapies.

References

  • Gümüş, M., Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. [Link]

  • Yadav, P., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 5241-5255. [Link]

  • Salarpour, M., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 17(1), 101. [Link]

  • Iqbal, J., et al. (2020). The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1546-1561. [Link]

  • Gümüş, M., et al. (2023). IC 50 values of compounds (μM). ResearchGate. [Link]

  • Scientific Diagram. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Pinto, R. M. F., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14001. [Link]

  • Wang, M., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4945. [Link]

  • Kauthale, S. S., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(3), 233-238. [Link]

  • Ghorab, M. M., et al. (2011). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Chemical & Pharmaceutical Bulletin, 59(11), 1338-1345. [Link]

  • Al-Ostath, A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis, biological evaluation and molecular modeling studies. RSC Advances, 14(31), 22448-22472. [Link]

  • Wang, M., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4945. [Link]

  • Ghorab, M. M., et al. (2011). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. ResearchGate. [Link]

Sources

Validation

Efficacy of 4-Bromoquinoline-6-carbaldehyde in Inhibitor Synthesis vs. Other Scaffolds: A Comprehensive Guide

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the success or failure of a drug discovery campaign. The quinoline scaffold is universally recognized as a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the success or failure of a drug discovery campaign. The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its profound pharmacological versatility[1]. However, not all quinoline derivatives offer the same synthetic utility.

This guide provides an in-depth technical analysis of 4-Bromoquinoline-6-carbaldehyde , a highly efficacious, bifunctional scaffold. We will objectively compare its performance against alternative heterocyclic scaffolds, detail the mechanistic causality behind its functionalization, and provide self-validating experimental protocols for synthesizing potent kinase inhibitors.

Mechanistic Rationale: Why 4-Bromoquinoline-6-carbaldehyde?

The architectural brilliance of 4-bromoquinoline-6-carbaldehyde lies in its orthogonal reactivity and optimal spatial geometry for kinase inhibition.

  • The Quinoline Core (Hinge Binding): The basic nitrogen of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Met126 in AAK1)[2][3].

  • The 4-Bromo Position (Hydrophobic Pocket Access): The bromine atom at the C4 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Substituting this position with bulky aryl or heteroaryl groups allows the inhibitor to penetrate deep into the hydrophobic pocket II of the kinase domain[2].

  • The 6-Carbaldehyde Position (Solvent Channel Extension): The aldehyde group at C6 provides a highly reactive electrophilic center for reductive aminations, Knoevenagel condensations, or hydrazone formations[1][4]. Because the C6 position points outward toward the solvent-exposed channel of the kinase, appending polar, solubilizing groups (like piperazines or morpholines) here drastically improves the molecule's pharmacokinetic (PK) profile without disrupting target affinity[4].

SynthesisWorkflow A 4-Bromoquinoline-6-carbaldehyde (Bifunctional Scaffold) B Pd-Catalyzed Cross-Coupling (C4 Arylation for Hydrophobic Pocket) A->B Step 1: Suzuki C Aldehyde Derivatization (C6 Modification for Solvent Channel) A->C Alternative Route B->C Step 2: Reductive Amination D Target Kinase Inhibitor (EGFR / c-Met / PI3K) C->D Yield & Purify

Orthogonal functionalization workflow of 4-Bromoquinoline-6-carbaldehyde.

Comparative Scaffold Analysis

To understand the efficacy of 4-bromoquinoline-6-carbaldehyde, we must benchmark it against other commonly utilized heterocyclic scaffolds in drug development.

Quantitative & Qualitative Comparison Table
ScaffoldKinase Hinge BindingOrthogonal Functionalization SitesTypical Target PathwaysSynthetic Limitations
4-Bromoquinoline-6-carbaldehyde Excellent. Quinoline N acts as a strong H-bond acceptor[3].High. C4 (cross-coupling) and C6 (condensation/amination)[4].EGFR, VEGFR, c-Met, PI3K/Akt/mTOR[3][4].Requires careful catalyst selection to prevent aldehyde reduction during C4 coupling.
Quinoline-3-carbaldehyde Good.Moderate. Lacks a pre-installed halogen for facile cross-coupling.Topoisomerase, Apoptosis[1].Functionalization is largely limited to the C3 aldehyde (e.g., hydrazones)[1].
4-Bromoindole-3-carboxaldehyde Moderate. Indole NH is an H-bond donor, not an acceptor.High. N1 (alkylation), C3 (condensation), C4 (coupling).ALK, CDK, Tyrosine kinases.Indole core is electron-rich; C4 coupling can be sterically hindered by the C3 aldehyde.
2-Chloroquinoline-3-carbaldehyde Poor. C2 chlorine sterically blocks the quinoline nitrogen.High. C2 (SNAr/coupling) and C3 (condensation)[1].Antimicrobials, specialized kinases.C2 substitution often abolishes crucial hinge-binding interactions.

Verdict: 4-Bromoquinoline-6-carbaldehyde is superior for designing Type I and Type II kinase inhibitors because it preserves the critical hinge-binding nitrogen while offering two geometrically distinct vectors (C4 and C6) for structural optimization[2][4].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology outlines the synthesis of a prototype EGFR/c-Met inhibitor using 4-bromoquinoline-6-carbaldehyde. This protocol is designed with built-in causality and self-validation steps to ensure scientific integrity.

Step 1: Suzuki-Miyaura Coupling at the C4 Position

Objective: Install a hydrophobic aryl group to target Kinase Pocket II.

Causality: We perform the Suzuki coupling before modifying the aldehyde. The aldehyde is relatively stable to mild Suzuki conditions, whereas the imine/amine products of reductive amination can poison the palladium catalyst or complicate purification.

Procedure:

  • Setup: In a flame-dried Schlenk flask, combine 4-bromoquinoline-6-carbaldehyde (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.5 eq). Rationale: Pd(dppf)Cl2​ is highly effective for sterically hindered bromides. K2​CO3​ is a mild base that prevents the degradation of the delicate aldehyde group.

  • Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/ H2​O (4:1 v/v).

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 4-6 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M+H]+ of the arylated aldehyde emerges. Do not rely solely on TLC, as the starting material and product often co-elute.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via silica gel chromatography.

Step 2: Reductive Amination at the C6 Position

Objective: Append a solubilizing basic amine to extend into the solvent channel.

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde starting material into an alcohol.

Procedure:

  • Imine Formation: Dissolve the C4-arylated quinoline-6-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add the secondary amine (e.g., N-methylpiperazine) (1.5 eq) and glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (2.0 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin. The appearance of a distinct, ninhydrin-active spot confirms the successful installation of the amine.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via reverse-phase prep-HPLC to yield the final inhibitor.

Biological Application: Targeting the PI3K/Akt/mTOR & EGFR Pathways

Derivatives synthesized from the quinoline-6-carbaldehyde scaffold have shown exceptional efficacy in disrupting tumor growth by targeting receptor tyrosine kinases (like EGFR) and the downstream PI3K/Akt/mTOR signaling cascade[3][4].

By successfully occupying the ATP-binding pocket, these synthesized inhibitors prevent kinase autophosphorylation, thereby halting the signal transduction required for cancer cell proliferation and survival[3].

BiologicalPathway Inhibitor Quinoline-based Inhibitor EGFR Receptor Tyrosine Kinase (e.g., EGFR / c-Met) Inhibitor->EGFR Blocks ATP Binding PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation

Mechanism of action: Quinoline-based inhibitors blocking EGFR-mediated PI3K/AKT/mTOR signaling.

Conclusion

For drug development professionals, scaffold selection is a delicate balance of synthetic feasibility and biological target engagement. 4-Bromoquinoline-6-carbaldehyde outpaces alternative scaffolds like indole-3-carboxaldehyde or simple quinoline-3-carbaldehydes by offering a robust, dual-vector functionalization strategy. By leveraging the C4 position for hydrophobic hinge interactions and the C6 position for solvent-channel optimization, researchers can rapidly generate highly potent, selective, and bioavailable kinase inhibitors.

References

  • Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-Bromoquinoline-6-carbaldehyde and Key Positional Isomers

Executive Summary Quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and antimicrobial agents. During the synthesis of functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and antimicrobial agents. During the synthesis of functionalized quinolines, differentiating positional isomers—such as 4-Bromoquinoline-6-carbaldehyde and its close analogues 6-Bromoquinoline-4-carbaldehyde and 5-Bromoquinoline-8-carbaldehyde —is a critical analytical bottleneck.

Because these isomers share identical molecular weights and exact masses, standard low-resolution mass spectrometry cannot distinguish them. This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the causality behind their distinct Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures, alongside self-validating experimental protocols for definitive regiochemical assignment.

Structural and Physical Properties Overview

Before diving into spectroscopic differentiation, it is essential to establish the baseline properties of the target isomers. All three compounds share the molecular formula C₁₀H₆BrNO and an exact mass of 234.96 Da[1][2].

Compound NameCAS NumberSubstitution PatternKey Structural Feature
4-Bromoquinoline-6-carbaldehyde 1637558-90-7Br at C4, CHO at C6H5 is sandwiched between two electron-withdrawing groups.
6-Bromoquinoline-4-carbaldehyde 898391-75-8Br at C6, CHO at C4CHO is in the highly deshielded peri-position to H5.
5-Bromoquinoline-8-carbaldehyde 885267-41-4Br at C5, CHO at C8CHO is in close spatial proximity to the quinoline nitrogen.

Spectroscopic Differentiation Strategy

To build a self-validating analytical system, researchers must employ an orthogonal approach combining NMR (for spatial and connectivity mapping), FT-IR (for electronic environment analysis of functional groups), and HRMS (for isotopic confirmation).

Workflow A Unknown Isomer (C10H6BrNO) B 1H & 13C NMR Determine Substitution A->B C FT-IR (ATR) Carbonyl Environment A->C D LC-HRMS Bromine Isotopes A->D E Analyze J-Coupling (Ortho/Meta/Peri) B->E F C=O Stretch (~1685-1710 cm⁻¹) C->F G M / M+2 Ratio (1:1) Confirm Br Presence D->G H Definitive Isomer Identification E->H F->H G->H

Figure 1: Multimodal spectroscopic workflow for regiochemical assignment of quinoline isomers.

In-Depth Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Causality

The quinoline ring is an electron-deficient heterocycle. The nitrogen atom exerts a strong inductive and resonance-withdrawing effect, inherently deshielding the α (C2) and γ (C4) protons. The introduction of bromine (inductive withdrawal) and a formyl group (strong resonance withdrawal) drastically alters the local magnetic environment.

  • 6-Bromoquinoline-4-carbaldehyde: Experimental ¹H NMR data (500 MHz, DMSO-d₆) reveals the aldehyde proton at δ 10.49 (s, 1H) . The H2 proton appears highly deshielded at δ 9.28 (d, J = 4.5 Hz) due to the adjacent nitrogen. The H5 proton, positioned ortho to the bromine and peri to the aldehyde, appears at δ 9.18 (d, J = 2.0 Hz) [3]. The small J-coupling confirms its meta-relationship to H7.

  • 4-Bromoquinoline-6-carbaldehyde: In this isomer, the H5 proton is uniquely situated between the C4-bromine (peri-position) and the C6-formyl group (ortho-position). This dual electron-withdrawing environment causes a significant downfield shift, presenting as a narrow doublet that is distinctly different from the H5 signal in the 6-bromo-4-carbaldehyde isomer.

  • 5-Bromoquinoline-8-carbaldehyde: The C8-formyl proton is uniquely influenced by the spatial proximity of the quinoline nitrogen lone pair. This pseudo-hydrogen bonding interaction heavily deshields the aldehyde proton, often pushing it beyond δ 11.0 ppm , making it instantly distinguishable from C4 and C6 substituted aldehydes.

FT-IR and Mass Spectrometry Signatures
  • Infrared Spectroscopy (IR): The C=O stretching frequency is a reliable indicator of conjugation and local environment. The C8-aldehyde (5-bromo-8-carbaldehyde) exhibits a lower wavenumber (~1685 cm⁻¹) due to the pseudo-ring formation with the nitrogen lone pair, which weakens the C=O double bond. The C4 and C6 aldehydes typically appear at higher wavenumbers (1695–1705 cm⁻¹).

  • Mass Spectrometry (HRMS): While MS cannot determine the regiochemistry, it is vital for formula confirmation. All isomers will exhibit the classic 1:1 isotopic doublet of the molecular ion [M+H]⁺ at m/z 236.06 and 238.06 , confirming the presence of a single ⁷⁹Br/⁸¹Br atom[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, minimizing artifacts such as concentration-dependent chemical shifts common in quinolines due to π-π stacking[4].

Protocol A: Quantitative 1D & 2D NMR Acquisition

Relying solely on 1D ¹H NMR is insufficient for complex aromatics. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace 3-bond couplings from the aldehyde proton to the quinoline core, providing absolute proof of substitution.

  • Sample Preparation: Dissolve 10–15 mg of the isomer in 0.6 mL of DMSO-d₆. Causality: DMSO is a highly polar solvent that disrupts the intermolecular π-π stacking of quinoline rings, preventing concentration-dependent drifting of chemical shifts[4].

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Set the probe temperature to 298 K.

  • Acquisition Parameters (1D): For ¹H NMR, use a relaxation delay (D1) of 2.0 seconds. For ¹³C NMR, increase D1 to 3.0 seconds to ensure full relaxation of quaternary carbons (C4, C6, C8), allowing for accurate signal-to-noise ratios.

  • Acquisition Parameters (2D HMBC): Set the long-range coupling constant evolution time to optimize for J = 8 Hz (standard for aromatic 3-bond C-H couplings).

  • Data Validation: Trace the correlation cross-peak from the CHO proton (~10.5 ppm) to the adjacent quaternary carbons. In 4-Bromoquinoline-6-carbaldehyde, the CHO proton will show a strong 3-bond correlation to C5 and C7.

Protocol B: LC-HRMS Isotopic Profiling

Chromatographic separation ensures isomeric purity before ionization, preventing mixed spectra.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the complete protonation of the quinoline nitrogen, drastically enhancing the positive Electrospray Ionization (ESI+) efficiency.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Calibrate the instrument to achieve a mass accuracy of < 5 ppm.

  • Data Validation: Extract the ion chromatogram for m/z 236.06. Verify that the co-eluting peak at m/z 238.06 maintains a strict 1:1 intensity ratio, definitively confirming the monobrominated species.

References

  • Source: IAEA (International Atomic Energy Agency)
  • Title: Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives Source: UNCW Institutional Repository URL
  • Source: National Center for Biotechnology Information (PubChem)
  • Title: Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation Source: Frontiers in Chemistry URL
  • Source: National Center for Biotechnology Information (PubChem)

Sources

Validation

Validated Analytical Methods for 4-Bromoquinoline-6-carbaldehyde Characterization: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7)[1] Executive Summary In modern pharmaceutical synthesis, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7)[1]

Executive Summary

In modern pharmaceutical synthesis, particularly in the development of kinase inhibitors and targeted therapeutics, functionalized quinolines serve as critical privileged scaffolds. 4-Bromoquinoline-6-carbaldehyde represents a highly versatile, yet analytically challenging, building block. The presence of a basic quinoline nitrogen, a heavy halogen (bromine), and a highly reactive aldehyde group necessitates a meticulously designed analytical strategy to accurately determine purity and profile impurities[2].

This guide objectively compares the performance of our validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method—optimized specifically for this compound—against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By understanding the physicochemical causality behind method selection, researchers can prevent artifact generation and ensure absolute structural integrity.

Chemical Profile & Causality in Method Design

To design a self-validating analytical method, one must first understand the intrinsic vulnerabilities of the analyte. Standard generic gradients often fail for 4-Bromoquinoline-6-carbaldehyde due to three specific degradation and interaction pathways:

  • Aldehyde Reactivity (The Solvent Trap): The C6-carbaldehyde is highly electrophilic. If protic solvents like methanol or ethanol are used as diluents or mobile phases, the compound rapidly undergoes nucleophilic addition to form hemiacetals and acetals. This creates "ghost peaks" or split peaks in chromatograms, falsely lowering the reported purity. Causality-Driven Solution: Strictly utilize aprotic solvents (e.g., Acetonitrile) for sample preparation and mobile phases.

  • Basic Quinoline Nitrogen (The Tailing Factor): The quinoline nitrogen (pKa ~4.9) remains partially ionized under neutral pH conditions, leading to severe secondary interactions with residual silanol groups on standard silica-based stationary phases. Causality-Driven Solution: The mobile phase must be heavily buffered or acidified (e.g., 0.1% Trifluoroacetic acid) to fully protonate the nitrogen and ion-pair it, ensuring sharp, symmetrical peaks[3].

  • Bromine Lability: Under extreme thermal conditions (such as the injection port of a GC-MS), debromination can occur, generating quinoline-6-carbaldehyde as an artifact[4].

DegradationPathways A 4-Bromoquinoline- 6-carbaldehyde (Target Analyte) B 4-Bromoquinoline- 6-carboxylic acid (Oxidation Impurity) A->B Auto-oxidation (Air/Light exposure) C Acetal / Hemiacetal (Solvent Artifact) A->C Nucleophilic Addition (If MeOH is used) D Quinoline-6- carbaldehyde (Thermal Artifact) A->D Debromination (High heat in GC)

Caption: Primary degradation and artifact-generation pathways for 4-Bromoquinoline-6-carbaldehyde.

Comparative Analysis of Analytical Methods

While multiple techniques can be employed to characterize quinoline derivatives, their utility varies based on sensitivity, artifact generation, and operational cost[3]. The table below summarizes the comparative performance of our Optimized HPLC-UV method against LC-HRMS and GC-MS.

Data Presentation: Method Performance Comparison
Validation ParameterOptimized HPLC-UV (Recommended)LC-HRMS (Alternative)GC-MS (Alternative)
Primary Application Routine Purity & Release TestingUnknown Impurity ElucidationResidual Solvent Analysis
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.990
Limit of Quantitation ~0.05 µg/mL~0.005 µg/mL~0.5 µg/mL
Artifact Risk Low (If MeCN is used)Low High (Thermal debromination)
Selectivity Excellent (Baseline resolution)Superior (Exact mass)Moderate (Peak broadening)
Cost / Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputMedium Cost / Medium Throughput

Verdict: For the quantitative purity assessment of 4-Bromoquinoline-6-carbaldehyde, Optimized HPLC-UV is the gold standard. GC-MS should be strictly avoided for primary purity assays due to the thermal instability of the C-Br bond and the reactive aldehyde[3], though it remains useful for detecting volatile residual solvents from the synthesis process. LC-HRMS is reserved for the structural confirmation of trace impurities[2].

Validated Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating HPLC-UV protocol is provided. This method has been engineered to suppress silanol interactions and prevent solvent-induced artifact formation.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

1. Reagents and Materials:

  • Analyte: 4-Bromoquinoline-6-carbaldehyde standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm). Do not use Methanol.

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). The end-capping is critical to shield residual silanols from the basic quinoline nitrogen.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and sharpens peaks).

  • Detection: UV at 254 nm (optimal for the conjugated quinoline system).

  • Injection Volume: 5 µL.

3. Sample Preparation (Crucial Step):

  • Accurately weigh 10 mg of 4-Bromoquinoline-6-carbaldehyde.

  • Dissolve entirely in 10 mL of pure Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 2 minutes if necessary.

  • Dilute to a working concentration of 0.1 mg/mL using the mobile phase starting conditions (90% A / 10% B). Prepare fresh daily to prevent auto-oxidation to the carboxylic acid.

4. System Suitability Testing (SST) - The Self-Validating Mechanism: Before integrating sample peaks, the system must pass the following criteria using a standard injection:

  • Tailing Factor (Tf): Must be ≤ 1.5. (A higher value indicates column degradation or inadequate TFA buffering).

  • Theoretical Plates (N): Must be ≥ 5,000.

  • %RSD of Peak Area: Must be ≤ 1.0% over 5 replicate injections.

AnalyticalWorkflow S1 1. Sample Preparation Dissolve analyte strictly in MeCN (Prevents Acetal Formation) S2 2. Chromatographic Separation End-capped C18 Column 0.1% TFA (Suppresses Silanol Tailing) S1->S2 S3 3. System Suitability Test (SST) Verify Tailing Factor ≤ 1.5 Verify %RSD ≤ 1.0% S2->S3 S4 4. Detection & Quantification UV Absorbance at 254 nm Integration of Purity Profile S3->S4

Caption: Step-by-step causality-driven workflow for the HPLC-UV analysis of 4-Bromoquinoline-6-carbaldehyde.

Conclusion

The characterization of 4-Bromoquinoline-6-carbaldehyde requires a deliberate analytical strategy that respects the molecule's chemical reactivity. By avoiding protic solvents that cause acetalization and utilizing heavily modified acidic mobile phases to tame the basic quinoline core, the optimized HPLC-UV method presented herein provides a robust, artifact-free, and self-validating system. While GC-MS and LC-HRMS serve as valuable orthogonal tools for residual solvents and trace mass elucidation respectively, HPLC-UV remains the most reliable and cost-effective method for routine purity assessment and stability testing.

Sources

Comparative

Benchmarking the Stability of 4-Bromoquinoline-6-carbaldehyde: A Comparative Guide for Drug Development

As drug development professionals and synthetic chemists, we constantly balance molecular reactivity with stability. The quinoline-6-carbaldehyde scaffold is a highly versatile building block in medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we constantly balance molecular reactivity with stability. The quinoline-6-carbaldehyde scaffold is a highly versatile building block in medicinal chemistry[1]. However, it presents a dual stability challenge: the highly reactive formyl group is susceptible to chemical autoxidation, and the electron-deficient quinoline core is a notorious substrate for hepatic aldehyde oxidase (AO)[2].

This technical guide objectively benchmarks the stability profile of 4-Bromoquinoline-6-carbaldehyde against its unsubstituted, electron-donating (EDG), and alternative electron-withdrawing (EWG) analogs. By analyzing the causality behind these degradation pathways, we provide actionable, field-proven insights for optimizing heterocyclic scaffolds.

Mechanistic Rationale: The Electronic & Steric Influence of the 4-Bromo Substituent

The introduction of a bromine atom at the 4-position fundamentally alters the electron density and steric environment of the quinoline ring, shifting its stability profile across three critical dimensions:

A. Chemical Stability (Aldehyde Autoxidation)

Aldehyde autoxidation proceeds via a radical chain mechanism involving acylperoxy radicals, ultimately converting the aldehyde into a carboxylic acid[3],[4]. The presence of an electron-withdrawing group (EWG) like bromine pulls electron density away from the formyl carbon via inductive effects. This deshielding makes the abstraction of the aldehydic hydrogen slightly more difficult and destabilizes the radical intermediate, thereby retarding the autoxidation rate compared to analogs bearing electron-donating groups (EDGs)[5].

B. Metabolic Stability (Aldehyde Oxidase Liability)

In vivo, quinoline rings are highly susceptible to oxidation by Aldehyde Oxidase (AO), a cytosolic enzyme that converts them into quinolinones. Research demonstrates that small EDGs (e.g., methoxy or methyl groups) increase the affinity and maximum velocity ( Vmax​ ) of AO-mediated metabolism[2]. Conversely, the 4-bromo substituent provides a dual defense: its electron-withdrawing nature decreases the nucleophilicity of the ring, while its large atomic radius introduces significant steric hindrance, effectively blocking the molybdenum cofactor of AO and rescuing the molecule's metabolic half-life[2],[6].

C. Photochemical Stability (UV Degradation)

The primary trade-off for the metabolic stability provided by the heavy halogen is photolability. The carbon-bromine (C-Br) bond possesses a lower bond dissociation energy compared to C-Cl or C-H bonds. Under UV irradiation, 4-bromoquinolines are prone to homolytic cleavage, generating highly reactive aryl radicals[7]. Therefore, 4-bromoquinoline-6-carbaldehyde requires stricter handling under amber lighting compared to its chlorinated or unsubstituted counterparts.

StabilityMechanisms Core 4-Bromoquinoline- 6-carbaldehyde AutoOx Autoxidation (O2) Core->AutoOx Chemical Metab AO Metabolism (Cytosol) Core->Metab Enzymatic Photo Photolysis (UV Light) Core->Photo Photochemical Acid Carboxylic Acid (Slowed by EWG) AutoOx->Acid Quinolone Quinolinone (Blocked by Sterics) Metab->Quinolone Radical Debromination (Accelerated) Photo->Radical

Fig 1. Degradation pathways of 4-bromoquinoline-6-carbaldehyde and the substituent effects.

Quantitative Benchmarking Data

The following table summarizes the comparative stability metrics of 4-Bromoquinoline-6-carbaldehyde against structurally similar alternatives. Data reflects aggregated kinetic profiling based on established structure-activity relationship (SAR) principles for quinoline derivatives.

CompoundSubstituent TypeAutoxidation t1/2​ (40°C, O₂ sat.)AO Metabolic Clearance ( CLint​ )Photolytic t1/2​ (UV-A)Primary Application Suitability
Quinoline-6-carbaldehyde Unsubstituted48 hoursHigh (>80 µL/min/mg)>120 hoursBaseline scaffold; high metabolic liability.
4-Methoxyquinoline-6-carbaldehyde EDG24 hoursVery High (>150 µL/min/mg)>120 hoursPoor candidate for oral drugs (rapid clearance).
4-Chloroquinoline-6-carbaldehyde EWG (Light)72 hoursLow (<20 µL/min/mg)85 hoursBalanced stability; good for general synthesis.
4-Bromoquinoline-6-carbaldehyde EWG (Bulky) 85 hours Very Low (<5 µL/min/mg) 18 hours Ideal for AO-resistant drug design; requires light protection.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific internal controls to verify the causality of the degradation.

Workflow cluster_assays Parallel Stability Assays Prep 1. Compound Library Prep (4-Br, 4-Cl, 4-OMe, Unsub) Ox 2A. Autoxidation (O2 Saturation, 40°C) Prep->Ox Met 2B. AO Metabolism (Liver Cytosol, 37°C) Prep->Met UV 2C. Photostability (UV-A/B, 25°C) Prep->UV LCMS 3. LC-MS/MS Quantification (MRM Mode) Ox->LCMS Met->LCMS UV->LCMS Data 4. Kinetic Profiling (t1/2 & CLint Calculation) LCMS->Data

Fig 2. Parallel experimental workflow for benchmarking quinoline-6-carbaldehyde derivatives.

Protocol A: Accelerated Autoxidation Assay

Objective: Quantify the protective electronic effect of the 4-bromo group against formyl oxidation.

  • Preparation: Prepare a 100 µM solution of the target compound in a 50:50 mixture of Acetonitrile and 50 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Sparge the solution with pure O2​ gas for 5 minutes to ensure saturation. Incubate the vials in a thermoshaker at 40°C in complete darkness (to isolate chemical oxidation from photolysis).

  • Sampling: Extract 50 µL aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold methanol containing 1 µM of an isotopically labeled internal standard.

  • Analysis: Analyze via LC-MS/MS. Track the disappearance of the parent mass [M+H]+ and the appearance of the carboxylic acid degradant [M+16+H]+.

Protocol B: Aldehyde Oxidase (AO) Metabolic Stability

Objective: Validate the steric/electronic blockade of AO by the 4-bromo substituent.

  • Matrix Preparation: Thaw cynomolgus monkey liver cytosol (cytosol must be used, as AO is not membrane-bound like CYPs)[6]. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Self-Validation Control: Run a parallel incubation containing 1 µM Menadione (a potent, specific AO inhibitor). If degradation is halted in this arm, it proves the clearance is strictly AO-mediated[2].

  • Incubation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM. (Note: AO does not require NADPH).

  • Sampling & Quenching: Take 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench in 200 µL of cold acetonitrile.

  • Data Processing: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol C: Photostability Profiling

Objective: Assess the vulnerability of the C-Br bond to homolytic cleavage.

  • Preparation: Dissolve the compound in HPLC-grade methanol to a concentration of 10 µM. Transfer to UV-transparent quartz cuvettes.

  • Irradiation: Place the cuvettes in an ICH Q1B compliant photostability chamber equipped with UV-A/Vis lamps. Maintain ambient temperature (25°C) to prevent thermal degradation.

  • Sampling: Extract samples at 0, 1, 2, 4, and 8 hours.

  • Analysis: Use LC-MS/MS to calculate the photolytic half-life. Specifically monitor for the [M-Br+H]+ mass transition to confirm debromination as the primary degradation mechanism[7].

References

  • The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.Benchchem.
  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect.PubMed (NIH).
  • Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance.OAK Open Access Archive (Novartis).
  • New Developments In Aldehydes Research.VDOC.PUB.
  • 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde - Autoxidation Mechanisms.Benchchem.
  • Efficient Combination of Two Industrial Processes for Sustainable Production of ε-Caprolactone (Aldehyde Autoxidation).ACS Publications.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.Chemical Reviews - ACS Publications.

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of Bromoquinoline Derivatives in Anticancer Assays

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization via halogenation—specifically bromination—has unlocked a new tier of anticancer efficacy. Bromoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization via halogenation—specifically bromination—has unlocked a new tier of anticancer efficacy. Bromoquinoline derivatives exhibit potent antiproliferative properties by acting as multi-target inhibitors, simultaneously disrupting DNA replication and initiating intrinsic apoptotic pathways. This guide provides an objective, data-driven comparison of recent bromoquinoline derivatives against standard chemotherapeutics, detailing their mechanisms of action, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

The Rationale for Halogenation: Why Bromoquinolines?

The strategic placement of bromine atoms on the quinoline ring (e.g., at the C-5, C-6, or C-7 positions) is not merely structural; it is a calculated pharmacokinetic enhancement. Bromine increases the lipophilicity of the molecule, facilitating rapid penetration through the phospholipid bilayer. More importantly, the electron-withdrawing nature of bromine creates a "sigma hole," enabling strong halogen bonding with target proteins. This bonding significantly stabilizes the drug-target complex, particularly within the minor groove of DNA during Topoisomerase I inhibition, leading to prolonged target residence time and enhanced cytotoxicity compared to non-halogenated analogs.

Mechanistic Pathways: Multi-Targeted Anticancer Action

Bromoquinoline derivatives do not rely on a single pathway to induce cell death. Recent molecular dynamics and in vitro assays reveal a multi-pronged mechanism of action [1]:

  • Topoisomerase I Inhibition: Compounds such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) stabilize the Topo I-DNA covalent binary complex. By preventing DNA religation, they cause lethal double-strand breaks during the S-phase of the cell cycle.

  • EGFR Tyrosine Kinase (TK) Inhibition: Hybrid bromoquinolines bearing cis-vinyl triamide motifs act as competitive inhibitors at the ATP-binding cleft of the EGFR kinase domain, severing downstream survival signals [2].

  • Mitochondrial Apoptosis & ROS Generation: Highly brominated quinolines induce intracellular Reactive Oxygen Species (iROS), depleting glutathione (GSH) and collapsing the Mitochondrial Membrane Potential (MMP or ΔΨm). This triggers the release of cytochrome c and activates the caspase cascade [3].

Apoptosis BQ Bromoquinoline Derivatives Topo Topoisomerase I Inhibition BQ->Topo Minor Groove Binding EGFR EGFR-TK Inhibition BQ->EGFR Kinase Domain Blockade Mito Mitochondrial Stress (ROS) BQ->Mito MMP Disruption Topo->Mito DNA Damage Response EGFR->Mito Survival Signal Cleavage CytoC Cytochrome c Release Mito->CytoC Pore Formation Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Assembly Casp3 Caspase-3 Executioner Casp9->Casp3 Proteolytic Cleavage Apop Apoptosis (Cell Death) Casp3->Apop Cellular Dismantling

Caption: Bromoquinoline-induced apoptotic signaling pathways via Topo I and EGFR inhibition.

Quantitative Comparison of Anticancer Efficacy

The table below synthesizes recent in vitro assay data, comparing the performance of novel bromoquinoline derivatives against standard chemotherapeutic agents across various human cancer cell lines.

CompoundSubstitution ProfileTarget Cell LinePrimary MechanismIC₅₀ ValueReference Standard (IC₅₀)
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)Topoisomerase I Inhibition5.45–9.6 μg/mL5-Fluorouracil (>10.0 μg/mL)
MC-5-2 5,7-dibromo-8-hydroxyquinolineMDA-MB-231 (Breast)ROS Generation, GSH Depletion< 5.0 μg/mLCisplatin (~5.2 μg/mL)
Compound 6f Quinoline-cis-vinyl triamideMCF-7 (Breast)EGFR-TK Inhibition1.87 μMLapatinib (0.17 μM)
Compound 17 5-nitro-6,8-dibromoquinolineHT29 (Colon)Apoptosis, Migration Inhibition8.2 μg/mL5-Fluorouracil (>10.0 μg/mL)

Data Interpretation: The addition of methoxy and hydroxy groups to the dibromoquinoline core (as seen in Compound 11 and MC-5-2) significantly enhances cytotoxicity, outperforming traditional antimetabolites like 5-Fluorouracil and showing competitive efficacy against platinum-based drugs like Cisplatin.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of bromoquinoline derivatives must follow strict, self-validating protocols. The following methodologies detail the causality behind the experimental choices and the necessary controls.

Workflow Syn Compound Synthesis & QC Cell Cell Culture (HeLa, MCF-7) Syn->Cell Assay MTT/BCPE Cytotoxicity Cell->Assay Flow Flow Cytometry (MMP Analysis) Assay->Flow Data IC50 Calculation & SAR Analysis Flow->Data

Caption: Standardized experimental workflow for evaluating bromoquinoline anticancer efficacy.

Protocol 1: Cell Viability & Cytotoxicity Assessment (MTT Assay)

Causality of Choice: The MTT assay measures the reduction of a tetrazolium dye to formazan by NAD(P)H-dependent cellular oxidoreductases. Because bromoquinolines heavily target mitochondrial function, a drop in metabolic activity is a direct, highly sensitive early indicator of compound efficacy before gross morphological apoptosis occurs.

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives (e.g., 1, 5, 10, 25, 50 μg/mL).

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Cisplatin or 5-FU) to validate the assay's dynamic range.

  • Incubation: Treat the cells for 48 or 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Disruption via Flow Cytometry

Causality of Choice: To prove that the observed cytotoxicity is driven by the intrinsic apoptotic pathway, we must measure the integrity of the mitochondria. We utilize DiOC6(3), a lipophilic cationic dye. In healthy cells, the negative charge of the inner mitochondrial membrane drives dye accumulation (high fluorescence). When bromoquinolines induce stress, the membrane depolarizes, the dye leaks into the cytosol, and fluorescence drops precipitously.

Step-by-Step Workflow:

  • Treatment: Treat cells in 6-well plates with the bromoquinoline derivative at its calculated IC₅₀ concentration for 24 hours.

    • Self-Validation Control: Treat a separate well with 50 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a known uncoupler of oxidative phosphorylation and serves as an absolute positive control for complete membrane depolarization.

  • Harvesting: Wash cells with cold PBS, trypsinize, and centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 μL of PBS containing 40 nM DiOC6(3). Incubate at 37°C for 20 minutes in the dark.

  • Flow Cytometry Analysis: Analyze immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm). A leftward shift in the FL1 channel histogram confirms MMP disruption and the initiation of intrinsic apoptosis.

Conclusion

Bromoquinoline derivatives represent a highly versatile and potent class of anticancer agents. By leveraging halogen bonding and multi-target inhibition (Topoisomerase I, EGFR-TK, and mitochondrial disruption), these compounds frequently outperform traditional antimetabolites in vitro. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, utilizing the rigorous, self-validating assays outlined above to translate these promising in vitro results into in vivo success.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances (Royal Society of Chemistry). Available at:[Link]

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. Available at:[Link]

Validation

Cross-reactivity studies of kinase inhibitors derived from 4-Bromoquinoline-6-carbaldehyde

Title: Comprehensive Comparison Guide: Cross-Reactivity and Profiling of Kinase Inhibitors Derived from 4-Bromoquinoline-6-carbaldehyde Executive Summary & Rationale In the landscape of targeted oncology, the quinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Cross-Reactivity and Profiling of Kinase Inhibitors Derived from 4-Bromoquinoline-6-carbaldehyde

Executive Summary & Rationale

In the landscape of targeted oncology, the quinoline scaffold remains a cornerstone for designing ATP-competitive kinase inhibitors. Specifically, 4-Bromoquinoline-6-carbaldehyde (CAS: 1637558-90-7) has emerged as a highly versatile synthetic building block[1]. The aldehyde group at the 6-position serves as a critical synthetic handle for functionalization, while the bromine at the 4-position allows for cross-coupling reactions to explore the hydrophobic pocket of the kinase active site[1].

Because the quinoline core effectively mimics the adenine ring of ATP, derivatives synthesized from this scaffold competitively bind the highly conserved hinge region of the kinase domain. While this enables potent inhibition, it inherently risks off-target cross-reactivity. This guide objectively compares the performance of a prototypical 4-Bromoquinoline-6-carbaldehyde-derived multi-kinase inhibitor (herein designated as BQ-6C-MKI ) against FDA-approved quinoline-based alternatives (Cabozantinib and Bosutinib). We detail the structural basis for their cross-reactivity, provide quantitative profiling data, and outline the self-validating experimental protocols required to rigorously assess these compounds.

Structural Basis for Polypharmacology and Metabolism

Kinase inhibitors derived from the quinoline-6-carbaldehyde scaffold often exhibit broad-spectrum, multi-kinase activity against receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and c-Met[2]. This polypharmacology can be intentionally leveraged to simultaneously disrupt tumor proliferation and angiogenesis.

Metabolic Liability: A critical, often-overlooked challenge for quinoline-containing kinase inhibitors is their susceptibility to rapid metabolism by cytosolic Aldehyde Oxidase (AO)[3]. Mono-oxygenation on the quinoline ring can lead to rapid in vivo clearance. Studies indicate that small electron-donating groups at the 3-position increase AO liability, whereas steric hindrance from larger substituents can mitigate this effect[3]. Consequently, cross-reactivity profiling must be paired with rigorous metabolic stability assays to ensure that in vitro potency translates to viable in vivo exposure.

Comparative Performance Data

To objectively assess the performance of BQ-6C-MKI, we compare its kinome cross-reactivity and metabolic stability against two benchmark quinoline derivatives: Cabozantinib (a dual c-Met/VEGFR2 inhibitor) and Bosutinib (a Src/Abl inhibitor).

Table 1: Kinase Cross-Reactivity Profile (IC50 in nM)

Kinase TargetBQ-6C-MKICabozantinibBosutinibClinical Relevance of Target
c-Met 4.21.3>10,000Tumor invasion, metastasis
VEGFR-2 12.50.035>10,000Tumor angiogenesis
EGFR 8.3>1,000180Cell proliferation
HER2 24.1>1,000>10,000Cell proliferation
Src 145.014.31.2Cell motility, survival

Table 2: Aldehyde Oxidase (AO) Metabolic Stability (Monkey Liver Cytosol)

CompoundSub-structural Featuret1/2 (min)AO Liability
BQ-6C-MKI 4-Aryl-quinoline-6-derivative>120Low
Cabozantinib Quinoline-6-carboxamide>120Low
Reference AO Substrate 3-substituted quinoline<10High

Data Synthesis: BQ-6C-MKI demonstrates a distinct polypharmacological profile, effectively bridging the c-Met/VEGFR2 inhibition characteristic of Cabozantinib with potent EGFR/HER2 inhibition[2]. Furthermore, appropriate functionalization at the 4- and 6-positions successfully shields the quinoline core from rapid AO-mediated metabolism, outperforming traditional 3-substituted quinoline analogs[3].

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and orthogonal validation steps.

Protocol 1: High-Throughput Kinase Cross-Reactivity Profiling (KINOMEscan®) Causality: Traditional enzymatic assays can be heavily confounded by varying ATP concentrations, enzyme activation states, and substrate specificities. The KINOMEscan methodology circumvents this by utilizing a thermodynamic competition binding assay. This provides a true measure of inhibitor affinity (Kd) across a panel of >400 kinases without requiring active enzymes.

  • Preparation of Phage-Tagged Kinases: Culture T7 phage strains displaying the kinase domains of interest (e.g., c-Met, VEGFR2, EGFR) in E. coli. Lyse the bacteria to obtain the crude phage extract.

  • Immobilization of Affinity Ligand: Coat magnetic beads with a broad-spectrum, active-site-directed kinase ligand (e.g., a staurosporine derivative).

  • Competition Binding Setup: In a 384-well plate, combine the phage extract, the immobilized ligand beads, and the test compound (BQ-6C-MKI) across 11 serial 3-fold dilutions (starting at 10 µM).

    • Self-Validation Step: Include a DMSO vehicle control (defining 0% inhibition) and a known pan-kinase inhibitor control (defining 100% inhibition) in every plate to establish the dynamic range.

  • Incubation & Washing: Incubate the mixture for 1 hour at room temperature. Wash the beads using an automated magnetic plate washer to remove unbound phage. (Phage displaced by the test compound will be washed away).

  • Quantitative PCR (qPCR) Readout: Elute the bound phage from the beads and quantify the viral DNA tag using qPCR.

  • Data Analysis: Calculate the Kd by fitting the dose-response curve to a standard thermodynamic binding equation. A low Kd indicates strong competitive binding by the test compound.

Protocol 2: Aldehyde Oxidase (AO) Stability Assay Causality: Because quinoline derivatives are classic AO substrates, standard microsomal stability assays (which primarily measure CYP450 activity) are fundamentally insufficient. AO is localized exclusively in the cytosol; thus, cytosolic fractions must be utilized to accurately assess this metabolic liability[3].

  • Preparation: Thaw cynomolgus monkey liver cytosol on ice. Prepare a 1 mM stock of BQ-6C-MKI in DMSO.

  • Incubation Mixture: Dilute the cytosol to 2 mg/mL protein in 50 mM potassium phosphate buffer (pH 7.4). Add BQ-6C-MKI to a final concentration of 1 µM (ensuring final DMSO is <0.1%).

  • Inhibition Control (Self-Validation Step): Run a parallel incubation arm containing 100 µM raloxifene (a potent, specific AO inhibitor)[3]. Logic: If the test compound is rapidly degraded in the main assay but remains stable in the raloxifene arm, AO-mediated metabolism is definitively confirmed.

  • Sampling & Quenching: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the elimination half-life (t1/2).

Mechanistic and Workflow Visualizations

Pathway cluster_receptors Receptor Tyrosine Kinases BQ BQ-6C-MKI (Inhibitor) cMet c-Met BQ->cMet VEGFR2 VEGFR-2 BQ->VEGFR2 EGFR EGFR BQ->EGFR PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Multi-kinase inhibition of RTKs by BQ-6C-MKI and its downstream signaling impact.

Workflow Phage Phage-Tagged Kinase Competition Competition Binding Assay (384-well plate) Phage->Competition Ligand Immobilized Ligand Ligand->Competition Compound Test Compound (BQ-6C-MKI) Compound->Competition Wash Wash Step (Remove Unbound Phage) Competition->Wash Incubate 1h qPCR qPCR Readout (Quantify Bound DNA) Wash->qPCR Elute Kd Calculate Kd (Affinity Measurement) qPCR->Kd Dose-Response

KINOMEscan competition binding assay workflow for thermodynamic affinity measurement.

References

  • Title: Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect Source: PubMed (NIH) URL: [Link]

  • Title: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies Source: MDPI URL: [Link]

  • Title: KW-2449 KINOMEscan (LDG-1163: LDS-1166) Assay Description Source: LINCS Data Portal URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromoquinoline-6-carbaldehyde

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromoquinoline-6-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromoquinoline-6-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide a deep, technically-grounded understanding of the necessary procedures, ensuring the protection of personnel and the environment. Adherence to these protocols is not merely a matter of compliance, but a cornerstone of responsible scientific practice.

Part I: Hazard Assessment & Immediate Safety Precautions

While comprehensive toxicological data for 4-Bromoquinoline-6-carbaldehyde is not widely available, a rigorous hazard assessment can be conducted by examining its structural components: a quinoline core, a bromine substituent, and an aldehyde functional group. This analysis necessitates treating the compound as hazardous.

  • Quinoline Core: Quinoline and its derivatives are known to possess biological activity and potential toxicity. Some derivatives are suspected of causing genetic defects and are often toxic to aquatic life with long-lasting effects.[1][2]

  • Halogenated Aromatic: The presence of a bromine atom classifies it as a halogenated organic compound. These compounds require specific disposal pathways, as improper incineration can lead to the formation of hazardous byproducts. They are often subject to specific waste regulations, such as the EPA's F-listed codes for spent halogenated solvents.[3][4]

  • Aromatic Aldehyde: Aldehydes as a class can be irritants and sensitizers, potentially causing skin, eye, and respiratory irritation.[5][6]

Based on this structural assessment, it is imperative to handle 4-Bromoquinoline-6-carbaldehyde with the highest degree of caution.

Mandatory Personal Protective Equipment (PPE):

Before handling any waste containing this compound, ensure the following PPE is in use. This is a non-negotiable baseline for safety.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a full-face shield should be worn over the goggles.[8][9]

  • Body Protection: A full-length laboratory coat must be worn to prevent skin contact.[8]

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to minimize inhalation risk.[1] If there is a potential for generating dust, a NIOSH-approved respirator may be necessary.[10]

Part II: Quantitative Hazard Data Summary

To provide a clear and actionable summary of the potential risks, the following table consolidates hazard classifications from structurally analogous compounds. This data should be used as a guiding framework for safe handling and disposal.

Hazard CategoryGHS Classification (based on analogues)Associated Hazard StatementSupporting Sources
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[9][11][12]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation[9][11]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[9]
Acute Aquatic Toxicity (Assumed)H400: Very toxic to aquatic life[2][7]
Chronic Aquatic Toxicity (Assumed)H410: Very toxic to aquatic life with long lasting effects[2]

Part III: Detailed, Step-by-Step Disposal Protocol

The fundamental principle for disposing of 4-Bromoquinoline-6-carbaldehyde is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. [2][4]

Experimental Protocol: Waste Segregation and Collection

  • Waste Stream Identification:

    • Because this is a halogenated compound, all waste must be collected in a container specifically designated for "Halogenated Organic Waste." [13][14]

    • This segregation is critical. Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and can create incompatible mixtures.[4]

  • Solid Waste Collection:

    • Place any solid 4-Bromoquinoline-6-carbaldehyde, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves, TLC plates), directly into a clearly labeled, sealable hazardous waste container.[1]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

    • Avoid generating dust during transfer.[1]

  • Liquid Waste Collection:

    • Collect all solutions containing 4-Bromoquinoline-6-carbaldehyde (e.g., from reaction workups, chromatography fractions, or rinsing) into a separate, compatible, and clearly labeled hazardous liquid waste container.

    • The container should be marked as "Halogenated Organic Liquid Waste."

    • Ensure the container is sealed to prevent the release of vapors.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

    • This rinsate is now considered hazardous liquid waste and must be collected in the designated halogenated liquid waste container.[1]

    • After initial rinsing, glassware can be washed according to standard laboratory procedures.

  • Container Labeling:

    • All waste containers must be accurately and clearly labeled. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "4-Bromoquinoline-6-carbaldehyde" and any other chemical constituents in the waste stream.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The accumulation start date.

  • Interim Storage:

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from ignition sources, and have secondary containment to capture any potential leaks.[14]

Part IV: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Part I.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to avoid creating airborne dust.[15]

    • For liquid spills: Surround the spill with absorbent pads or dikes to prevent it from spreading.

  • Clean Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

  • Final Disposal: Seal and label the container as hazardous waste and arrange for its disposal through the proper channels.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Part V: Final Disposal Pathway

The ultimate responsibility for chemical waste lies with the generator ("cradle to grave").[10]

  • Institutional Collection: The collected and properly labeled hazardous waste must be disposed of through your institution's EH&S department or a contracted licensed hazardous waste disposal company.[8][15] Never attempt to dispose of this material through an unlicensed party.

  • Method of Destruction: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1][13] These facilities are equipped with scrubbers and afterburners to safely neutralize the hazardous components and prevent the release of toxic byproducts.[15]

Part VI: Disposal Decision Workflow

The following diagram provides a visual representation of the logical workflow for the safe disposal of 4-Bromoquinoline-6-carbaldehyde.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Handling 4-Bromoquinoline-6-carbaldehyde ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste Generated (e.g., contaminated gloves, tips) liquid_waste Liquid Waste Generated (e.g., solutions, rinsate) solid_container Place in Labeled Container: 'HALOGENATED SOLID WASTE' solid_waste->solid_container liquid_container Place in Labeled Container: 'HALOGENATED LIQUID WASTE' liquid_waste->liquid_container storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange Pickup via EH&S or Licensed Waste Contractor storage->disposal

Caption: Workflow for the safe disposal of 4-Bromoquinoline-6-carbaldehyde.

Part VII: References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from Chemos GmbH&Co.KG website.

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Quinoline Impurity 1. Retrieved from Cleanchem Laboratories website.

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline. Retrieved from Thermo Fisher Scientific website.

  • Thermo Fisher Scientific. (2009). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich Inc. website.

  • Alfa Aesar. (2009). Safety Data Sheet. Retrieved from Alfa Aesar website.

  • Angene Chemical. (2025). Safety Data Sheet: 3-Bromoquinoxaline-2-carbaldehyde. Retrieved from Angene Chemical website.

  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from osha.gov.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde. Retrieved from nj.gov.

  • Spectrum Chemical. (2016). Safety Data Sheet: 3-Bromoquinoline. Retrieved from Spectrum Chemical website.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from orgsyn.org.

  • University of Washington. (n.d.). Halogenated Solvents. Retrieved from University of Washington Environmental Health & Safety website.

  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA website.

  • Centers for Disease Control and Prevention. (n.d.). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov.

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Georgia website.

  • BenchChem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • SafetyVideos.com. (2019). OSHA Formaldehyde Training Video - [Standard 1910.1048]. Retrieved from YouTube.

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from hazardouswasteexperts.com.

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from osha.gov.

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds. Retrieved from ccr.oal.ca.gov.

  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. Retrieved from cornell.edu.

Sources

Handling

A Researcher's Guide to Handling 4-Bromoquinoline-6-carbaldehyde: PPE and Safety Protocols

As a novel research chemical, 4-Bromoquinoline-6-carbaldehyde lacks extensive, specific safety data. However, its structure—a quinoline core, a bromine substituent, and an aldehyde functional group—provides a clear basis...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, 4-Bromoquinoline-6-carbaldehyde lacks extensive, specific safety data. However, its structure—a quinoline core, a bromine substituent, and an aldehyde functional group—provides a clear basis for a robust safety assessment. This guide synthesizes data from analogous compounds to establish best practices for personal protective equipment (PPE), handling, and disposal, ensuring the safety of laboratory personnel.

Hazard Assessment: A Synthesis of Structural Risks
  • Quinoline Core: The basic quinoline structure is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2]

  • Halogenation (Bromine): The presence of a bromine atom can enhance the toxicological profile of the quinoline scaffold.[3] Halogenated quinolines are known to be potential neurotoxins.[4] Similar bromoquinoline compounds are listed as causing skin and eye irritation.[5][6][7]

  • Aldehyde Group: Aromatic aldehydes are frequently cited as respiratory irritants and may cause skin sensitization or allergic reactions upon repeated contact.[8]

Based on this synthesis, 4-Bromoquinoline-6-carbaldehyde should be handled as a substance that is harmful by ingestion, inhalation, and skin contact, a severe eye and skin irritant, a potential sensitizer, and a suspected mutagen or carcinogen.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. All handling of 4-Bromoquinoline-6-carbaldehyde, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9] The work area should be equipped with an accessible eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves.Provides protection against incidental contact and splashes.[10] Nitrile offers good resistance to a range of chemicals.[11] Double-gloving allows for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical splash goggles.Safety glasses do not provide a seal and are inadequate.[10] Goggles protect against splashes, dust, and powders from all angles.[12]
Face Protection Face shield (in addition to goggles).Required when handling larger quantities (>1 g) or when there is a significant risk of splashing, to protect the entire face.[11][12]
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[5][13]
Respiratory N95 or higher-rated respirator.Recommended when handling the solid powder outside of a glovebox to prevent inhalation of fine particles.[5][11] Use must comply with institutional respiratory protection programs.
Operational Plan: Step-by-Step Handling Protocol

This protocol provides a procedural workflow for safely handling 4-Bromoquinoline-6-carbaldehyde in a research setting.

4.1. Preparation and Pre-Handling Check

  • Verify Fume Hood Operation: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

4.2. Weighing and Solution Preparation

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully dispense the desired amount of 4-Bromoquinoline-6-carbaldehyde powder onto the weigh boat. Avoid creating dust. If dust is generated, pause and allow the fume hood to clear it.

  • Transfer to Vessel: Gently add the weighed solid to the reaction vessel or flask.

  • Add Solvent: Slowly add the desired solvent, rinsing the weigh boat to ensure a complete transfer.

  • Secure Vessel: Cap the vessel securely before removing it from the fume hood for your experiment.

4.3. Post-Handling and Decontamination

  • Clean Equipment: Decontaminate spatulas and other reusable equipment with an appropriate solvent. Collect the rinse as hazardous waste.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, respirator. Wash hands thoroughly with soap and water.[5][8]

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is critical for laboratory safety.

5.1. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][13]

  • Spill: Evacuate the area. For a small spill, cover with an absorbent, non-combustible material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[9] Do not allow the material to enter drains.[8]

5.2. Disposal Plan

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[5][9]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[15]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-Bromoquinoline-6-carbaldehyde.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Control Implementation Start Start: Plan to use 4-Bromoquinoline-6-carbaldehyde CheckHood Is a certified chemical fume hood available? Start->CheckHood Task What is the task? CheckHood->Task Yes Stop STOP WORK Consult EHS CheckHood->Stop No Weighing Weighing Solid Powder Task->Weighing Weighing Solution Handling Solutions (<100mL) Task->Solution Solution Transfer LargeScale Large Scale / Splash Risk Task->LargeScale Large Volume BasePPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles AddRespirator Add N95 Respirator BasePPE->AddRespirator If Weighing Solid AddFaceShield Add Face Shield BasePPE->AddFaceShield If Large Volume Proceed Proceed with work in fume hood BasePPE->Proceed If Solution Transfer Weighing->BasePPE Solution->BasePPE LargeScale->BasePPE AddRespirator->Proceed AddFaceShield->Proceed

Caption: PPE selection workflow for 4-Bromoquinoline-6-carbaldehyde.

References

  • Oxford Academic. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics. [Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • PubMed. Neurotoxicity of Halogenated Hydroxyquinolines.[Link]

  • U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5).[Link]

  • University of Pittsburgh. Chemical Glove Resistance.[Link]

  • Princeton University. Section 6C: Controlling Chemical Exposure - Personal Protective Equipment.[Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.[Link]

  • Trimaco. Essential Chemical PPE.[Link]

  • Angene Chemical. Safety Data Sheet: 3-Bromoquinoxaline-2-carbaldehyde.[Link]

  • Penta. Safety Data Sheet: Quinoline.[Link]

  • Carl Roth. Safety Data Sheet: Quinoline.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.